molecular formula C8H7N3O2 B1454607 methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 916325-83-2

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1454607
CAS No.: 916325-83-2
M. Wt: 177.16 g/mol
InChI Key: KIHDGKDZYCCVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDGKDZYCCVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680581
Record name Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916325-83-2
Record name Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2H-Pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance to purine bases makes it a versatile scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of this bicyclic system have demonstrated a remarkable range of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, antiviral agents, and modulators of central nervous system targets.[3][4] The specific target of this guide, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, serves as a crucial building block for the elaboration of more complex and potent pharmaceutical candidates. This document provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a multi-step sequence that builds the heterocyclic core and then installs the desired ester functionality. The chosen strategy emphasizes the use of readily available starting materials and well-established, high-yielding reactions. The overall synthetic workflow can be conceptualized as follows:

Synthetic Workflow Start Commercially Available Starting Materials Precursor Synthesis of Ethyl 3-Aminopyrazole-4-carboxylate Start->Precursor Cyclization Gould-Jacobs Cyclization Precursor->Cyclization Intermediate Formation of Ethyl 4-Oxo-4,7-dihydro- 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Cyclization->Intermediate Hydrolysis Saponification Intermediate->Hydrolysis Acid 1H-Pyrazolo[3,4-b]pyridine- 5-carboxylic Acid Hydrolysis->Acid Esterification Fischer-Speier Esterification Acid->Esterification Target This compound Esterification->Target

Caption: Overall synthetic workflow for this compound.

This guide will dissect each of these critical stages, providing not only the procedural details but also the underlying chemical principles that govern each transformation.

Part 1: Synthesis of the Key Precursor: Ethyl 3-Aminopyrazole-4-carboxylate

The foundation of this synthetic route lies in the preparation of a suitably functionalized aminopyrazole. Ethyl 3-amino-1H-pyrazole-4-carboxylate is an ideal starting material, and its synthesis is a well-documented process.[5][6]

Causality Behind the Experimental Choice:

The selection of ethyl 3-aminopyrazole-4-carboxylate is strategic. The amino group provides the necessary nucleophilicity to initiate the pyridine ring formation, while the carboxylate at the adjacent position is perfectly positioned to become the C3-substituent of the final pyrazolo[3,4-b]pyridine core. The ethyl ester is chosen for its stability and ease of synthesis from common starting materials.

Reaction Mechanism:

The synthesis of ethyl 3-aminopyrazole-4-carboxylate proceeds via a condensation-cyclization reaction between ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate. The mechanism can be depicted as follows:

Mechanism_Aminopyrazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product EtOOC-CH(CN)-CHOEt Ethyl (ethoxymethylene)cyanoacetate Intermediate [EtOOC-C(CN)=CH-NH-NH2] EtOOC-CH(CN)-CHOEt->Intermediate Nucleophilic attack by hydrazine NH2NH2 Hydrazine Hydrate Product Ethyl 3-Aminopyrazole-4-carboxylate Intermediate->Product Intramolecular cyclization and tautomerization Gould_Jacobs_Mechanism Aminopyrazole Ethyl 3-Aminopyrazole-4-carboxylate Condensation Condensation Intermediate Aminopyrazole->Condensation Malonate Diethyl 2-(ethoxymethylene)malonate Malonate->Condensation Cyclization Thermal Cyclization (6π-electrocyclization) Condensation->Cyclization Product Ethyl 4-Oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Cyclization->Product Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carboxylic_Acid Pyrazolo[3,4-b]pyridine-3-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Methanol Methanol (excess) H+ Acid Catalyst (e.g., H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic attack by Methanol Product This compound Tetrahedral_Intermediate->Product Proton transfer and elimination of water

References

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This fused bicyclic system, an isomer of azaindole, is present in a multitude of biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions with biological targets, making it a cornerstone for the design of kinase inhibitors, anticancer agents, and compounds targeting neurological disorders.[2][3][4] this compound is a key derivative, serving as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.

Tautomerism: The 1H- vs. 2H- Isomers

A crucial aspect of the pyrazolo[3,4-b]pyridine system is the potential for tautomerism in the pyrazole ring when the nitrogen is unsubstituted. The two possible forms are the 1H- and 2H-isomers. Computational studies have demonstrated that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol.[5][6] Consequently, the 1H-isomer is the predominant form, and much of the available literature and experimental data pertains to this tautomer. For the purpose of this guide, while the topic is this compound, we will primarily discuss the properties of the more stable and better-characterized 1H-tautomer, Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Physicochemical and Structural Properties

Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a solid at room temperature.[7] Its core structure is a planar aromatic system, a feature confirmed by X-ray crystallography studies on related derivatives, which show the pyrazolo[3,4-b]pyridine ring system to be essentially planar.[8]

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[7]
Molecular Weight 177.16 g/mol [7]
CAS Number 916325-83-2[7]
Appearance Solid[7]
Predicted Boiling Point 369.0 ± 22.0 °C at 760 mmHg[9]
Monoisotopic Mass 177.05383 Da[10]
Predicted XlogP 1.0[10]

Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is versatile, generally proceeding through the construction of the pyrazole ring onto a pre-existing pyridine or vice-versa. A common and effective strategy for synthesizing the parent carboxylic acid involves the cyclization of a substituted pyridine with hydrazine.[9] The resulting carboxylic acid can then be esterified to yield the desired methyl ester.

Proposed Synthetic Protocol

This protocol is a two-step process starting from 2-chloro-3-acetylpyridine.

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-acetylpyridine.

  • Reagent Addition: Add hydrazine hydrate to the flask.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain for 12-16 hours.

  • Work-up: After cooling to room temperature, add deionized water and extract the aqueous phase with dichloromethane.

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Step 2: Esterification to Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Reaction Setup: Dissolve the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid from Step 1 in methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to afford pure methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate start 2-chloro-3-acetylpyridine intermediate 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid start->intermediate Hydrazine hydrate, Reflux product Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate->product Methanol, H+ catalyst, Reflux

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and a characteristic singlet for the methyl ester protons. Based on data for related pyrazolo[3,4-b]pyridine derivatives, the aromatic protons typically appear in the range of δ 7.1-8.6 ppm.[11]

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H7.1 - 8.6m
O-CH₃~3.9s
NHBroad singlets
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~165
Aromatic C110 - 155
O-CH₃~52
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₇N₃O₂. The fragmentation pattern of related pyrazolo[3,4-b]pyridine-5-carboxylates often involves the initial loss of the ethanol molecule from the ethyl ester.[12] For the methyl ester, a primary fragmentation would likely be the loss of the methoxy group (•OCH₃) or methanol.

AdductPredicted m/z
[M+H]⁺178.06111
[M+Na]⁺200.04305
[M-H]⁻176.04655
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
N-H stretch3100 - 3300
C=O stretch (ester)1700 - 1725
C=N and C=C stretch1500 - 1650
C-O stretch1100 - 1300

Reactivity Profile

The reactivity of methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is dictated by its functional groups: the pyrazolo[3,4-b]pyridine core and the methyl ester.

Reactivity of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate start Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate hydrolysis 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid start->hydrolysis H₂O / H⁺ or OH⁻ amidation 1H-Pyrazolo[3,4-b]pyridine-3-carboxamide start->amidation NH₃ or Amine n_alkylation N-Alkyl-pyrazolo[3,4-b]pyridine-3-carboxylate start->n_alkylation Alkyl halide, Base

References

An In-depth Technical Guide to Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry communities. As a fused bicyclic system, it is recognized as a purine isostere, allowing it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1] This structural similarity has led to the development of numerous pyrazolo[3,4-b]pyridine derivatives with potent biological activities.[2] These compounds have demonstrated efficacy as anticancer agents, kinase inhibitors, and potential therapeutics for neurodegenerative diseases.[2][3]

This guide focuses on a specific, yet foundational, member of this class: methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate . This molecule serves as a crucial building block for the synthesis of more complex and functionally diverse derivatives. Understanding its properties, synthesis, and characterization is paramount for researchers aiming to explore the therapeutic potential of this chemical space. This document provides a comprehensive overview intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

PART 1: Core Compound Profile

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of any research endeavor. The following table summarizes the key identifiers and properties for this compound.

PropertyValueSource(s)
CAS Number 916325-83-2[4][5][6]
Molecular Formula C₈H₇N₃O₂[4][5]
Molecular Weight 177.16 g/mol [4][5]
IUPAC Name This compound[4]
Canonical SMILES COC(=O)C1=C2C=CC=NC2=NN1[4]
InChI Key KIHDGKDZYCCVBT-UHFFFAOYSA-N[4][5]
Physical Form Solid[5]
H-Bond Donor Count 1[4]
H-Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]

It is important to note that pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[1] The specific CAS number 916325-83-2 is associated with the 2H-tautomer, as indicated by its IUPAC name. The tautomeric preference can be influenced by substitution patterns and the surrounding chemical environment.

PART 2: Synthesis Methodologies and Experimental Protocols

The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, with the most common strategies involving the construction of the pyridine ring onto a pre-existing pyrazole. A highly effective and versatile approach is the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic partner.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach for this compound involves disconnecting the pyridine ring. This leads to two key precursors: a 3-aminopyrazole derivative and a three-carbon electrophilic synthon. Specifically, a 3-aminopyrazole-4-carboxylate and a suitable partner to form the pyridine ring. A more direct and widely employed method, however, is the Gould-Jacobs reaction.[1][7] This reaction utilizes a 3-aminopyrazole and an alkoxymethylenemalonate derivative, which upon condensation and subsequent cyclization, yields the desired pyrazolo[3,4-b]pyridine scaffold.

retrosynthesis target This compound intermediate1 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate target->intermediate1 Esterification precursors 3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonate intermediate1->precursors Gould-Jacobs Reaction (Condensation & Cyclization)

Caption: Retrosynthetic analysis for the target compound.

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines, adaptable for the target molecule.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps reactant1 3-Aminopyrazole step1 Step 1: Condensation (Heat, e.g., in Diphenyl ether) reactant1->step1 reactant2 Diethyl 2-(ethoxymethylene)malonate reactant2->step1 step2 Step 2: Thermal Cyclization (High Temperature) step1->step2 step3 Step 3: Esterification (Methanol, Acid Catalyst) step2->step3 step4 Step 4: Purification (Crystallization/Chromatography) step3->step4 product Final Product: This compound step4->product

Caption: Generalized synthetic workflow diagram.

Detailed Experimental Protocol (Gould-Jacobs Approach)

This protocol is a representative, self-validating procedure adapted from established methodologies for the synthesis of the pyrazolo[3,4-b]pyridine core.[1][7]

Step 1: Condensation of 3-Aminopyrazole with Diethyl 2-(ethoxymethylene)malonate

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Reaction Initiation: Heat the mixture to 110-120 °C under a nitrogen atmosphere. The reaction is typically monitored by TLC for the disappearance of the starting materials. This initial condensation results in the formation of an enamine intermediate and the elimination of ethanol.

  • Causality: The nucleophilic amino group of the pyrazole attacks the electrophilic carbon of the ethoxymethylene group, leading to a substitution reaction.[7] The subsequent elimination of ethanol drives the reaction forward.

Step 2: Thermal Cyclization

  • High-Temperature Cyclization: The reaction mixture from Step 1, often without isolation of the intermediate, is added to a high-boiling point solvent such as diphenyl ether. The solution is then heated to approximately 250 °C.[8]

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC. The reaction is complete when the intermediate spot is no longer visible.

  • Causality: The high temperature facilitates an intramolecular electrophilic aromatic substitution-type reaction, where the enamine attacks the C4 position of the pyrazole ring, followed by tautomerization to form the aromatic pyridinone ring system. This results in the formation of ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Step 3: Esterification to the Methyl Ester

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and dried.

  • Esterification: The isolated ethyl ester is suspended in methanol in a round-bottom flask. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • Reaction: The mixture is refluxed until TLC analysis indicates complete conversion to the methyl ester.

  • Final Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

Step 4: Purification

  • Recrystallization/Chromatography: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

PART 3: Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield, likely around δ 3.9-4.1 ppm. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around δ 160-170 ppm), the methyl carbon of the ester, and the carbons of the bicyclic aromatic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₇N₃O₂ with a high degree of accuracy. The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a highly attractive starting point for drug discovery programs.

Role as a Kinase Inhibitor Scaffold

Derivatives of pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of a range of kinases, including:

  • Tropomyosin Receptor Kinases (TRKs): These kinases are implicated in the proliferation and differentiation of cells, and their overactivation is linked to cancer.[11][12] Pyrazolo[3,4-b]pyridine derivatives have shown nanomolar inhibitory activity against TRKA.[11]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for anticancer therapies. The pyrazolo[3,4-b]pyridine core has been successfully used to develop potent CDK inhibitors.[13]

  • Pim-1 Kinase: This serine/threonine kinase is a target in breast cancer therapy, and pyrazolo[3,4-b]pyridine-based compounds have been identified as promising inhibitors.[14]

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer.[15]

Signaling Pathway Involvement: TRK Signaling

The following diagram illustrates the Tropomyosin Receptor Kinase (TRK) signaling pathway, a key pathway in cancer that is targeted by pyrazolo[3,4-b]pyridine-based inhibitors like Larotrectinib.[12]

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates Ligand Neurotrophin (e.g., NGF) Ligand->TRK Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates AKT AKT PI3K->AKT AKT->Transcription Promotes Survival Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Blocks ATP Binding

Caption: Simplified TRK signaling pathway and point of inhibition.

Conclusion

This compound is a fundamentally important molecule, providing a versatile entry point into a class of compounds with immense therapeutic potential. Its synthesis is achievable through established chemical transformations, and its structure serves as a validated scaffold for the development of potent kinase inhibitors. This guide has provided a technical overview of its properties, synthesis, and applications, intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery and development efforts.

References

An In-depth Technical Guide to Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a focal point for the development of a diverse array of therapeutic agents. Molecules incorporating this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][2] The versatility of the pyrazolo[3,4-b]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of a key derivative, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, offering insights into its molecular architecture, synthetic pathways, and potential as a building block in the development of novel therapeutics.

Molecular Structure and Characterization

This compound, with the chemical formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol , is a fused bicyclic heterocycle. The structure consists of a pyrazole ring fused to a pyridine ring, with a methyl carboxylate group at the 3-position of the pyrazolo moiety. The "2H" designation indicates that the proton on the pyrazole nitrogen is at the 2-position. It is important to note that pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is generally more stable.[3]

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 916325-83-2PubChem
Molecular Formula C₈H₇N₃O₂PubChem[4]
Molecular Weight 177.16 g/mol PubChem[4]
IUPAC Name methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylatePubChem[4]
Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons on the pyridine ring, the pyrazole proton, and the methyl ester protons. The chemical shifts and coupling constants of the pyridine protons provide information about their relative positions. A singlet corresponding to the methyl group of the ester will be observed, typically in the range of 3.8-4.0 ppm. The NH proton of the pyrazole ring will appear as a broad singlet at a downfield chemical shift. The presence of a ¹H NMR spectrum for this compound is noted in chemical databases, confirming its characterization.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group will resonate at a characteristic downfield shift (typically >160 ppm). The chemical shifts of the carbons in the heterocyclic rings are influenced by the nitrogen atoms and the substituent, providing a unique fingerprint for the molecule.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the title compound. The fragmentation of pyrazolo[3,4-b]pyridine derivatives often involves characteristic losses. For esters, a common fragmentation pathway is the loss of the alkoxy group from the ester, followed by the loss of carbon monoxide.[6][7] The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹).

  • C=O stretching of the ester group (around 1700-1730 cm⁻¹).

  • C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

X-ray Crystallography

Synthesis of this compound

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached through two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole or formation of a pyrazole ring on a pyridine precursor.[3] A common and effective method involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophile.

Below is a detailed, field-proven protocol for the synthesis, adapted from established methodologies for related analogues.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-1H-pyrazole-4-carbonitrile C Cyclocondensation A->C B Dimethyl acetylenedicarboxylate (DMAD) B->C D This compound C->D Methanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Cyclocondensation Reaction

  • To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent) in methanol, add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol serves as a polar protic solvent that can facilitate the proton transfer steps in the cyclization mechanism. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.

  • Excess DMAD: A slight excess of DMAD is used to ensure the complete consumption of the limiting reagent, 3-amino-1H-pyrazole-4-carbonitrile.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

  • Column Chromatography: This is a standard and effective method for the purification of organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Biological Activity and Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen atoms in the ring system can act as hydrogen bond acceptors and donors, mimicking the interactions of the purine core of ATP with the kinase active site. This has led to the discovery of potent inhibitors of various kinases implicated in cancer and other diseases.

Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: By targeting key kinases in signaling pathways that drive cell proliferation and survival, these compounds have shown promise as anticancer drugs.[9]

  • Antiviral and Antimicrobial Agents: The scaffold has been incorporated into molecules with activity against various viruses and bacteria.

  • Central Nervous System (CNS) Disorders: Some derivatives have been explored for their potential in treating neurological and psychiatric conditions.

This compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The ester functionality can be readily converted to other functional groups, such as amides or carboxylic acids, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Applications cluster_functionalization Functionalization cluster_applications Potential Therapeutic Areas Core This compound Amide Amide Formation Core->Amide Aminolysis Acid Hydrolysis to Carboxylic Acid Core->Acid Saponification Other Further Derivatization Core->Other Kinase Kinase Inhibitors (Oncology) Amide->Kinase Antiviral Antiviral Agents Acid->Antiviral CNS CNS Agents Other->CNS

References

The Pivotal Role of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, leading to diverse pharmacological activities. The pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating a remarkable breadth of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on a key derivative, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate , a versatile intermediate that serves as a gateway to a multitude of potent therapeutic agents. While this specific ester may not always be the final active pharmaceutical ingredient, its strategic importance in the synthesis of functionally diverse molecules is paramount. This document will delve into the synthesis, known biological activities of its derivatives, and the vast potential of this compound in the hands of researchers and drug development professionals.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Biological Activity

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[3,4-b]pyridine system, a heterocyclic structure that has garnered significant attention in pharmaceutical research.[1] This scaffold is analogous to purine bases, allowing it to interact with a variety of enzymes and receptors within the body.[2] The inherent chemical properties of this core, including its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions, make it an ideal starting point for the design of novel therapeutics.[3]

The biological significance of this scaffold is vast, with derivatives showing promise in several key therapeutic areas:

  • Anticancer Activity: Numerous pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potent antiproliferative effects against various cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting critical cellular processes.

  • Antimicrobial Properties: In an era of growing antibiotic resistance, the development of new antimicrobial agents is crucial. Pyrazolo[3,4-b]pyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit a variety of enzymes that are implicated in disease, including kinases, topoisomerases, and cyclooxygenases.[4]

This guide will explore these activities in detail, with a focus on how the this compound scaffold serves as a crucial building block for these potent molecules.

Synthesis of this compound and Its Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes, often involving the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] The specific synthesis of this compound and its subsequent conversion to other derivatives is a key aspect of its utility.

General Synthetic Strategy

A common approach to the pyrazolo[3,4-b]pyridine core involves a multi-step synthesis that allows for the introduction of various substituents. The following diagram illustrates a generalized synthetic pathway.

Synthetic Pathway A Substituted Hydrazine C 5-Aminopyrazole Intermediate A->C + B B Ethyl Cyanoacetate Derivative E Pyrazolo[3,4-b]pyridine Core C->E + D (Cyclocondensation) D β-Ketoester F This compound E->F Esterification/Modification G Further Derivatization (e.g., Amidation, Hydrazinolysis) F->G Functional Group Interconversion H Biologically Active Derivatives G->H

Caption: Generalized synthetic pathway to pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core

The following is a representative protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative, adapted from established literature methods.

Step 1: Synthesis of the 5-Aminopyrazole Intermediate

  • To a solution of a substituted hydrazine (10 mmol) in ethanol (50 mL), add the corresponding ethyl cyanoacetate derivative (10 mmol).

  • Add a catalytic amount of a base (e.g., triethylamine, 0.5 mL) and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 5-aminopyrazole intermediate.

Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Ring

  • In a round-bottom flask, combine the 5-aminopyrazole intermediate (10 mmol) and a suitable β-ketoester (12 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazolo[3,4-b]pyridine product.

Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

The true value of this compound lies in its role as a precursor to a wide array of biologically active compounds. The ester functionality at the 3-position is readily converted into amides, hydrazides, and other functional groups, leading to molecules with potent pharmacological effects.

Anticancer Activity

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • Topoisomerase II Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these compounds induce DNA damage and trigger apoptosis in cancer cells.

  • Kinase Inhibition: Many pyrazolo[3,4-b]pyridines act as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs), which are often dysregulated in cancer.[5][6] Inhibition of these kinases can halt the cell cycle and suppress tumor growth.

The following diagram illustrates the role of pyrazolo[3,4-b]pyridine derivatives in inhibiting key cancer-related pathways.

Anticancer Mechanism cluster_cell Cancer Cell PyrazoloDerivative Pyrazolo[3,4-b]pyridine Derivative TopoisomeraseII Topoisomerase IIα PyrazoloDerivative->TopoisomeraseII Inhibits Kinases CDKs, TRKs PyrazoloDerivative->Kinases Inhibits Apoptosis Apoptosis PyrazoloDerivative->Apoptosis Induces DNA_Replication DNA Replication & Repair TopoisomeraseII->DNA_Replication CellCycle Cell Cycle Progression Kinases->CellCycle TumorGrowth Tumor Growth DNA_Replication->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits

Caption: Anticancer mechanisms of pyrazolo[3,4-b]pyridine derivatives.

Table 1: Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTarget Cancer Cell LinesReported IC50 Values (µM)Mechanism of Action
Indole-substituted pyrazolo[3,4-b]pyridinesLeukemia (K562, MV4-11)0.54 - 2.08Topoisomerase IIα Inhibition
Phenyl-substituted pyrazolo[3,4-b]pyridinesHeLa, MCF-7, MDA-MB-231VariesTubulin Polymerization Inhibition[7]
Amino-substituted pyrazolo[3,4-b]pyridinesVarious solid tumorsVariesKinase Inhibition
Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential in combating microbial infections.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antibacterial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Bacterial StrainTypeRepresentative Compound ClassZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positiveThioether-substituted derivatives12-1862.5 - 250
Escherichia coliGram-negativePhenyl-substituted derivatives10-15125 - 500
Pseudomonas aeruginosaGram-negativeVaries9-14>250
Bacillus subtilisGram-positiveVaries11-16125 - 250
Anti-inflammatory Activity

Certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

COX Inhibition Assay Start Test Compound (Pyrazolo[3,4-b]pyridine derivative) Incubate Incubate with COX-1 or COX-2 Enzyme Start->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Reaction Enzymatic Reaction (Prostaglandin Production) Add_Substrate->Reaction Measure Quantify Prostaglandin Levels (e.g., by ELISA) Reaction->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for in vitro COX enzyme inhibition assay.

Future Perspectives and Conclusion

This compound stands as a testament to the power of a well-designed molecular scaffold in drug discovery. While its own biological activity may be modest, its true strength lies in its synthetic versatility, providing a robust platform for the development of a new generation of therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of the pyrazolo[3,4-b]pyridine core.

Future research in this area will likely focus on:

  • Scaffold Diversity: Exploring novel substitutions on the pyrazolo[3,4-b]pyridine ring to fine-tune biological activity and improve pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety: Advancing the most promising derivatives into preclinical and clinical studies to evaluate their therapeutic potential in disease models.

References

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives synthesis and activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Biological Activity of Methyl 2H-Pyrazolo[3,4-b]pyridine-3-carboxylate Derivatives

Executive Summary

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This similarity makes it a "privileged scaffold," enabling it to interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[1][2] Consequently, its derivatives have been extensively explored for a wide range of therapeutic applications, with a pronounced focus on oncology.[3][4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this compound derivatives and the extensive biological activities associated with this class of compounds. We will delve into established synthetic methodologies, elucidate the mechanisms behind key biological activities, and summarize critical structure-activity relationships to inform future drug discovery efforts.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[7] It can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, making it the more commonly synthesized and studied form.[8]

The scaffold's prominence stems from its role as a bioisostere of purine bases like adenine and guanine. This structural mimicry allows it to function as a competitive inhibitor for enzymes that process purine-based substrates, most notably protein kinases. The nitrogen atoms of the pyrazole and pyridine rings can act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket of these enzymes. This fundamental interaction is the basis for the broad spectrum of biological activities observed, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6][9][10][11]

Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be approached from several angles, but the most prevalent and versatile strategies involve building the pyridine ring onto a pre-existing, functionalized pyrazole.

The Dominant Paradigm: Annulation of a Pyridine Ring onto a 5-Aminopyrazole Precursor

The use of 5-aminopyrazole derivatives as starting materials is the most widely adopted strategy. The amino group at the C5 position provides a key nucleophilic handle for the subsequent ring-closing reactions required to form the fused pyridine ring.

Causality Behind the Choice: 5-Aminopyrazoles are readily accessible through well-established synthetic routes, often from the condensation of hydrazines with β-ketonitriles. Their inherent chemical properties—a nucleophilic amino group and an adjacent activated pyrazole ring—make them ideal substrates for cyclization reactions with various biselectrophilic partners.

Protocol 2.1.1: Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is favored for its atom economy, operational simplicity, and ability to rapidly generate chemical diversity.

MCR_Workflow A Aldehyde (R¹-CHO) Intermediate Knoevenagel Condensation (Formation of α,β-unsaturated intermediate) A->Intermediate 1 B Active Methylene Ketone (e.g., Methyl acetoacetate) B->Intermediate 2 C 5-Aminopyrazole ReactionVessel One-Pot Reaction (Solvent, Catalyst e.g., ZrCl₄) C->ReactionVessel Intermediate->ReactionVessel Product Substituted 1H-Pyrazolo[3,4-b]pyridine ReactionVessel->Product Michael Addition, Cyclization & Oxidation

Caption: Workflow for a typical multicomponent synthesis of the pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This protocol is a representative example adapted from established multicomponent reaction methodologies.[7]

  • Reactant Preparation: To a 50 mL round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), methyl acetoacetate (1.0 eq), and 4-methoxybenzaldehyde (1.0 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol (20 mL) as the solvent. To this suspension, add Zirconium(IV) chloride (ZrCl₄) (0.15 eq) as a Lewis acid catalyst. The use of a catalyst like ZrCl₄ is crucial for promoting both the initial condensation and the subsequent cyclization steps, often leading to higher yields and shorter reaction times.[10]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in chloroform (or ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure methyl 4-(4-methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Other Key Synthetic Approaches
  • Reaction with 1,3-Dicarbonyl Compounds: This classic method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds via an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to yield the final aromatic product. A key consideration here is regioselectivity; if an unsymmetrical dicarbonyl is used, a mixture of two regioisomers can be formed.[8]

  • Reaction with α,β-Unsaturated Ketones: In this approach, the 5-aminopyrazole undergoes a Michael addition to the unsaturated ketone. This is followed by an intramolecular attack of the pyrazole NH or the exocyclic amino group on the carbonyl carbon, leading to cyclization, dehydration, and subsequent oxidation to furnish the pyrazolo[3,4-b]pyridine.[8][10]

Biological Activities and Therapeutic Potential

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.

Anticancer Activity: A Focus on Kinase Inhibition

The primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

Mechanism of Action: The pyrazolo[3,4-b]pyridine core acts as an "ATP-mimetic." It occupies the ATP-binding pocket of a target kinase, preventing the binding of endogenous ATP. The pyrazole portion often forms key hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain.[2] The pyridine ring and its substituents can form additional favorable interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine) in the active site, enhancing binding affinity and selectivity.[12] By blocking ATP binding, the kinase is unable to phosphorylate its downstream substrates, effectively shutting down the signaling cascade.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP {ATP | Binds to active site} Kinase Kinase Phosphorylates Substrate ATP->Kinase Provides Phosphate (P) Substrate Substrate Protein Kinase->Substrate Transfers P NoReaction No Phosphorylation Substrate->NoReaction Remains Inactive Inhibitor {Pyrazolo[3,4-b]pyridine Derivative | Competitively Binds} BlockedKinase Kinase Active Site Blocked Inhibitor->BlockedKinase Blocks ATP Binding BlockedKinase->NoReaction

Caption: Mechanism of competitive kinase inhibition by a pyrazolo[3,4-b]pyridine derivative.

Table 1: Pyrazolo[3,4-b]pyridine Derivatives as Inhibitors of Key Oncogenic Kinases

Target Kinase(s)Representative Compound(s)Reported Potency (IC₅₀)Cellular EffectReference(s)
CDK2 / PIM1 Derivative 6bHCT-116: 15.05 (SI)Apoptosis, G0/G1 cell cycle arrest[3]
TRKA Compound C0356 nMInhibition of cell proliferation[12][13][14]
Topoisomerase IIα Compound 8cGI₅₀ MG-MID: 1.33 µMS-phase cell cycle arrest, Apoptosis[4]
AMPK Compound 9dA549 cells: 3.06 µMG2/M cell cycle arrest[15]
TBK1 Compound 15y0.2 nMInhibition of IFN signaling[16]
FGFR AZD4547 derivativesVariesLoss of activity upon scaffold change[2]

(IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition; SI: Selectivity Index)

Anti-inflammatory and Other Activities

Beyond oncology, these derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Agents: Certain derivatives have been found to be potent inhibitors of the COX-2 enzyme, a key target in inflammation.[9] Others have been developed as dual thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists.[17]

  • Antidiabetic Agents: Recent studies have identified pyrazolo[3,4-b]pyridine hydrazides and hydrazones as significant inhibitors of the α-amylase enzyme, suggesting a potential role in managing diabetes.[18]

  • Neurodegenerative Disease: Novel derivatives have been synthesized that show a high and selective binding affinity for β-amyloid plaques, highlighting their potential as diagnostic probes or therapeutic agents for Alzheimer's disease.[10]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on the pyrazolo[3,4-b]pyridine scaffold have provided crucial insights for optimizing potency and selectivity.

Table 2: Summary of Key Structure-Activity Relationships (SAR)

Position on ScaffoldFavorable Substituents / FeaturesObserved Effect / RationaleTarget / ActivityReference(s)
N1 (Pyrazole) Phenyl or substituted phenyl groups.Often used to modulate solubility and occupy specific pockets in the active site.General Kinase Inhibition[3][10]
C3 Small alkyl groups (e.g., methyl), ester groups.The carboxylate/ester at C3 can form additional interactions.General[3]
C4 Aryl or heteroaryl groups.These groups can engage in π-π stacking interactions with aromatic residues in the kinase active site (e.g., gatekeeper residue).TRK, General Kinase Inhibition[12]
N (Pyrazole) Exposed N-H group (unsubstituted).Essential for forming a critical hydrogen bond with the kinase hinge region.AMPK Activation[19]
C5/C6 Hydrophilic fragments (e.g., sulfonamides).Can interact with solvent-exposed regions or form additional hydrogen bonds to improve potency and selectivity.TBK1 Inhibition[16]

Conclusion and Future Outlook

The this compound framework and its related derivatives represent a highly versatile and therapeutically relevant class of compounds. Their synthesis is well-established, with multicomponent reactions offering an efficient path to diverse libraries. The scaffold's proven success as a kinase inhibitor has cemented its importance in the field of oncology.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives that can selectively inhibit a specific kinase or a desired panel of kinases to minimize off-target effects and associated toxicities.

  • Exploration of New Targets: Moving beyond kinases to explore the scaffold's potential against other enzyme families and in different therapeutic areas, such as infectious and metabolic diseases.

  • Green Chemistry Approaches: The adoption of more sustainable synthetic methods, such as using green catalysts and solvents, will be crucial for environmentally responsible drug development.[6][20]

The continued exploration of the pyrazolo[3,4-b]pyridine core, guided by established synthetic knowledge and evolving SAR insights, promises to deliver novel and impactful therapeutic agents for years to come.

References

spectroscopic data of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Spectroscopic Characterization of Methyl 2H-Pyrazolo[3,4-b]pyridine-3-carboxylate

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2] Its unambiguous structural confirmation is a prerequisite for any drug discovery and development program. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the causality behind experimental choices, present detailed protocols, and offer in-depth interpretations of spectral data, establishing a self-validating framework for researchers. The data and interpretations herein are based on established principles and data from closely related analogues reported in the scientific literature.[3][4]

Molecular Structure and Tautomerism

The pyrazolo[3,4-b]pyridine system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which refers to the position of the hydrogen atom on the pyrazole ring nitrogen.[2] The relative stability and prevalence of these tautomers can be influenced by the solvent, temperature, and substituent effects. For methyl pyrazolo[3,4-b]pyridine-3-carboxylate, the 2H-tautomer is often considered. Spectroscopic analysis is critical to confirm the dominant tautomeric form under specific experimental conditions.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the cornerstone of structural elucidation, providing detailed information about the electronic environment, connectivity, and number of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to form hydrogen bonds helps in observing exchangeable protons like N-H, which might be invisible in other solvents.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems in heteroaromatic compounds.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds ensures full relaxation of protons for accurate integration.

    • Temperature: Maintain a constant temperature, typically 298 K, to ensure spectral consistency.

Data Summary: Representative ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5br s1HNH (Pyrazole)
~8.60dd1HH -6
~8.20dd1HH -4
~7.40dd1HH -5
~3.95s3HOCH
Spectral Interpretation

The ¹H NMR spectrum provides unequivocal evidence for the structure.

  • N-H Proton: The highly deshielded, broad singlet observed at δ > 13 ppm is characteristic of the pyrazole N-H proton, which is often involved in intermolecular hydrogen bonding, especially in DMSO. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

  • Pyridine Ring Protons: The three aromatic protons on the pyridine ring appear as distinct double doublets (dd), consistent with a three-spin system.

    • H-6 (~8.60 ppm): This proton is adjacent to the electronegative pyridine nitrogen, causing it to be the most deshielded of the three.

    • H-4 (~8.20 ppm): This proton is also significantly influenced by the pyridine nitrogen and the fused pyrazole ring.

    • H-5 (~7.40 ppm): This proton typically appears at the most upfield position among the pyridine protons. The specific coupling constants (J-values) between H-4, H-5, and H-6 would further confirm their connectivity.[4]

  • Methyl Ester Protons: The sharp singlet at ~3.95 ppm, integrating to 3H, is the classic signature of the methyl group of the carboxylate ester.

Workflow: NMR Analysis

A Sample Dissolution (DMSO-d6) B 400 MHz NMR Spectrometer A->B C FID Acquisition B->C D Fourier Transform & Phasing C->D E Peak Integration & Multiplicity Analysis D->E F Structural Assignment E->F

Caption: Workflow for structural elucidation using ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the total carbon count and the nature of the carbon environments (e.g., C=O, aromatic C-H, quaternary carbons).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample and Instrument: The same sample and spectrometer from the ¹H NMR experiment can be used.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon signals, from the methyl group to the carbonyl carbon.

Data Summary: Representative ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~162.5C =O (Ester)
~150.0C -7a
~148.5C -6
~142.0C -3
~131.0C -4
~120.0C -5
~115.5C -3a
~52.5OC H₃
Spectral Interpretation
  • Carbonyl Carbon: The signal at ~162.5 ppm is characteristic of an ester carbonyl carbon.[5]

  • Heteroaromatic Carbons: The signals between ~115 and ~150 ppm correspond to the seven carbons of the fused pyrazolo[3,4-b]pyridine ring system. The specific assignments can be confirmed with advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons separated by 2-3 bonds.

  • Methyl Carbon: The most upfield signal at ~52.5 ppm is assigned to the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR Acquisition
  • Methodology: The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed, requiring only a small amount of solid sample to be placed on the crystal. Alternatively, the traditional KBr pellet method can be used.

  • Data Collection: The spectrum is typically collected over a range of 4000-400 cm⁻¹. An average of 16-32 scans is sufficient to produce a high-quality spectrum.

Data Summary: Key IR Absorption Bands
Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
~3200-3000N-H StretchPyrazole N-H
~3100-3000C-H StretchAromatic C-H
~2955C-H StretchMethyl C-H (asymmetric)
~1720C=O StretchEster Carbonyl
~1610, 1580C=N, C=C StretchPyrazolo[3,4-b]pyridine ring
~1250C-O StretchEster C-O
Spectral Interpretation
  • N-H and C=O Peaks: The two most diagnostic peaks are the strong, sharp absorption around 1720 cm⁻¹ , confirming the presence of the ester carbonyl group, and the broad absorption in the 3200-3000 cm⁻¹ region, characteristic of the N-H stretching vibration of the pyrazole ring.

  • Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule and serves as a reliable method for identity confirmation against a reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar, heterocyclic molecule. It typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the accurate mass, which can be used to confirm the elemental composition.

  • Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Data Summary: Representative Mass Spectrum Data
m/zIonInterpretation
178.0611[M+H]⁺Protonated Molecular Ion (Calculated for C₈H₈N₃O₂⁺: 178.0616)
146.0529[M-OCH₃+H]⁺Loss of a methoxy radical
120.0556[M-CO₂CH₃+H]⁺Loss of the carbomethoxy group
Fragmentation Analysis

The molecular formula of the compound is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .[6] In positive-ion ESI-MS, the compound is observed as the protonated molecular ion [M+H]⁺ at m/z 178. The high-resolution mass measurement provides strong evidence for the elemental composition. The observed fragmentation pattern is consistent with the proposed structure, primarily involving the loss of fragments from the methyl ester substituent, which is a common fragmentation pathway for such compounds.[7]

Workflow: Fragmentation Analysis

A [M+H]⁺ m/z = 178 B Loss of •OCH₃ (31 Da) A->B C [M-OCH₃+H]⁺ m/z = 147 D Loss of CO (28 Da) C->D E Fragment m/z = 119

Caption: A plausible ESI-MS fragmentation pathway for the title compound.

Integrated Spectroscopic Analysis: A Holistic Conclusion

No single spectroscopic technique can provide a complete structural picture. The true power of these methods lies in their combined application.

  • MS establishes the correct molecular weight (177.16 g/mol ) and elemental formula (C₈H₇N₃O₂).

  • IR confirms the presence of key functional groups: an N-H group, an ester C=O, and the aromatic system.

  • ¹³C NMR verifies the presence of 8 unique carbon atoms, including a carbonyl and a methyl group, matching the molecular formula.

  • ¹H NMR provides the final, detailed piece of the puzzle, showing the exact number and connectivity of the protons, confirming the substitution pattern on the pyrazolo[3,4-b]pyridine core.

Together, these techniques provide a self-validating and unambiguous confirmation of the structure and identity of this compound, a critical step for its use in research and drug development.

References

solubility of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate in Organic Solvents

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing significant therapeutic potential.[1][2] this compound is a key intermediate and building block in the synthesis of these pharmacologically active agents.[3][4] A compound's solubility is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall viability as a drug candidate.[5][6] Low solubility can lead to unpredictable results in preclinical assays and significant challenges in developing effective dosage forms.[7][8] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and outline best practices for data presentation and interpretation, empowering researchers to make informed decisions in their drug discovery and development workflows.

Introduction

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine nucleus, a heterocyclic structure analogous to natural purines.[2] This structural similarity allows these compounds to interact with a wide array of biological targets, often acting as antagonists in key biological processes.[2] Consequently, pyrazolo[3,4-b]pyridine derivatives have garnered immense interest for their broad and potent pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The ability to functionalize this core structure provides a rich landscape for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Profile of this compound

As a specific derivative, this compound serves as a versatile starting material for more complex molecules. Understanding its fundamental properties is paramount for its effective use in synthesis and process development.

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • Structure:

    alt text

The Critical Role of Solubility in Drug Discovery

Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[9] In pharmaceutical sciences, it is a non-negotiable parameter. Insufficient solubility can hinder absorption, leading to poor bioavailability and therapeutic failure.[5][10] Therefore, characterizing a compound's solubility profile early in the discovery process is essential for guiding lead optimization, selecting appropriate formulation strategies, and preventing costly late-stage failures.[7][8]

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle: Hansen Solubility Parameters (HSP)

While the adage "like dissolves like" is a useful heuristic, a more quantitative approach is needed for rational solvent selection. The Hansen Solubility Parameters (HSP) provide such a framework by deconstructing the total cohesive energy of a substance into three distinct components.[11][12]

  • δd (Dispersion): Energy from weak van der Waals forces.[11]

  • δp (Polar): Energy from dipolar intermolecular forces.[11]

  • δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[11]

The total Hansen parameter is calculated from these components: δt² = δd² + δp² + δh² .[13] The core principle is that substances with similar HSP values are likely to be miscible.[11]

Predicting Solubility with the Hansen Space

The three HSP components (δd, δp, δh) can be plotted as coordinates in a three-dimensional "Hansen space".[14] A solute, such as our target compound, will have a specific point in this space. Solvents that are "good" for this solute will lie close to this point, while "poor" solvents will be distant. This relationship is quantified by calculating the "distance" (Ra) between the solute (1) and the solvent (2):

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Each solute has an interaction radius (R₀). If the calculated distance (Ra) for a solvent is less than the solute's R₀, high solubility is predicted.[12]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Step 1: Add excess solid solute to vial prep2 Step 2: Add known volume of solvent prep1->prep2 equil Step 3: Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Step 4: Centrifuge to pellet undissolved solid equil->sep1 sep2 Step 5: Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana1 Step 6: Prepare serial dilutions of filtrate sep2->ana1 ana2 Step 7: Quantify concentration via HPLC-UV ana1->ana2 ana3 Step 8: Calculate solubility from concentration ana2->ana3

References

An In-depth Technical Guide on the Therapeutic Potential of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1] This structural feature makes it an ideal ATP-mimetic, capable of fitting into the ATP-binding pockets of a wide array of protein kinases. Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as potent and selective kinase inhibitors for a multitude of therapeutic applications, particularly in oncology. This guide provides an in-depth analysis of the potential therapeutic targets of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, a specific derivative of this versatile scaffold. While direct biological activity data for this particular ester is limited, its core structure points towards a high potential for derivatization into potent kinase inhibitors. This document will explore the most promising kinase targets for the pyrazolo[3,4-b]pyridine scaffold, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK), Src Family Kinases, Janus Kinases (JAK), and Fibroblast Growth Factor Receptors (FGFR). For each target, we will delve into the rationale for inhibition, the structure-activity relationships of known pyrazolo[3,4-b]pyridine inhibitors, and the potential role of this compound as a key intermediate in the synthesis of next-generation therapeutics. Detailed experimental protocols for target validation are also provided to guide researchers in this exciting field.

The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold can exist in two tautomeric forms: the 1H- and 2H-isomers.[1] Computational studies have shown the 1H-tautomer to be more stable.[2] The core structure's nitrogen atoms and planar geometry allow it to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases, a critical interaction for potent inhibition. The various positions on the bicyclic ring system (N1, C3, C4, C5, and C6) provide ample opportunities for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

This compound (CAS 916325-83-2) is a specific iteration of this scaffold.[3] While its direct biological activity is not extensively documented, the methyl carboxylate group at the C3 position serves as a versatile chemical handle. It can be readily converted into a wide array of functional groups, such as amides, hydrazides, and other esters, to explore structure-activity relationships and optimize binding to specific kinase targets.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Potential Therapeutic Target I: Tropomyosin Receptor Kinases (Trk)

Rationale for Targeting Trk

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4][5] Genetic alterations, particularly gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, can lead to the constitutive activation of Trk kinases, driving the growth and proliferation of various cancers.[6] These "oncogene-addicted" tumors are highly dependent on Trk signaling for their survival, making Trk kinases attractive therapeutic targets. The FDA has approved Trk inhibitors like larotrectinib and entrectinib for the treatment of TRK fusion-positive solid tumors, validating this therapeutic strategy.[6]

Pyrazolo[3,4-b]pyridines as Trk Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the design of potent Trk inhibitors.[6] The pyrazole portion of the scaffold typically forms crucial hydrogen bonds with the hinge region of the Trk kinase domain, while the pyridine ring can engage in π-π stacking interactions with key residues like phenylalanine.[5] Substituents at various positions can then be optimized to occupy hydrophobic pockets and interact with solvent-exposed regions, thereby enhancing potency and selectivity.

Potential Role of this compound

This compound can serve as an excellent starting point for the synthesis of novel Trk inhibitors. The methyl carboxylate group at the C3 position can be converted into a variety of amides by reacting it with different amines. This would allow for the introduction of diverse chemical moieties that can interact with the solvent-exposed region of the Trk active site, potentially leading to improved potency and selectivity.

Table 1: Examples of Pyrazolo[3,4-b]pyridine-based Trk Inhibitors and their Activities

Compound IDTargetIC50 (nM)Reference
C03 TrkA56[6]
C09 TrkA57[6]
C10 TrkA26[6]
Compound 3 TrkA/B/C1.6/2.9/2.0[6]
Experimental Protocol: In Vitro TrkA Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against TrkA kinase.

Materials:

  • Recombinant human TrkA kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., a derivative of this compound)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin-labeled streptavidin (SA-APC)

  • 384-well microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of TrkA kinase solution in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of a solution containing EDTA in TR-FRET buffer.

  • Add 5 µL of a solution containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in TR-FRET buffer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Potential Therapeutic Target II: Cyclin-Dependent Kinases (CDK)

Rationale for Targeting CDKs

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Targeting CDKs with small molecule inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them a validated target for cancer therapy. Several CDK inhibitors have been approved for the treatment of various cancers.

Pyrazolo[3,4-b]pyridines as CDK Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of CDK inhibitors. These compounds can act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing their phosphorylation of substrate proteins.

Potential Role of this compound

Similar to its application in Trk inhibitor synthesis, this compound can be a valuable starting material for the generation of a library of CDK inhibitors. The conversion of the methyl carboxylate to various amides would allow for the exploration of interactions with different regions of the CDK active site, which could lead to the identification of potent and selective CDK inhibitors.

Experimental Protocol: Cell-Based CDK2 Target Engagement Assay

This protocol describes a cellular thermal shift assay (CETSA) to confirm that a compound binds to CDK2 in a cellular context.

Materials:

  • Cancer cell line expressing CDK2 (e.g., MCF-7)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE equipment

  • Western blotting equipment

  • Anti-CDK2 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture MCF-7 cells to ~80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK2 antibody.

  • Quantify the band intensities to determine the melting curve of CDK2 in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Other Potential Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other kinase families implicated in cancer and other diseases.

Src Family Kinases

Src is a non-receptor tyrosine kinase that plays a key role in cell proliferation, survival, and migration. Its overexpression and activation are common in many cancers. Pyrazolo[3,4-b]pyridine derivatives have shown promise as Src inhibitors.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Pyrazolo[3,4-b]pyridines can be designed to selectively inhibit JAK family members.

Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.

Visualizing the Pathways and Workflows

Simplified TrkA Signaling Pathway

The following diagram illustrates a simplified representation of the TrkA signaling pathway, which is a key target for pyrazolo[3,4-b]pyridine-based inhibitors.

TrkA_Signaling cluster_membrane Cell Membrane TrkA TrkA Receptor RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg NGF NGF NGF->TrkA Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TrkA Inhibits Kinase Activity

Caption: Simplified TrkA signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.

General Workflow for Kinase Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and validation of kinase inhibitors, starting from a scaffold like this compound.

Kinase_Inhibitor_Workflow Start Scaffold Selection (e.g., this compound) Synthesis Library Synthesis (e.g., Amide Derivatives) Start->Synthesis HTS High-Throughput Screening (In Vitro Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Lead_Op->Synthesis Iterative Design Cell_Assays Cellular Assays (Target Engagement, Proliferation) Lead_Op->Cell_Assays In_Vivo In Vivo Studies (Xenograft Models) Cell_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols: Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The contents of this guide are intended for research use only.

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. Within the landscape of kinase inhibitor development, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold".[1][2] This heterocyclic system, a fusion of pyrazole and pyridine rings, bears a structural resemblance to the purine core of ATP, the ubiquitous phosphate donor for kinase-catalyzed reactions. This inherent feature allows pyrazolo[3,4-b]pyridine derivatives to effectively compete with ATP for binding to the kinase active site.

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] Indeed, derivatives of this core have been successfully developed as potent inhibitors of a wide range of kinases, including Tropomyosin receptor kinases (TRKs)[5][6], TANK-binding kinase 1 (TBK1)[7], and AMP-activated protein kinase (AMPK).[8][9]

This document provides a detailed guide to the application of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 916325-83-2)[10] as a foundational molecule in kinase inhibitor research. While this specific, relatively simple derivative may serve as a starting point for fragment-based drug design or the synthesis of more complex analogs, the protocols outlined herein are broadly applicable for the characterization of any pyrazolo[3,4-b]pyridine derivative as a potential kinase inhibitor.

Chemical Profile: this compound

PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 916325-83-2
Appearance Solid
Purity Typically >97%

Proposed Mechanism of Action: A Competitive ATP Antagonist

The primary mechanism by which pyrazolo[3,4-b]pyridine derivatives are thought to inhibit kinase activity is through competitive binding at the ATP-binding site within the kinase domain. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of downstream targets.

G cluster_kinase Kinase Domain ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP_Site->Substrate_Site Catalytic Transfer of Phosphate ATP ATP ATP->ATP_Site Binds Inhibitor This compound (or derivative) Inhibitor->ATP_Site Competitively Binds & Blocks ATP Phosphorylated_Substrate Phosphorylated Substrate Inhibitor->Phosphorylated_Substrate Inhibits Substrate Substrate Protein Substrate->Substrate_Site Binds Substrate->Phosphorylated_Substrate Phosphorylation

Figure 1: Competitive ATP binding mechanism of pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound or its derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of the compound on the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, the remaining ATP is depleted, and the amount of ADP produced is converted into a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound (or derivative) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • In each well of the plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in kinase buffer.

    • Add 1 µL of the diluted test compound or DMSO (as a vehicle control).

    • Include wells with a known potent inhibitor for the target kinase as a positive control.

    • Also, include "no kinase" and "no substrate" wells as negative controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G Start Start Compound_Dilution Prepare serial dilutions of test compound in DMSO Start->Compound_Dilution Plate_Addition Add reaction mix and compound to 96-well plate Compound_Dilution->Plate_Addition Reaction_Mix Prepare kinase reaction mix (kinase, substrate, ATP) Reaction_Mix->Plate_Addition Incubation Incubate at 30°C for 60 min Plate_Addition->Incubation Stop_Reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->Stop_Reaction Incubate_RT1 Incubate at RT for 40 min Stop_Reaction->Incubate_RT1 Signal_Generation Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_RT1->Signal_Generation Incubate_RT2 Incubate at RT for 30 min Signal_Generation->Incubate_RT2 Read_Luminescence Measure luminescence with a plate reader Incubate_RT2->Read_Luminescence Analyze_Data Calculate % inhibition and determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol 2: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.[11][12][13] This protocol describes a general method for assessing the inhibition of a specific kinase signaling pathway in cells.

Principle: Many kinases phosphorylate specific downstream substrates to propagate cellular signals. By measuring the phosphorylation status of a known substrate of the target kinase in cells treated with the inhibitor, we can infer the compound's cellular activity. This is often done using immunoassays such as Western blotting or cell-based ELISA.

Materials:

  • A human cell line that expresses the kinase of interest (e.g., A549 lung cancer cells for AMPK pathway studies).[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • Stimulant (if required to activate the kinase pathway, e.g., a growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate for HRP

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

    • If necessary, stimulate the cells to activate the kinase pathway during the last 30 minutes of compound treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate proteins.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein levels against the compound concentration to determine the cellular IC₅₀.

Expected Results and Interpretation

The data obtained from these assays will help to build a profile of the test compound as a kinase inhibitor.

AssayKey ParameterInterpretation
In Vitro Kinase Assay IC₅₀ (nM or µM) A lower IC₅₀ value indicates higher potency of the compound as a direct inhibitor of the purified kinase.
Cell-Based Assay Cellular IC₅₀ (µM) This value reflects the compound's ability to inhibit the kinase within a cellular environment, taking into account cell permeability and stability. A potent compound will have a low cellular IC₅₀.

A successful kinase inhibitor candidate will typically exhibit a low nanomolar to low micromolar IC₅₀ in the biochemical assay, and a corresponding low micromolar potency in the cell-based assay. Discrepancies between these two values can provide insights into the compound's drug-like properties, such as membrane permeability and metabolic stability.

Structure-Activity Relationship (SAR) Insights

While this compound itself is a simple starting point, published research on more complex derivatives provides valuable insights for further optimization.[5][7][8][9] For instance, modifications at the N-1 position of the pyrazole ring and the C-3 and C-4 positions of the pyridine ring have been shown to be critical for modulating potency and selectivity against different kinases.[3] The methyl ester at the C-3 position can be readily hydrolyzed or converted to an amide, providing a handle for introducing further diversity and interacting with specific residues in the kinase active site.

Conclusion

This compound represents a valuable chemical entity for initiating a kinase inhibitor discovery program. Its privileged pyrazolo[3,4-b]pyridine core provides a solid foundation for ATP-competitive inhibition. The protocols detailed in this guide offer a robust framework for characterizing the biochemical and cellular activity of this compound and its future derivatives. Through systematic evaluation and iterative chemical synthesis guided by SAR, novel and potent kinase inhibitors can be developed for therapeutic applications.

References

Synthesis of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including kinase inhibition, antiviral properties, and antagonism of various receptors. The title compound, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, serves as a key intermediate for the elaboration of more complex molecules, making its efficient and reliable synthesis a topic of significant interest to researchers in the pharmaceutical and agrochemical industries.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative emphasizes the chemical rationale behind the chosen synthetic strategy and procedural steps, ensuring a robust and reproducible methodology for researchers and drug development professionals.

Synthetic Strategy: A Retrosynthetic Analysis

The target molecule is a bicyclic heteroaromatic system. A logical retrosynthetic approach involves the construction of the pyridine ring onto a pre-existing pyrazole core. This is a common and highly effective strategy for this class of compounds. Specifically, the pyridine ring can be formed through a cyclocondensation reaction between a 5-aminopyrazole and a suitable 1,3-dielectrophile.

Our chosen strategy, therefore, is a two-step process:

  • Synthesis of the key precursor: Methyl 5-amino-1H-pyrazole-3-carboxylate.

  • Cyclocondensation: Reaction of the aminopyrazole with a malondialdehyde equivalent to form the final pyrazolo[3,4-b]pyridine ring system.

This approach is advantageous due to the commercial availability of the starting materials for the precursor synthesis and the generally high yields and clean nature of the subsequent cyclization.

Reaction Mechanism

Part 1: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate

The synthesis of the 5-aminopyrazole precursor is achieved through the condensation of a β-ketonitrile with hydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][2]

R1 Methyl 2-cyano-3-oxobutanoate I1 Hydrazone Intermediate R1->I1 + H2NNH2*H2O R2 Hydrazine Hydrate R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 Methyl 5-amino-1H-pyrazole-3-carboxylate I2->P1 Tautomerization

Caption: Reaction mechanism for the synthesis of the aminopyrazole precursor.

Part 2: Synthesis of this compound

The final product is formed via a cyclocondensation reaction. In this step, the 5-aminopyrazole reacts with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde. Under acidic conditions, the tetramethoxypropane is hydrolyzed in situ to malondialdehyde. The reaction then proceeds through a double condensation, forming the pyridine ring. The C4 carbon of the pyrazole and the exocyclic amino group act as the nucleophiles, attacking the two carbonyl groups of the malondialdehyde.

R1 Methyl 5-amino-1H-pyrazole-3-carboxylate I2 Condensation Intermediate R1->I2 + Malondialdehyde R2 1,1,3,3-Tetramethoxypropane I1 Malondialdehyde (in situ) R2->I1 H+, H2O I1->I2 P1 This compound I2->P1 Dehydration & Aromatization cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclocondensation P1_1 Dissolve Methyl 2-cyano-3-oxobutanoate in Ethanol P1_2 Add Acetic Acid P1_1->P1_2 P1_3 Add Hydrazine Hydrate P1_2->P1_3 P1_4 Reflux for 4h P1_3->P1_4 P1_5 Work-up & Isolation P1_4->P1_5 P2_1 Suspend Aminopyrazole in DCM P1_5->P2_1 Use isolated precursor P2_2 Add AlCl3 & 1,1,3,3-Tetramethoxypropane P2_1->P2_2 P2_3 Reflux for 3h P2_2->P2_3 P2_4 Quench, Work-up & Extraction P2_3->P2_4 P2_5 Purification by Chromatography P2_4->P2_5

References

The Versatile Scaffold: Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Heterocycle

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into numerous therapeutic agents.[1][2][3][4] This bicyclic heterocycle, a fusion of pyrazole and pyridine rings, serves as a rigid and tunable platform for the design of molecules with diverse pharmacological activities. Its derivatives have shown significant promise as anticancer, anti-leukemic, antimicrobial, and anti-inflammatory agents, primarily through the inhibition of key enzymes like kinases and topoisomerases.[1][2][4][5]

This technical guide focuses on a particularly valuable starting material within this chemical family: methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate . The strategic placement of the methyl carboxylate group at the 3-position provides a versatile chemical handle for further molecular elaboration, making it a cornerstone for the synthesis of compound libraries aimed at various therapeutic targets. Herein, we will explore the profound applications of this compound in medicinal chemistry, providing not only a theoretical framework but also detailed, field-proven protocols for its synthetic manipulation and biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful scaffold in their quest for novel therapeutics.

Section 1: The Strategic Importance of this compound

The utility of this compound stems from its inherent chemical features. The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to interact with ATP-binding sites in many enzymes, particularly kinases.[6] The ester functionality at the C3 position is a key point for diversification, readily undergoing reactions such as amidation, hydrolysis followed by amide coupling, and reduction to an alcohol for further derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can probe the chemical space of a biological target.

Section 2: Therapeutic Applications and Target-Oriented Synthesis

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important drug targets. Below, we detail the application of this compound as a starting material for the synthesis of potent bioactive molecules.

Kinase Inhibitors: A New Wave of Cancer Therapy

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[5][6][7][8][9]

Key Kinase Targets:

  • PIM-1 Kinase: Overexpressed in several cancers, including breast cancer, making it a valuable therapeutic target.[5]

  • Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a variety of tumors.[6][7][10]

  • Monopolar Spindle Kinase 1 (Mps1): A key regulator of the mitotic checkpoint, its inhibition is a promising strategy for cancer treatment.[9]

  • TANK-Binding Kinase 1 (TBK1): Involved in innate immunity and oncogenesis.[8]

Illustrative Synthetic Workflow for Kinase Inhibitor Development:

The following diagram outlines a general workflow for the derivatization of this compound to generate a library of potential kinase inhibitors.

G A This compound B Hydrolysis (LiOH or NaOH) A->B C 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, various amines) C->D E Library of Pyrazolo[3,4-b]pyridine-3-carboxamides D->E F Kinase Activity Assays E->F G SAR Analysis F->G H Lead Optimization G->H

Caption: Synthetic workflow for generating kinase inhibitor libraries.

Topoisomerase IIα Inhibitors for Anti-Leukemic Activity

Topoisomerase IIα is a crucial enzyme for DNA replication and is a validated target for anti-cancer drugs. Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against this enzyme, leading to their investigation as anti-leukemic agents.[2]

The synthesis of these inhibitors often involves the introduction of planar aromatic moieties, such as an indole ring, which can intercalate with DNA.[2] Starting with our core molecule, a multi-step synthesis can be devised to append these necessary pharmacophoric features.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of derivatives of this compound.

Protocol 3.1: Synthesis of 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a mixture of THF and water (3:1 v/v).

  • Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Protocol 3.2: General Procedure for Amide Coupling to Synthesize a Compound Library

This protocol outlines a standard amide coupling reaction using HATU as the coupling agent.

Materials:

  • 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in DMF.

  • Add the desired amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Protocol 3.3: In Vitro Kinase Inhibition Assay (Example: PIM-1)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized pyrazolo[3,4-b]pyridine derivatives

  • Recombinant PIM-1 kinase

  • Peptide substrate (e.g., CREBtide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIM-1 kinase and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

The inhibitory activities of a series of synthesized compounds can be summarized in a table for easy comparison.

Compound IDR-group (from amine)PIM-1 IC₅₀ (nM)TRKA IC₅₀ (nM)
PZ-01 -CH₂-Ph150250
PZ-02 -CH₂-(4-F-Ph)75120
PZ-03 -morpholino>1000>1000
Staurosporine (Control)105

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will guide the SAR analysis. For instance, in the example table above, the introduction of a fluorine atom on the phenyl ring (PZ-02) improves the inhibitory activity against both PIM-1 and TRKA compared to the unsubstituted analog (PZ-01). This suggests that exploring further substitutions on the phenyl ring could be a fruitful avenue for lead optimization.

Logical Flow of SAR Analysis:

G A Initial Library Screening B Identify Initial Hits (e.g., PZ-01) A->B C Systematic Modification of R-group B->C D Evaluate Potency and Selectivity (e.g., PZ-02) C->D E Computational Modeling (Docking) D->E F Refine Pharmacophore Model D->F E->F G Design and Synthesize Next-Generation Analogs F->G

References

Application Notes and Protocols for High-Throughput Screening of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine bases has made it a focal point for the development of a wide array of biologically active compounds.[2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] A particularly significant application of the pyrazolo[3,4-b]pyridine scaffold is in the development of kinase inhibitors, which are crucial in oncology and other therapeutic areas.[5][6] Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, as a key intermediate or a core structure, offers a versatile platform for the synthesis of compound libraries aimed at high-throughput screening (HTS) campaigns.[] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in HTS, with a focus on identifying novel kinase inhibitors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the screening compound is paramount for successful HTS assay development and data interpretation.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂[8]
Molecular Weight177.16 g/mol [8]
AppearanceSolid[8]
PurityTypically ≥97%[8]
Boiling Point369.0±22.0°C at 760 mmHg

Conceptual Framework for High-Throughput Screening

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[9] The primary objective is to identify "hits"—compounds that modulate the activity of the target in a desired manner.[9] These hits then serve as starting points for lead optimization and further drug development.

Application Note 1: Kinase Inhibitor Screening

The pyrazolo[3,4-b]pyridine scaffold is a well-established core for kinase inhibitors.[5][6] Therefore, a primary application of this compound and its derivatives is in HTS campaigns targeting protein kinases.

Rationale for Kinase Targeting

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As such, kinases are a major class of drug targets.

Experimental Workflow for Kinase Inhibitor HTS

The following diagram illustrates a typical workflow for a kinase inhibitor HTS campaign.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Compound Library Preparation (this compound derivatives) Assay_Plate_Prep Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plate_Prep Dispensing Compound Dispensing (Acoustic Dispensing) Assay_Plate_Prep->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Detection Reagents) Reaction_Initiation Reaction Initiation (Addition of Kinase/ATP) Reagent_Prep->Reaction_Initiation Dispensing->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Signal_Detection Signal Detection (Fluorescence Reader) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_Identification Hit Identification (Z'-factor calculation) Normalization->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Protocol 1: Homogeneous Fluorescence-Based Kinase Assay

This protocol describes a generic, robust, and HTS-compatible fluorescence-based assay for identifying inhibitors of a target protein kinase. Fluorescence-based assays are widely used in HTS due to their high sensitivity and ease of automation.[10][11][12][13]

Principle

This assay measures the kinase-mediated phosphorylation of a specific substrate. The detection of the phosphorylated product is achieved through a fluorescence-based method, where the signal intensity is proportional to the kinase activity.

Materials and Reagents
  • Compound Library: A collection of derivatives synthesized from this compound, dissolved in 100% DMSO.

  • Target Kinase: Purified, active recombinant protein kinase.

  • Kinase Substrate: A peptide or protein substrate specific to the target kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagent: A commercially available kinase assay kit that utilizes fluorescence detection (e.g., ADP-Glo™, HTRF®, or a fluorescence polarization-based kit).

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Assay Plates: 384-well, low-volume, black, flat-bottom plates.

  • Instrumentation:

    • Acoustic liquid handler for compound dispensing.

    • Multichannel pipette or automated liquid handler for reagent addition.

    • Plate reader with fluorescence detection capabilities.

Assay Procedure
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 25 nL of each compound from the library into the wells of a 384-well assay plate.

    • Dispense 25 nL of the positive control and DMSO (negative control) into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the target kinase and its substrate in assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Reaction Initiation:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

    • The final concentration of reactants should be at the Km for ATP and substrate, where feasible, to ensure competitive inhibitors can be identified.

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of the detection reagent to each well.

    • Incubate as per the manufacturer's instructions (typically 30-60 minutes).

    • Read the fluorescence signal on a compatible plate reader.

Data Analysis and Hit Identification
  • Data Normalization:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay.[14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Selection:

    • Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits."

Application Note 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Following the identification of hits from a primary biochemical screen, it is crucial to confirm that these compounds engage the target kinase within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement.

Principle

CETSA® is based on the principle that the thermal stability of a protein changes upon ligand binding. By heating intact cells to various temperatures, soluble, unbound protein will denature and precipitate, while ligand-bound protein will remain in solution.

Workflow for CETSA®

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Compound Treatment (Hit compounds and vehicle control) Cell_Culture->Compound_Treatment Heat_Treatment Heat Treatment (Temperature Gradient) Compound_Treatment->Heat_Treatment Cell_Lysis Cell Lysis Heat_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Quantification Melt_Curve Generation of Melt Curve Protein_Quantification->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Protocol 2: High-Throughput CETSA®

This protocol outlines a high-throughput adaptation of CETSA® in a 96-well format.

Materials and Reagents
  • Cell Line: A cell line that endogenously expresses the target kinase.

  • Hit Compounds: Identified from the primary screen.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • PBS: Phosphate-buffered saline.

  • Lysis Buffer: Containing protease and phosphatase inhibitors.

  • Detection Antibody: A specific antibody against the target kinase for Western blotting or ELISA.

  • 96-well PCR plates.

  • Thermal Cycler with a temperature gradient function.

Procedure
  • Cell Treatment:

    • Seed cells in a 96-well plate and grow to confluency.

    • Treat the cells with various concentrations of the hit compounds or vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS and transfer to a 96-well PCR plate.

    • Place the plate in a thermal cycler and apply a temperature gradient for 3 minutes.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using an appropriate method like Western blot or an ELISA-based format.

Data Interpretation

A shift in the melting curve to a higher temperature in the presence of a compound indicates that the compound has bound to and stabilized the target protein within the cell, thus confirming target engagement.

Conclusion

This compound represents a valuable starting point for the development of compound libraries for high-throughput screening. Its privileged pyrazolo[3,4-b]pyridine core makes it particularly well-suited for the discovery of novel kinase inhibitors. By employing robust, HTS-compatible biochemical assays followed by secondary assays to confirm target engagement in a cellular context, researchers can effectively leverage this scaffold to identify promising new therapeutic leads. The protocols and workflows outlined in this document provide a comprehensive guide for initiating such a drug discovery campaign.

References

Application Notes and Protocols for the Derivatization of Methyl 2H-Pyrazolo[3,4-b]pyridine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in drug discovery. Its structural resemblance to the endogenous purine bases allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, making it a cornerstone for the development of targeted therapies.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential across a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4] The pyrazolo[3,4-b]pyridine framework is a key component in inhibitors of critical cellular targets such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[5][6][7]

This guide provides a detailed technical overview and actionable protocols for the derivatization of a key synthetic intermediate, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate . We will explore strategic modifications at three primary diversification points—the C3-ester, the N1/N2-pyrazole positions, and the pyridine ring—to facilitate comprehensive Structure-Activity Relationship (SAR) studies. The causality behind experimental choices will be explained, providing researchers with the foundational knowledge to rationally design and synthesize novel pyrazolo[3,4-b]pyridine-based drug candidates.

Strategic Derivatization Workflow

For effective SAR exploration, a systematic approach to modifying the core scaffold is essential. The following workflow outlines the key derivatization pathways starting from this compound.

Derivatization Workflow cluster_c3 C3-Position Derivatization cluster_n1 N-Pyrazole Derivatization cluster_pyridine Pyridine Ring Functionalization start This compound c3_hydrolysis Hydrolysis start->c3_hydrolysis 1a c3_direct_amidation Direct Amidation start->c3_direct_amidation 1c n1_alkylation N-Alkylation / N-Arylation start->n1_alkylation 2 pyridine_halogenation Halogenation (e.g., Bromination) start->pyridine_halogenation 3a c3_acid Pyrazolo[3,4-b]pyridine-3-carboxylic Acid c3_hydrolysis->c3_acid c3_amide C3-Amide Library (R-NH-C(O)-) c3_acid->c3_amide 1b (Coupling) c3_direct_amidation->c3_amide n1_library N-Substituted Library (R-N-) n1_alkylation->n1_library pyridine_halo Halogenated Scaffold pyridine_halogenation->pyridine_halo pyridine_suzuki Suzuki Coupling pyridine_halo->pyridine_suzuki 3b pyridine_library C-Aryl/Heteroaryl Library pyridine_suzuki->pyridine_library N-Alkylation Tautomers start This compound base + Base (e.g., NaH) - H₂ start->base intermediate Anionic Intermediate base->intermediate rx + R-X intermediate->rx n1_product N1-alkylated product rx->n1_product Kinetic/Thermodynamic Control n2_product N2-alkylated product rx->n2_product Steric/Electronic Factors

References

Application Notes & Protocols for the Characterization of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] These compounds are isosteres of purine bases, allowing them to interact with a wide range of biological targets.[3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer agents, anxiolytics, and inhibitors of key enzymes like phosphodiesterase 4 (PDE4) and protein kinase C θ (PKCθ).[2][4] Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, as a key intermediate or final compound, requires rigorous analytical characterization to ensure its identity, purity, and structural integrity for subsequent use in research and development.

This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound. It is designed to offer both the theoretical underpinnings of each method and detailed, field-tested protocols for their practical application.

Analytical Workflow for Structural Elucidation and Purity Assessment

A multi-technique approach is indispensable for the unambiguous characterization of novel chemical entities. The following workflow outlines a logical sequence of analyses to confirm the structure and purity of this compound.

Caption: A typical analytical workflow for the characterization of a synthesized heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of atoms and the presence of functional groups.

Expertise & Experience: Why NMR is Critical

The pyrazolo[3,4-b]pyridine system can exist in different isomeric forms.[2] NMR is crucial for distinguishing between these isomers. For instance, the chemical shifts and coupling patterns of the protons on the pyridine ring can definitively establish the substitution pattern. Furthermore, 2D NMR techniques like HSQC and HMBC can be used to correlate protons with their directly attached carbons and to establish long-range connectivity, respectively, providing an unambiguous structural assignment.[5][6]

Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • Sample: ~5-10 mg of this compound.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), approximately 0.7 mL.

  • Internal Standard: Tetramethylsilane (TMS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Key parameters include:

      • Pulse angle: 30-45 degrees.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

      • Pulse angle: 30-45 degrees.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing and Interpretation:

    • Apply Fourier transformation and phase correction to the raw data.

    • Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) in the ¹H spectrum to assign protons to their respective positions in the molecule.

    • Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the heterocyclic rings.[4]

Expected Spectral Features:

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
Pyridine-H~7.0 - 8.6~110 - 155Aromatic protons in a nitrogen-containing ring are deshielded.
Pyrazole-NH~10 - 13 (if present)N/ALabile proton, often broad and may exchange with water.
Methyl Ester (-OCH₃)~3.9 - 4.1~52Protons on a carbon adjacent to an oxygen atom.
Ester Carbonyl (C=O)N/A~160 - 165Characteristic chemical shift for an ester carbonyl carbon.
Pyrazole & Pyridine CarbonsN/A~100 - 160Range for sp² hybridized carbons in the heterocyclic rings.

Note: The exact chemical shifts can vary depending on the solvent and substituents.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides precise information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.

Expertise & Experience: Causality in Fragmentation

For pyrazolo[3,4-b]pyridine derivatives, fragmentation in electron ionization (EI) mass spectrometry often involves characteristic losses of small molecules like HCN or radicals from the heterocyclic core.[3][7][8] In electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺.[4] The accurate mass measurement from HRMS provides a high degree of confidence in the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the exact mass and confirm the elemental composition of the compound.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer with an ESI source.

Materials:

  • Sample: ~1 mg of the compound.

  • Solvent: HPLC-grade methanol or acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₈H₇N₃O₂), the expected monoisotopic mass is 177.0538. The observed [M+H]⁺ should be at m/z 178.0616.

    • Use the instrument software to calculate the elemental composition from the measured accurate mass. The calculated mass should be within a 5 ppm error of the theoretical mass.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the standard method for determining the purity of a compound by separating it from any impurities, starting materials, or by-products.

Expertise & Experience: Method Development Considerations

Pyrazolo[3,4-b]pyridine derivatives are generally polar compounds.[9] A reversed-phase (RP) HPLC method using a C18 column is typically a good starting point. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape for these basic compounds.[10][11]

Caption: A generalized workflow for RP-HPLC purity analysis.

Protocol: Reversed-Phase HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound.

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • Sample: ~1 mg of the compound.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of mobile phase A and B).

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or scan with PDA to find λₘₐₓ).

    • Column Temperature: 25 °C.

    • Elution: Start with an isocratic method (e.g., 70% A, 30% B) or a linear gradient (e.g., 5% to 95% B over 15 minutes) to screen for impurities.

  • Analysis:

    • Inject a blank (solvent) first, followed by the sample.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule.[1][12] This technique confirms the connectivity, stereochemistry, and solid-state conformation.

Protocol: X-ray Crystallography

Objective: To obtain the definitive solid-state structure of the compound.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., ethyl acetate, dichloromethane, methanol).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.[13]

The resulting crystal structure provides the ultimate proof of the molecular architecture.

References

Application Notes and Protocols for Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazolo[3,4-b]pyridine core is one such "privileged scaffold," a distinction earned through its remarkable versatility and profound biological activities.[1][2] Structurally analogous to purine bases, this heterocyclic system has garnered immense interest from researchers, leading to its incorporation into a multitude of investigational and approved drugs.[3] While the 1H-tautomer has been extensively studied, the 2H-pyrazolo[3,4-b]pyridine isomer also represents a promising, albeit less explored, frontier in drug discovery. This document provides an in-depth guide to the application of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 916325-83-2) , a representative compound of this class, within drug discovery pipelines. While specific biological data for this exact molecule is limited in public literature, these notes are built upon the wealth of knowledge surrounding its close analogs, offering a robust framework for its investigation.

Core Concept: A Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has proven to be a particularly fertile ground for the discovery of protein kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar, bicyclic structure of the pyrazolo[3,4-b]pyridine core is adept at fitting into the ATP-binding pocket of many kinases, serving as a foundational anchor for building potent and selective inhibitors.

Derivatives of this scaffold have been successfully developed to target a range of kinases implicated in oncology, including:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Tropomyosin Receptor Kinases (TRKs)

  • Anaplastic Lymphoma Kinase (ALK)

  • Monopolar Spindle Kinase 1 (Mps1)

The underlying principle of action for these inhibitors often involves the formation of key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor in the ATP-binding site. Further substitutions on the pyrazolo[3,4-b]pyridine ring system allow for the fine-tuning of selectivity and potency by engaging with other regions of the active site.

Visualizing the Mechanism: Kinase Inhibition

The following diagram illustrates the general mechanism by which a pyrazolo[3,4-b]pyridine-based inhibitor can block the activity of a protein kinase.

G cluster_0 Kinase Active Site cluster_1 Inhibition Pathway ATP ATP Active_Kinase Active Kinase ATP->Active_Kinase Binds Substrate Substrate Protein Substrate->Active_Kinase Binds Hinge Hinge Region Hinge->Active_Kinase Forms H-bonds with ATP Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Active_Kinase->Phosphorylated_Substrate Phosphorylates Inactive_Kinase Inactive Kinase Inhibitor This compound (or derivative) Inhibitor->Hinge Forms H-bonds Inhibitor->Inactive_Kinase Occupies ATP Pocket ATP_Blocked ATP Binding Blocked

Caption: General mechanism of kinase inhibition by a pyrazolo[3,4-b]pyridine-based compound.

Application Notes: Strategic Implementation in Drug Discovery

Initial Compound Handling and Physicochemical Profiling

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount. This ensures data integrity and reproducibility.

  • Solubility: The methyl ester group on our lead compound, this compound, suggests moderate lipophilicity. Initial solubility should be assessed in DMSO, the most common solvent for stock solutions. Further solubility testing in aqueous buffers relevant to biological assays (e.g., PBS, cell culture media) is critical. Poor aqueous solubility is a common hurdle for this class of compounds and may necessitate the use of co-solvents or formulation strategies.

  • Stability: The stability of the compound in solution should be evaluated. This can be done by preparing a stock solution in DMSO and storing it at various temperatures (-20°C, 4°C, room temperature) over time. Aliquots can be periodically analyzed by HPLC to check for degradation. The ester moiety could be susceptible to hydrolysis, especially at non-neutral pH.

  • Purity: The purity of the compound should be confirmed upon receipt using techniques like HPLC and LC-MS. The provided CAS number is 916325-83-2.[4][5]

A study on a series of pyrazolo[3,4-b]pyridines showed that they generally align with Lipinski's and Veber's rules for drug-likeness and exhibit high gastrointestinal absorption in computational models, which is a promising starting point for development.[6]

Target Identification and Validation

Given the prevalence of pyrazolo[3,4-b]pyridines as kinase inhibitors, a logical first step is to screen this compound against a panel of kinases, particularly those implicated in cancer. Commercial services offer broad kinase screening panels that can provide an initial "hit list" of potential targets.

Alternatively, if a specific kinase family is of interest (e.g., FGFR or TRK), initial screening can be more focused.

Cellular Assay Development

Once a potential target is identified, the next step is to assess the compound's activity in a cellular context.

  • Antiproliferative Assays: If the target kinase is involved in cell proliferation, a straightforward approach is to test the compound's ability to inhibit the growth of cancer cell lines known to be dependent on that kinase.

  • Target Engagement Assays: To confirm that the compound is acting on the intended target within the cell, a target engagement assay can be employed. This could involve techniques like Western blotting to look at the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of a known substrate in the presence of the compound provides strong evidence of on-target activity.

Experimental Protocols

The following protocols are generalized based on standard methodologies used for analogous pyrazolo[3,4-b]pyridine derivatives. They should be optimized for the specific cell lines and reagents used in your laboratory.

Protocol 1: Preparation of Stock Solutions

This protocol is a self-validating system as the final concentration is verified, and solubility is visually confirmed.

  • Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

  • Materials:

    • This compound (CAS 916325-83-2)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of the compound is 177.16 g/mol .

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved FRET (TR-FRET) assay, a common method for quantifying kinase activity.

  • Objective: To determine the IC50 value of the compound against a specific kinase.

  • Materials:

    • Recombinant kinase of interest

    • Fluorescently labeled substrate peptide

    • Europium-labeled antibody specific for the phosphorylated substrate

    • ATP

    • Assay buffer

    • This compound stock solution

    • 384-well assay plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the compound in assay buffer.

    • In a 384-well plate, add the compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase and the substrate peptide to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing the Eu-labeled antibody and EDTA.

    • Incubate for at least 30 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTS Assay)

This protocol provides a method for assessing the effect of the compound on the proliferation of cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of the compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Compound stock solution

    • Multichannel pipette

    • Spectrophotometer (plate reader)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare a serial dilution of the compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for the desired time (e.g., 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to calculate the GI50 value.

Visualizing the Workflow: From Hit to Lead

The following diagram outlines a typical workflow for advancing a compound like this compound in a drug discovery pipeline.

G Start Compound Acquisition (this compound) PhysChem Physicochemical Profiling (Solubility, Stability, Purity) Start->PhysChem Screening Primary Screening (e.g., Kinase Panel) PhysChem->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assay Cell-Based Assays (Proliferation, Target Engagement) Hit_ID->Cell_Assay Active Hits SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR No Hits (Re-evaluate Scaffold) Cell_Assay->SAR Confirmed Activity In_Vivo In Vivo Studies (PK/PD, Efficacy Models) SAR->In_Vivo Optimized Lead Candidate Preclinical Candidate In_Vivo->Candidate Positive Results

References

experimental procedure for testing methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedure for Testing Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This similarity allows molecules built on this scaffold to interact with a wide array of biological targets, particularly protein kinases.[1][2] Consequently, derivatives of pyrazolo[3,4-b]pyridine have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[3][4] This document provides a comprehensive, multi-tiered experimental framework for conducting the initial bioactivity screening of a novel derivative, This compound . The protocols herein are designed to first establish broad cytotoxic effects, followed by investigation into more specific mechanisms of action such as kinase inhibition and antimicrobial activity. This strategic workflow ensures an efficient and logical progression from general bioactivity to targeted mechanistic insights.

Preliminary Procedures: Compound Management

A critical prerequisite for any biological assay is the appropriate handling and solubilization of the test compound. Many novel heterocyclic compounds exhibit poor aqueous solubility, which can lead to inaccurate and irreproducible results.

Protocol 1.1: Preparation of a Concentrated Stock Solution

  • Principle: To ensure accurate and consistent dosing, a concentrated stock solution is prepared in an organic solvent and then serially diluted in an appropriate aqueous medium for the final assay. Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing power and general compatibility with cell-based assays at low final concentrations (<0.5%).[5]

  • Materials:

    • This compound (powder form)

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber glass vial or microcentrifuge tube

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile amber vial.

    • Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound (C₈H₇N₃O₂) is approximately 177.16 g/mol .

    • Add the calculated volume of DMSO to the vial.

    • Facilitate dissolution by vortexing for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.[5]

    • Visually inspect to ensure the solution is clear and free of any precipitate.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Bioactivity Screening Workflow

A tiered approach is the most efficient method for characterizing a novel compound. The workflow begins with a broad assessment of cytotoxicity and funnels down to more specific, hypothesis-driven assays based on the initial results and the known pharmacology of the chemical scaffold.

G cluster_0 cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Investigation cluster_3 Tier 3: Advanced Analysis A Compound Synthesis & Stock Solution Preparation B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Panel) A->B Initial Assessment C In Vitro Kinase Inhibition Assay (Biochemical Screen) B->C If Cytotoxic D Antimicrobial Susceptibility Test (MIC Determination) B->D Parallel Screen E Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle) C->E Correlate Activity F Kinome Profiling & Target Validation C->F If Kinase Hit

Caption: High-level workflow for bioactivity screening.

Tier 1: In Vitro Cytotoxicity Profiling

The initial step is to determine if the compound affects cell viability and proliferation. This is crucial for identifying potential anticancer agents and for establishing a non-toxic concentration range for other cellular assays.[6] The MTT assay is a robust, colorimetric method for this purpose.[7][8]

Principle of the MTT Assay

The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product.[7] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[8]

G A Viable Cell C Mitochondrial Dehydrogenase A->C B Yellow MTT (Water-Soluble) B->C Added to cells D Purple Formazan (Insoluble Crystals) C->D Reduction E Solubilization (DMSO) D->E F Purple Solution E->F G Measure Absorbance (~570 nm) F->G

Caption: Principle of the MTT cytotoxicity assay.

Protocol 3.1: MTT Cytotoxicity Assay

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[9]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Compound stock solution (10 mM in DMSO).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl).[10]

    • Sterile 96-well flat-bottom plates.

  • Procedure:

    • Cell Seeding: Harvest cells from exponential growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "no-treatment control" wells (medium only).[7]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C until purple crystals are visible.[7]

    • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals.[7]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis & Presentation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Cytotoxicity Data for this compound

Cell LineExposure Time (h)IC₅₀ (µM)
MCF-7488.5
HCT-1164812.2
A5494825.1
WI-38 (Normal)48>100

Tier 2: Mechanistic Exploration

A. In Vitro Kinase Inhibition

Given that the pyrazolo[3,4-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases, assessing the compound's ability to inhibit kinase activity is a logical next step if cytotoxicity is observed.[11][12] A biochemical assay directly measures the compound's effect on an isolated enzyme.

Principle of a Competitive Kinase Assay

This assay measures the ability of a test compound to compete with ATP for the binding site on a kinase. The amount of ATP consumed during the phosphorylation of a substrate is measured, often via a luminescence-based system where remaining ATP is converted to light. A potent inhibitor will prevent ATP binding, resulting in less ATP consumption and a higher luminescent signal.[13]

G cluster_0 cluster_1 A Kinase ATP-Binding Site Product Substrate-P ADP A->Product Phosphorylation ATP ATP ATP->A:p1 Substrate Substrate Substrate->Product Phosphorylation B Kinase ATP-Binding Site NoRxn No Reaction B->NoRxn Inhibitor Test Compound Inhibitor->B:p2

Caption: Principle of competitive kinase inhibition.

Protocol 4.1: General In Vitro Kinase Assay (Luminescence-based)

  • Materials:

    • Recombinant human kinase of interest (e.g., CDK2, GSK-3).[9][11]

    • Kinase-specific substrate peptide.

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • ATP at a concentration near its Km for the specific kinase.

    • Test compound dilutions.

    • A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

    • White, opaque 96-well or 384-well plates.

  • Procedure:

    • Reaction Setup: In a well of a white plate, add the kinase, its specific substrate, and the assay buffer.

    • Compound Addition: Add the test compound at various concentrations (e.g., 10 µM for a single-point screen, or a dose-response curve). Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.

    • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).

    • Detection: Add the kinase detection reagent (which contains luciferase and luciferin) to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.

    • Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the "no inhibitor" control after subtracting background.

    • Formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_NoInhibitor)].

B. Antimicrobial Susceptibility Testing

Pyrazolopyridine derivatives have also shown promise as antimicrobial agents.[14] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[15]

Protocol 4.2: Broth Microdilution for MIC Determination

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well U-bottom plates.

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield ~5 x 10⁵ CFU/mL.

    • Test compound dilutions prepared in MHB.

    • Positive control antibiotic (e.g., Ampicillin, Gentamicin).[14]

  • Procedure:

    • Plate Setup: Add 50 µL of MHB to all wells of a 96-well plate.

    • Serial Dilution: Add 50 µL of the highest compound concentration to the first column and perform a 2-fold serial dilution across the plate.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

    • Controls: Include a "growth control" (no compound) and a "sterility control" (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Data Presentation:

Table 2: Example MIC Data for this compound

Microbial StrainGram StainMIC (µg/mL)
S. aureus ATCC 29213Positive16
E. coli ATCC 25922Negative64
F. oxysporumFungus32

References

Application Note: Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[3,4-b]pyridine core is a well-established "privileged" heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity, including potent kinase inhibitors and anti-cancer agents.[1][2] This application note presents methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate as a representative of this versatile class and outlines a strategic guide for its validation and application as a chemical probe. While this specific molecule is not yet extensively characterized in the literature as a probe, its structural similarity to known bioactive compounds suggests its potential for insightful target engagement studies.[3][4] This document provides detailed, field-proven protocols for researchers to (1) confirm intracellular target engagement using the Cellular Thermal Shift Assay (CETSA) and (2) quantify binding affinity using Fluorescence Polarization (FP) assays. The causality behind experimental choices is explained, empowering researchers to adapt these methodologies for their specific targets of interest within the broader family of pyrazolo[3,4-b]pyridine derivatives.

Introduction: The Power of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine framework is a cornerstone in modern medicinal chemistry, largely due to its structural analogy to purine bases, which allows it to interact with a wide array of biological targets with high affinity.[5] Derivatives have demonstrated remarkable efficacy as inhibitors of critical cellular enzymes, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Monopolar spindle kinase 1 (Mps1), making them highly valuable for research in oncology and immunology.[3][4][6] this compound (Figure 1) represents a foundational, readily accessible structure within this important class. Its potential utility as a chemical probe lies in its ability to engage specific cellular targets, thereby enabling the detailed study of their biological function and the validation of their role in disease processes.

Figure 1: Chemical Structure of this compound.

This guide provides the necessary protocols to rigorously investigate the potential of this molecule as a chemical probe. The following sections detail two orthogonal, state-of-the-art techniques to validate and quantify the interaction between a small molecule, such as our compound of interest, and its putative protein target in both native cellular and purified in vitro contexts.

Application I: Confirming Target Engagement in Live Cells via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful and widely adopted technique to verify the physical binding of a ligand to its target protein within the complex and physiologically relevant environment of a living cell.[7][8] The assay is based on the principle of ligand-induced thermal stabilization of the target protein. Upon heating, proteins lose their tertiary structure, denature, and aggregate out of solution. A protein that is bound to a stabilizing ligand is conformationally restricted and will typically denature at a higher temperature than its unbound (apo) form. By quantifying the amount of soluble protein remaining across a range of temperatures, a characteristic "melting curve" can be generated. A discernible shift in this curve in the presence of the test compound provides direct and compelling evidence of intracellular target engagement.[9][10][11]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start 1. Culture Cells treat 2. Treat with Probe (or DMSO Vehicle) start->treat heat 3. Heat Cell Lysate at Temperature Gradient treat->heat lyse 4. Lyse Cells & Separate Soluble Fraction heat->lyse sds 5. SDS-PAGE & Western Blot lyse->sds quant 6. Quantify Protein & Plot Melting Curve sds->quant

Caption: CETSA experimental workflow from cell treatment to data analysis.

Protocol: Isothermal Dose-Response CETSA

This protocol describes an isothermal dose-response (ITDR) format, which is highly effective for determining the potency of a compound in stabilizing its target at a single, optimized temperature, making it ideal for establishing structure-activity relationships.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line such as MV4-11 for leukemia studies or A375 for melanoma) at an appropriate density and allow them to adhere overnight.[1][3]

    • Prepare a serial dilution of this compound in complete cell culture media. A typical 8-point concentration range would span from 0.1 µM to 100 µM. A DMSO-only vehicle control is essential.

    • Aspirate the old media from the cells and replace it with the media containing the compound or DMSO. Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell penetration and target binding.

  • Thermal Challenge:

    • The optimal melt temperature (Tm) for the target protein must be determined in a preliminary experiment. This involves heating untreated cell lysates across a broad temperature range (e.g., 40-70°C) and identifying a temperature that results in approximately 50-75% protein denaturation and aggregation. This temperature provides the optimal window for observing stabilization.

    • Following compound incubation, wash the treated cells twice with ice-cold PBS to remove any unbound compound. Resuspend the cells in PBS supplemented with a protease and phosphatase inhibitor cocktail.

    • Divide the cell suspension for each concentration into two aliquots: one serves as the 37°C (no-heat) control, and the other will undergo the thermal challenge at the predetermined Tm.

    • Heat the aliquots for exactly 3 minutes at their respective temperatures using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method effectively disrupts cell membranes without using detergents that might interfere with protein interactions.

    • Clarify the lysates by centrifugation at high speed (20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Determine the total protein concentration of each sample to ensure equal loading for analysis.

  • Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a validated, high-affinity antibody specific to the target protein.

    • Quantify the band intensities using densitometry software. For each compound concentration, normalize the amount of soluble protein in the heated sample to its corresponding 37°C control.

    • Plot the normalized soluble protein amount against the compound concentration and fit the data to a four-parameter logistical equation to generate a dose-response curve and determine the EC50 of thermal stabilization.

Hypothetical Data Presentation
Compound Concentration (µM)Normalized Soluble Target Protein (%)
0 (DMSO)50.2
0.153.1
1.065.8
10.088.9
50.095.1
100.096.3

Table 1. Example of isothermal CETSA data showing the dose-dependent stabilization of a target protein by this compound. An increase in the soluble fraction at the melt temperature indicates target engagement.

Application II: Quantifying Binding Affinity via Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is a robust, ratiometric, in-solution technique used to measure molecular interactions in real-time.[12] It is based on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, leading to a high degree of depolarization of emitted light when excited with plane-polarized light. When this tracer binds to a much larger protein, its rate of tumbling slows dramatically. This reduced motion results in the emitted light remaining significantly more polarized. A chemical probe can be assessed in a competitive format, where it competes with the fluorescent tracer for the same binding site on the protein. The displacement of the tracer by the probe leads to a decrease in the overall polarization signal. This allows for the accurate determination of the probe's binding affinity (Ki).[13]

Experimental Workflow: Competitive FP Assay

FP_Principle cluster_free A. Free Fluorescent Tracer cluster_bound B. Tracer + Protein cluster_competition C. Tracer + Protein + Probe free_tracer Tracer free_text Low FP Signal free_tracer->free_text Fast Tumbling Low Polarization bound_complex Protein Tracer bound_text High FP Signal bound_complex:f1->bound_text Slow Tumbling High Polarization probe_bound Protein Probe displaced_tracer displaced_tracer comp_text Low FP Signal probe_bound->comp_text Tracer Displaced Low Polarization

Caption: The principle of a competitive Fluorescence Polarization assay.

Protocol: Competitive FP Binding Assay
  • Reagent Preparation:

    • Assay Buffer: A buffer that ensures protein stability and minimal non-specific binding is critical (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Protein: Highly purified, recombinant target protein of interest.

    • Tracer: A fluorescently labeled known ligand for the target. If a commercial tracer is not available, a derivative of the pyrazolo[3,4-b]pyridine scaffold could be synthesized with a linker for conjugation to a fluorophore like TAMRA or a BODIPY dye.

    • Probe: this compound dissolved in 100% DMSO to create a high-concentration stock.

  • Assay Optimization (Checkerboard Titration):

    • The success of a competitive FP assay hinges on the careful determination of optimal protein and tracer concentrations. First, determine the dissociation constant (Kd) of the tracer for the protein by titrating the protein against a fixed, low concentration of the tracer (e.g., 1-10 nM).

    • For the competition assay, select a protein concentration that gives a robust signal window (typically ~80% of maximal binding) and is at or below the measured Kd of the tracer to ensure assay sensitivity to competitors.

  • Competition Assay:

    • Prepare a serial dilution (e.g., 11-point, 1:3 dilution series) of the this compound in assay buffer containing a constant percentage of DMSO to avoid solvent effects.

    • In a suitable microplate (e.g., 384-well, black, low-volume), add the tracer and protein at their predetermined optimal concentrations to all experimental wells.

    • Include controls for high polarization (tracer + protein + DMSO) and low polarization (tracer + buffer + DMSO).

    • Add the serially diluted compound to the appropriate wells.

    • Incubate the plate, protected from light, at room temperature for a specified time (e.g., 60 minutes) to ensure the binding reaction has reached equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Plot the FP signal (in millipolarization units, mP) against the logarithm of the compound concentration.

    • Fit the resulting data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which is the concentration of the probe required to displace 50% of the bound tracer.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the tracer: Ki = IC50 / (1 + ([Tracer]/Kd)).

Hypothetical Data Presentation
ParameterValue
Tracer Concentration5 nM
Protein Concentration50 nM
Tracer Kd25 nM
Probe IC50 1.2 µM
Calculated Ki 0.95 µM

Table 2. Example data derived from a competitive FP assay for this compound, yielding a sub-micromolar binding affinity.

Conclusion and Future Directions

This application note provides a comprehensive and actionable framework for validating this compound, or other novel derivatives of the potent pyrazolo[3,4-b]pyridine scaffold, as a chemical probe. By employing the orthogonal approaches of CETSA for definitive in-cell target engagement and FP for precise in-vitro affinity determination, researchers can rigorously characterize the interaction of this compound class with their protein of interest. The successful application of these protocols will yield crucial data on target binding and cellular potency. This information is foundational for the probe's use in elucidating complex biological pathways and serves as an essential starting point for detailed structure-activity relationship (SAR) studies in drug discovery programs.[3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (Molecular Formula: C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this and structurally related pyrazolopyridine scaffolds.[1][2][3][4]

The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5][6] Achieving high purity of intermediates like this compound is critical for downstream applications and ensuring the validity of biological data.

Section 1: General FAQs & Initial Assessment

This section covers fundamental questions regarding the compound's properties and the initial steps to take before attempting purification.

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the compound's properties is the first step to designing a robust purification strategy.

  • Structure and Polarity: The molecule contains a polar heterocyclic core (pyrazolo[3,4-b]pyridine) and a methyl ester group. This structure imparts moderate polarity. The presence of N-H and N= atoms allows for hydrogen bonding, which influences solvent selection.

  • Tautomerism: Pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers.[2][7] The target compound is the 2H-tautomer. Be aware that reaction conditions or solvent choice could potentially favor the formation of the 1H-isomer as an impurity.

  • Physical State: While data for the specific title compound is sparse, related pyrazolopyridine carboxylates are often crystalline solids at room temperature.[8][9][10] However, some derivatives have a strong tendency to form viscous oils, especially in the presence of impurities, which can complicate crystallization.[8]

Q2: My crude product is a dark, oily residue. What's my first step?

A2: An oily or deeply colored crude product suggests the presence of significant impurities, likely polymeric materials or colored byproducts from the synthesis.

  • Initial Analysis: Before any purification attempt, analyze the crude material by Thin Layer Chromatography (TLC) and ¹H NMR. This will give you a semi-quantitative idea of the purity and the nature of the impurities (e.g., baseline material, closely related spots, starting materials).

  • Aqueous Workup: Ensure the preceding synthetic step had a thorough aqueous workup. If the reaction was basic, an acidic wash (e.g., dilute HCl) could remove basic impurities. If acidic, a basic wash (e.g., sat. NaHCO₃) can remove acidic byproducts.

  • Charcoal Treatment: For removing colored, non-polar impurities, an activated charcoal treatment can be effective. Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate, dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and filter through a pad of celite. Caution: Charcoal can sometimes adsorb the desired product, so use it judiciously.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice of primary purification technique depends on the impurity profile identified in your initial analysis (TLC/NMR). The following decision workflow provides a general guideline.

G cluster_0 Purification Method Selection Workflow Start Analyze Crude Product (TLC, ¹H NMR) Impurity_Check What is the impurity profile? Start->Impurity_Check Column Perform Column Chromatography Impurity_Check->Column  Significant impurities or  closely running spots Complex_Mixture Complex mixture? (Multiple spots, baseline material) Impurity_Check->Complex_Mixture  Major spot with minor impurities Recrystallize Attempt Recrystallization High_Purity High Purity Product (>95%) Recrystallize->High_Purity Column->High_Purity Complex_Mixture->Recrystallize No Complex_Mixture->Column Yes

Caption: Workflow for choosing the initial purification technique.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. Success depends heavily on solvent selection.

Q4: My compound won't crystallize from any single solvent. What should I do?

A4: This is a common issue, often solved by using a mixed-solvent system. This technique is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold.[11]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Select a Solvent Pair: Choose a "soluble" solvent in which your compound is highly soluble (e.g., ethanol, ethyl acetate, acetone) and an "insoluble" or "anti-solvent" in which it is poorly soluble (e.g., water, hexanes, diethyl ether). The two solvents must be miscible.

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Q5: My product is "oiling out" instead of forming crystals during cooling. Why is this happening and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).

  • Cause 1: High Impurity Concentration. Impurities can significantly depress the melting point of the pure compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: Pre-purify the material using a quick silica gel plug filtration. Dissolve the crude oil in a minimal amount of dichloromethane, pass it through a short column of silica gel, eluting with a slightly more polar solvent (e.g., 10-20% ethyl acetate in hexanes). This removes baseline impurities and can often enable successful crystallization of the filtrate.

  • Cause 2: Solvent Boiling Point is Too High. If the solvent's boiling point is higher than the compound's melting point, it will melt before it dissolves.

    • Solution: Switch to a lower-boiling solvent system. For example, if you are using toluene or DMF, try switching to ethyl acetate or acetone.

  • Cause 3: Cooling Too Rapidly. Rapid cooling can sometimes favor oil formation over the slower process of crystal nucleation and growth.

    • Solution: Ensure the hot, saturated solution cools slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

Solvent System Polarity Typical Use Case for Pyrazolopyridines Potential Issues
Ethanol/Water Protic, PolarGood for moderately polar compounds that are very soluble in ethanol and insoluble in water.[12]Can be difficult to remove all water; may require high-vacuum drying.
Ethyl Acetate/Hexanes Aprotic, Mid-PolarityAn excellent, versatile system for many heterocyclic compounds.Ethyl acetate must be dry; residual water can inhibit crystallization.
Dichloromethane/Hexanes Aprotic, Low-PolarityUseful for less polar derivatives or for removing non-polar impurities.DCM is volatile; care must be taken to avoid evaporating too much solvent.
Dioxane Aprotic, PolarEffective for some pyrazolopyrimidine derivatives, suggesting utility for this class.[13]High boiling point (101 °C); potential for oiling out. Must be removed under high vacuum.

Table 1: Common recrystallization solvent systems for pyrazolopyridine derivatives.

Section 3: Troubleshooting Column Chromatography

When recrystallization fails or is unsuitable, silica gel column chromatography is the workhorse purification technique.

Q6: I can't get good separation between my product and an impurity on the TLC plate. How can I improve resolution?

A6: Improving TLC separation is key to a successful column. The goal is to achieve a ΔRf (difference in retention factor) of at least 0.2 between your product and the nearest impurity.

  • Optimize the Solvent System:

    • Start with Hexane/Ethyl Acetate: This is the most common eluent system. Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity.

    • Introduce a Third Solvent: If a binary system fails, adding a small amount of a third solvent can drastically change selectivity.

      • For polar compounds, adding 1-2% methanol to a DCM or EtOAc system can improve separation.

      • Adding 1-2% triethylamine (TEA) can sharpen spots and reduce tailing for basic compounds like pyridines by neutralizing acidic sites on the silica.

      • Adding 1% acetic acid can help with acidic compounds.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase.

    • Alumina (Al₂O₃): Can be basic or neutral and offers different selectivity compared to acidic silica. It is particularly good for separating isomers or acid-sensitive compounds.

    • Reverse-Phase Silica (C18): Elution is done with polar solvents (e.g., water/acetonitrile or water/methanol). Compounds elute in reverse order of polarity (non-polar elutes last). This is very effective for separating compounds of similar polarity but different hydrophobicity.

Q7: My product is streaking badly on the column and the yield is low. What's causing this?

A7: Streaking (tailing) on a silica column leads to poor separation and lower yields of pure fractions.

  • Cause 1: Compound is Too Polar for the Eluent. The compound is sticking to the silica gel.

    • Solution: Increase the eluent polarity. For pyrazolopyridines, slowly increasing the percentage of ethyl acetate or adding a small amount of methanol (0.5-5%) to the dichloromethane or ethyl acetate eluent can resolve this.

  • Cause 2: Acid-Base Interactions. The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

    • Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (TEA) or pyridine into the mobile phase will neutralize the acidic sites on the silica, preventing the basic product from sticking and significantly reducing tailing.

  • Cause 3: Overloading the Column. Too much crude material was loaded relative to the amount of silica.

    • Solution: A general rule of thumb is to use a silica-to-crude-material mass ratio of at least 30:1 for difficult separations, and up to 100:1 for very challenging ones.

G cluster_1 Column Chromatography Troubleshooting Start Crude Material TLC Develop TLC (e.g., 7:3 Hex/EtOAc) Start->TLC Check_Rf Is Product Rf ~0.3-0.4? TLC->Check_Rf Check_Streak Is there streaking? Check_Rf->Check_Streak Yes Adjust_Polarity Adjust Eluent Polarity Check_Rf->Adjust_Polarity No Run_Column Run Column Check_Streak->Run_Column No Add_Modifier Add Modifier (e.g., 1% TEA) Check_Streak->Add_Modifier Yes End Pure Fractions Run_Column->End Adjust_Polarity->TLC Add_Modifier->TLC

Caption: Decision process for optimizing column chromatography conditions.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2][3] However, their synthesis can present several challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of their synthesis and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pyrazolo[3,4-b]pyridine derivatives in a question-and-answer format.

FAQ 1: I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge, particularly when using non-symmetrical 1,3-dicarbonyl compounds with 5-aminopyrazoles.[4][5] The regioselectivity is primarily dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl substrate.

Causality: The reaction proceeds via a condensation mechanism. The more electrophilic carbonyl group is more susceptible to nucleophilic attack by the amino group of the pyrazole. If there is a significant difference in the electrophilicity of the two carbonyls, a higher degree of regioselectivity can be achieved.[4] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic, leading to preferential reaction at that site.[4][5]

Troubleshooting Strategies:

  • Substrate Modification: If possible, choose a 1,3-dicarbonyl compound with electronically distinct carbonyl groups to direct the initial condensation.

  • Protecting Groups: In some cases, selectively protecting one of the carbonyl groups can enforce the desired regioselectivity.

  • Alternative Synthetic Routes: Consider a different synthetic strategy that avoids the use of non-symmetrical 1,3-dicarbonyls. For example, building the pyrazole ring onto a pre-functionalized pyridine scaffold can offer better control.

  • Catalyst and Solvent Effects: While less commonly reported for this specific issue, systematic screening of catalysts and solvents may influence the kinetic versus thermodynamic product distribution.

Diagram: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Below is a diagram illustrating the formation of two possible regioisomers from a non-symmetrical 1,3-dicarbonyl compound.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aminopyrazole 5-Aminopyrazole attack_c1 Attack at C1 (more electrophilic) aminopyrazole->attack_c1 Path A attack_c2 Attack at C2 (less electrophilic) aminopyrazole->attack_c2 Path B dicarbonyl Non-symmetrical 1,3-Dicarbonyl (R1 ≠ R2) dicarbonyl->attack_c1 dicarbonyl->attack_c2 regioisomer1 Regioisomer 1 (Major Product) attack_c1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer 2 (Minor Product) attack_c2->regioisomer2 Cyclization & Dehydration

Caption: Formation of regioisomers from a non-symmetrical 1,3-dicarbonyl.

FAQ 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazolo[3,4-b]pyridine synthesis can stem from several factors, including incomplete reactions, formation of stable intermediates, and competing side reactions.[6]

Causality and Troubleshooting:

Potential Cause Explanation Troubleshooting Strategies
Incomplete Reaction The reaction may not be going to completion under the current conditions. This could be due to insufficient reaction time, inadequate temperature, or poor solubility of reactants.- Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration and temperature. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[7][8] - Solvent Optimization: Ensure all reactants are sufficiently soluble. A solvent mixture, such as EtOH/DMF, might be necessary.[6]
Stable Intermediates The reaction may stall at an intermediate stage, such as the initial condensation product, which may not efficiently cyclize.- Catalyst Choice: The use of an appropriate catalyst is crucial. Lewis acids like ZrCl₄ or Brønsted acids like acetic acid are commonly used to promote cyclization.[4][6] Copper(II) acetylacetonate has also been reported to give high yields.[9] - Dehydrating Conditions: Ensure efficient removal of water formed during the condensation and cyclization steps.
Side Reactions Depending on the starting materials, alternative cyclization pathways can lead to undesired byproducts. For instance, using NH-5-aminopyrazoles can sometimes lead to the formation of pyrazolo[1,5-a]pyrimidines.[10]- Choice of Starting Materials: Using N-substituted 5-aminopyrazoles can prevent the formation of pyrazolo[1,5-a]pyrimidine byproducts. - Reaction Condition Control: Carefully control the pH and temperature, as these can influence the selectivity of the cyclization.
Product Degradation The desired product might be unstable under the reaction or work-up conditions.- Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh catalysts. - Work-up Procedure: Ensure the work-up procedure is not degrading the product. For example, avoid strongly acidic or basic conditions if your product is sensitive to them.
FAQ 3: I am observing an unexpected byproduct. How can I identify and minimize it?

Answer: The formation of byproducts is a common issue. A prominent example is the formation of pyrazolo[1,5-a]pyrimidines when reacting NH-5-aminopyrazoles with 1,3-bielectrophilic reagents.[10]

Identification and Minimization:

  • Characterization: Fully characterize the byproduct using spectroscopic methods (NMR, MS, IR) to elucidate its structure. This will provide clues about the side reaction pathway.

  • Mechanistic Analysis: Once the structure is known, propose a plausible mechanism for its formation. This will help in devising a strategy to suppress it.

  • Strategic Modifications:

    • Protecting Groups: As mentioned, protecting the N-H of the pyrazole can block the reaction pathway leading to pyrazolo[1,5-a]pyrimidines.

    • Reaction Conditions: Varying the solvent, temperature, and catalyst can alter the reaction pathway. For example, some reactions are performed in acetic acid, which can influence the protonation states of the intermediates and direct the cyclization.[4]

    • Starting Material Choice: Using a different isomer of the aminopyrazole (e.g., 3-aminopyrazole) will lead to a different fused heterocyclic system.

Diagram: Competing Reaction Pathways

This diagram illustrates the competing formation of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

G cluster_pathways Reaction Pathways cluster_products Products reactants 5-Aminopyrazole (NH) + 1,3-Dicarbonyl path_a Desired Cyclization reactants->path_a path_b Alternative Cyclization reactants->path_b product_a Pyrazolo[3,4-b]pyridine path_a->product_a product_b Pyrazolo[1,5-a]pyrimidine (Byproduct) path_b->product_b

References

Technical Support Center: Optimizing the Synthesis of Methyl 2H-Pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and yield improvement of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and potential therapeutics for various diseases. This resource provides in[1][2][3]-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis and ultimately improve your experimental outcomes.

I. Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached via two main retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pre-formed pyridine. A prevalent and effective[4][5] method involves the cyclocondensation of an aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent.

For the specific synthes[6][7]is of this compound, a common route involves the reaction of a 3-aminopyrazole-4-carboxylate derivative with a β-ketoester or a similar precursor. The choice of reactants and conditions is critical for achieving high yield and purity.

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Aminopyrazole 3-Aminopyrazole Derivative Condensation Cyclocondensation Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazolopyridine This compound Condensation->Pyrazolopyridine Yield & Purity Dependent on Conditions

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine synthesis.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

1. Low or No Product Yield

  • Question: I am getting very low yields or no desired product at all. What are the likely causes?

  • Answer: Low to no yield is a common issue that can stem from several factors. Let's break down the potential culprits:

    • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is paramount. For the cyclocondensation reaction, polar aprotic solvents like DMF or protic solvents like ethanol or acetic acid are often employed. The reaction temperature [8]can range from room temperature to reflux, depending on the reactivity of your substrates. It is crucial to empirica[8][9]lly determine the optimal conditions for your specific set of reactants.

    • Incorrect Stoichiometry: Ensure that the molar ratios of your starting materials are correct. While a 1:1 ratio of the aminopyrazole and the dicarbonyl compound is typical, a slight excess of one reactant may be beneficial in some cases to drive the reaction to completion.

    • Poor Quality of Starting Materials: Impurities in your 3-aminopyrazole or dicarbonyl compound can significantly hinder the reaction. It is advisable to purify your starting materials before use, for example, by recrystallization or column chromatography.

    • Presence of Water: Many condensation reactions are sensitive to water, which can hydrolyze starting materials or intermediates. Ensure you are using anhydrous solvents and a dry reaction setup.

2. Formation of Multiple Products and Side Reactions

  • Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What side reactions could be occurring?

  • Answer: The formation of multiple products often points towards side reactions or the formation of regioisomers.

    • Regioisomer Formation: If you are using an unsymmetrical 1,3-dicarbonyl compound, there is a possibility of forming two different regioisomers. The regioselectivity is i[4][5]nfluenced by the relative electrophilicity of the two carbonyl groups. To favor the formation of the desired isomer, you might need to modify the electronic properties of the dicarbonyl compound or explore alternative synthetic routes.

    • Self-Condensation of Starting Materials: Under certain conditions, the dicarbonyl compound can undergo self-condensation, leading to unwanted byproducts. This can often be mitigated by controlling the reaction temperature and the rate of addition of reactants.

    • Incomplete Cyclization: The initial condensation may occur, but the subsequent cyclization to form the pyridine ring might be incomplete. This can result in stable intermediates that contaminate your final product. Prolonging the reaction time or increasing the temperature might be necessary to drive the cyclization to completion.

cluster_solutions Potential Solutions Start Low Yield or Multiple Products Detected Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Solvent, Temp, Catalyst) Start->Check_Conditions Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Analyze_Byproducts Characterize Byproducts (NMR, MS) Start->Analyze_Byproducts Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Adjust_Ratio Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratio Modify_Route Consider Alternative Synthetic Route Analyze_Byproducts->Modify_Route

References

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. As the 2H-tautomer of the pyrazolo[3,4-b]pyridine system, this molecule possesses unique characteristics that require careful handling to ensure experimental success and data integrity. This guide provides in-depth, field-proven insights to help you navigate these challenges.

I. Understanding the Inherent Instability of the 2H-Tautomer

A critical consideration when working with this compound is its tautomeric nature. Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a stability difference of nearly 9 kcal/mol.[1] This inherent instability of the 2H form is a primary driver of many of the handling and storage challenges associated with this compound. The 2H-isomer may be prone to tautomerization to the more stable 1H form, especially under certain environmental conditions.

II. Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Appearance of Unexpected Peaks in NMR or LC-MS Analysis After Storage

  • Question: I recently ran an NMR/LC-MS of my sample of this compound that has been stored in my lab for a few weeks, and I'm seeing new, unexpected peaks. What could be the cause?

  • Answer: The appearance of new peaks in your analytical data is a strong indicator of sample degradation or transformation. There are two primary culprits to consider:

    • Tautomerization: The most likely transformation is the conversion of the less stable 2H-tautomer to the more thermodynamically stable 1H-tautomer. This would result in a new set of peaks in your spectra corresponding to the 1H-isomer.

    • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially if the sample has been exposed to moisture or trace amounts of acid or base. This would lead to the formation of 2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.[2][3]

    Troubleshooting Workflow:

    G start Unexpected peaks in NMR/LC-MS check_storage Review Storage Conditions: - Temperature? - Exposure to light/moisture? start->check_storage run_lcms Perform LC-MS Analysis check_storage->run_lcms check_mass Analyze Mass Spectra: - Look for mass of hydrolyzed product (M-14, loss of CH2) run_lcms->check_mass hydrolysis_suspected Hydrolysis is likely. Implement anhydrous storage. check_mass->hydrolysis_suspected Mass of acid detected run_2d_nmr Perform 2D NMR (HSQC, HMBC) check_mass->run_2d_nmr No mass of acid end Problem Identified hydrolysis_suspected->end compare_spectra Compare with literature data for 1H and 2H tautomers. run_2d_nmr->compare_spectra tautomerization_suspected Tautomerization is likely. Store at low temp, inert atm. compare_spectra->tautomerization_suspected tautomerization_suspected->end

    Fig 1. Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Inconsistent Results in Biological Assays

  • Question: My this compound sample showed good activity in my initial screen, but the potency has dropped significantly in subsequent experiments. Why is this happening?

  • Answer: A decline in biological activity is often linked to a decrease in the concentration of the active compound. Given the stability concerns with this molecule, degradation is a probable cause.

    • Hydrolysis to the Carboxylic Acid: The hydrolyzed product, 2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, will likely have different physicochemical properties, including cell permeability and target binding affinity, which could lead to reduced or altered biological activity.

    • Tautomerization: The 1H-tautomer may have a different binding mode or affinity for your biological target compared to the 2H-isomer, resulting in lower observed potency.

    Preventative Measures:

    • Aliquot Samples: Upon receiving the compound, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture for the bulk of your sample.

    • Use Freshly Prepared Solutions: For maximum consistency, prepare solutions for your biological assays immediately before use from a freshly opened aliquot.

    • Inert Atmosphere: If possible, handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on the chemical properties of this compound and related pyrazolopyridine derivatives, the following storage conditions are recommended to maximize long-term stability:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions, including hydrolysis and tautomerization.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial or stored in the dark[4]Protects against potential photodegradation, a common issue for heterocyclic compounds.
Container Tightly sealed vial with a secure capPrevents the ingress of atmospheric moisture.

Q2: Can I store this compound in solution?

A2: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store solutions, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and use within a short timeframe. Always run a purity check before using a stored solution in a critical experiment.

Q3: What solvents are recommended for dissolving this compound?

A3: This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] When preparing solutions, always use anhydrous solvents to minimize the risk of hydrolysis.

Q4: Are there any known incompatible materials?

A4: Yes, you should avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] These materials can accelerate the degradation of the compound.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative assessment of the purity of your this compound sample and can be used to detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your compound.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity can be estimated by the area percentage of the main peak.

    • The presence of earlier eluting peaks may indicate the formation of the more polar carboxylic acid hydrolysis product.

    • The presence of other peaks could indicate tautomerization or other degradation pathways.

V. References

  • Al-Tel, T. H. (2012). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 17(7), 8489-8519. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 586-594. --INVALID-LINK--

  • Crysdot LLC. This compound. --INVALID-LINK--

  • AK Scientific, Inc. (2021). Safety Data Sheet: Ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate. --INVALID-LINK--

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. --INVALID-LINK--

  • ChemScene. 2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine. --INVALID-LINK--

  • MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(10), 2465. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. --INVALID-LINK--

  • ChemScene. Methyl 1-ethyl-3,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylate. --INVALID-LINK--

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. --INVALID-LINK--

  • Smolecule. 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride. --INVALID-LINK--

  • Longdom Publishing. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical Sciences, 6(3). --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. 6(5), 104-105. --INVALID-LINK--

  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3088. --INVALID-LINK--

References

Technical Support Center: Pyrazolo[3,4-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities, including their use as kinase inhibitors and anticancer agents.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your desired products efficiently.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazolo[3,4-b]pyridine

Question: I am attempting a cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, but I am observing very low to no yield of my target pyrazolo[3,4-b]pyridine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis are a common issue and can stem from several factors, primarily related to reaction conditions and the nature of your starting materials.

Causality and Solutions:

  • Inadequate Reaction Conditions: The choice of solvent and catalyst is critical. While acetic acid at reflux is a common condition, it may not be optimal for all substrates.[5]

    • Alternative Solvents and Catalysts: Consider using a higher boiling point solvent like DMF or employing a catalyst. For instance, the use of TMSCl in DMF at 100°C has been shown to produce high yields.[5] Other catalysts like InCl3, particularly in microwave-assisted synthesis, can also be effective.[6][7]

    • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[8][9]

  • Poor Nucleophilicity of the 5-Aminopyrazole: The nucleophilicity of the amino group is key to the initial attack on the dicarbonyl compound. Electron-withdrawing groups on the pyrazole ring can decrease this nucleophilicity.

    • Protecting Groups: If your pyrazole contains sensitive functional groups, consider using protecting groups that can be removed after the cyclization.

  • Decomposition of Starting Materials or Product: Prolonged reaction times at high temperatures can lead to the degradation of either the reactants or the desired product.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.

  • Steric Hindrance: Bulky substituents on either the 5-aminopyrazole or the 1,3-dicarbonyl compound can sterically hinder the reaction.

    • Less Bulky Reagents: If possible, consider using starting materials with smaller substituents to test the reaction feasibility before moving to more complex structures.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a well-documented challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity is determined by which carbonyl group is preferentially attacked by the amino group of the 5-aminopyrazole.

Controlling Regioselectivity:

  • Exploiting Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is the primary factor influencing regioselectivity. A more electrophilic carbonyl will react faster.

    • For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic. The initial attack of the pyrazole's C4 (acting as a nucleophile) occurs at this more electrophilic carbonyl, leading to a specific regioisomer where the CF3 group is at the R4 position of the final product.[5]

  • Strategic Choice of Starting Materials:

    • Symmetrical 1,3-Dicarbonyls: If your synthetic route allows, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation.

    • Alternative Biselectrophiles: Consider using α,β-unsaturated ketones or diethyl 2-(ethoxymethylene)malonate (in a Gould-Jacobs type reaction) which can offer better regiocontrol.[5]

  • Reaction Condition Optimization: While less common for controlling this type of regioselectivity, exploring different solvents and temperatures might have a minor influence on the isomeric ratio.

Workflow for Addressing Regioisomer Formation:

Caption: Troubleshooting workflow for regioisomer formation.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my pyrazolo[3,4-b]pyridine, but I am struggling with its purification. What are the best methods to purify these compounds?

Answer:

Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their often-polar nature and potential for forming strong interactions with silica gel.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective.

    • Silica Gel Deactivation: If your compound is very polar or basic, it may streak on silica gel. You can deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.[10]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to obtain a pure compound.

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, DMF, ethyl acetate, or solvent mixtures) to find one in which your compound is sparingly soluble at room temperature but readily soluble when hot.[11]

  • Preparative TLC or HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative TLC or HPLC can be used to isolate the pure product.

General Protocol for Column Chromatography Purification:

StepProcedure
1. Adsorption Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This is known as "dry loading."
2. Column Packing Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
3. Loading Carefully add the dry-loaded crude product to the top of the packed column.
4. Elution Start eluting with a non-polar solvent and gradually increase the polarity of the eluent. Collect fractions and monitor them by TLC.
5. Isolation Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

There are two primary retrosynthetic approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridines:

  • Pyridine ring formation onto a pre-existing pyrazole ring: This is the more common approach and typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[5]

  • Pyrazole ring formation onto a pre-existing pyridine ring: This strategy is less common but can be useful depending on the availability of starting materials.[12]

Q2: Are there any safety precautions I should be aware of when working with reagents for pyrazolo[3,4-b]pyridine synthesis?

Yes, several reagents used in these syntheses require careful handling:

  • Phosphorus oxychloride (POCl3): This is a corrosive and water-reactive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle with care in a well-ventilated area.

  • Strong acids and bases: Acetic acid, trifluoroacetic acid, and other strong acids or bases should be handled with appropriate care to avoid burns.

Q3: Can I use α,β-unsaturated ketones instead of 1,3-dicarbonyl compounds?

Yes, α,β-unsaturated ketones are effective 1,3-CCC-biselectrophiles for the synthesis of 1H-pyrazolo[3,4-b]pyridines.[5] The reaction mechanism involves a Michael addition followed by an intramolecular cyclization and subsequent oxidation.[5] This method can sometimes offer better regioselectivity compared to unsymmetrical 1,3-dicarbonyls.

Reaction Mechanism with α,β-Unsaturated Ketones:

G 5-Aminopyrazole 5-Aminopyrazole Michael Addition Michael Addition 5-Aminopyrazole->Michael Addition C4 attacks β-carbon Intermediate_A Intermediate_A Michael Addition->Intermediate_A α,β-Unsaturated Ketone α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Intermediate_A->Intramolecular Cyclization NH2 attacks carbonyl Intermediate_B Intermediate_B Intramolecular Cyclization->Intermediate_B Dehydration & Oxidation Dehydration & Oxidation Intermediate_B->Dehydration & Oxidation - H2O Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydration & Oxidation->Pyrazolo[3,4-b]pyridine

Caption: General mechanism for pyrazolo[3,4-b]pyridine synthesis from α,β-unsaturated ketones.

Q4: What is the Gould-Jacobs reaction in the context of pyrazolo[3,4-b]pyridine synthesis?

The Gould-Jacobs reaction is a method used to synthesize 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines.[5] It involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial attack of the amino group on the enol ether, followed by cyclization and subsequent treatment with a reagent like POCl3 to yield the 4-chloro derivative.[5]

Q5: My pyrazolo[3,4-b]pyridine product seems to exist as two different tautomers. Is this common?

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and the 2H-isomers.[5] However, computational studies and experimental evidence strongly suggest that the 1H-tautomer is significantly more stable, by almost 9 kcal/mol, due to the aromaticity of both rings in this form.[5] Therefore, while the 2H-tautomer is a possibility, the 1H-form is the predominant and more stable isomer.[5]

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in modern drug discovery, appearing in numerous agents targeting kinases and other key cellular proteins.[1][2]

The synthesis of its specific analogue, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, while achievable through several established routes, is often plagued by subtle but significant side reactions that can complicate purification, reduce yields, and lead to ambiguous analytical data. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Overview of a Primary Synthetic Route

A common and effective strategy for constructing the pyrazolo[3,4-b]pyridine core involves the cyclocondensation of a substituted hydrazine with a functionalized pyridine, or the annulation of a pyridine ring onto a pre-existing aminopyrazole. For the target molecule, a highly relevant pathway involves the reaction of a 2-hydrazinopyridine precursor with an acetylenic ester like dimethyl acetylenedicarboxylate (DMAD).[3][4] This reaction proceeds via an initial nucleophilic attack followed by an intramolecular cyclization to form the fused bicyclic system. It is within this intricate sequence that most side reactions emerge.

Synthetic_Pathway cluster_main Primary Synthetic Pathway cluster_side Potential Side Reactions Start 2-Hydrazinopyridine Precursor Intermediate Acyclic Hydrazone Intermediate Start->Intermediate + DMAD Reagent Dimethyl Acetylenedicarboxylate (DMAD) Product Methyl 2H-pyrazolo[3,4-b] pyridine-3-carboxylate (Desired Product) Intermediate->Product Intramolecular Cyclization Side1 Regioisomer Formation Intermediate->Side1 Alternative Cyclization Side3 Incomplete Cyclization Intermediate->Side3 Reaction Arrest Side2 1H-Tautomer Formation Product->Side2 Tautomerization

Caption: General synthetic pathway and common points of deviation.

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses the most frequently encountered issues during the synthesis. Each entry is structured to help you identify the problem based on your analytical data and provides actionable steps for resolution.

Q1: My reaction produced a mixture of two isomers that are difficult to separate. How can I identify them and improve regioselectivity?

Symptom: You observe two distinct product spots on TLC with similar Rf values. The 1H NMR spectrum shows two sets of signals for the pyrazolopyridine core protons, and the mass spectrum confirms they share the same molecular weight.

Diagnosis: This is a classic case of regioisomerism . When using an unsymmetrical precursor, such as a substituted 2-hydrazinopyridine reacting with an unsymmetrical bielectrophile, the cyclization can occur in two different directions. For instance, if the pyridine ring contains an electron-donating or -withdrawing group, it can influence the nucleophilicity of the ring nitrogen involved in the final cyclization step, leading to the formation of a constitutional isomer. This issue is well-documented in syntheses involving unsymmetrical 1,3-dicarbonyl compounds.[2][5]

Root Cause Analysis & Solutions:

The final regiochemical outcome is determined by the relative electrophilicity of the two carbonyl (or equivalent) groups in the intermediate and the relative nucleophilicity of the attacking nitrogen atoms.

Parameter Cause of Poor Selectivity Recommended Action
Temperature High reaction temperatures often provide enough energy to overcome the activation barrier for both cyclization pathways, leading to a mixture.Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This favors the pathway with the lower activation energy.
Catalyst/Base A non-selective acid or base catalyst can promote both cyclization pathways. Strong, non-coordinating bases may deprotonate multiple sites.Switch to a milder, bulkier base (e.g., triethylamine instead of sodium hydride) that may sterically favor one approach. In some cases, a Lewis acid catalyst (e.g., ZrCl4) can coordinate to the electrophile and enhance selectivity.[6]
Solvent Polar aprotic solvents (like DMF or DMSO) can stabilize charged intermediates for both pathways.Screen less polar solvents (e.g., toluene, dioxane). The transition state for one pathway may be significantly less stable in a non-polar environment, thus favoring the other.
Precursor Design The electronic properties of the substituents on your starting materials are inherently non-selective.If possible, modify the starting materials to electronically bias the cyclization. For example, introduce a strongly electron-withdrawing group to deactivate one of the electrophilic centers in the intermediate.

Troubleshooting Workflow for Regioisomerism

Troubleshooting_Regioisomers Start Mixture of Isomers Detected (NMR, LC-MS) Step1 Lower Reaction Temperature (e.g., 25°C to 0°C) Start->Step1 Check1 Isomer Ratio Improved? Step1->Check1 Step2 Screen Solvents (Toluene, Dioxane, CH2Cl2) Check1->Step2 No End_Success Isomers Resolved. Proceed with Optimized Protocol. Check1->End_Success Yes Check2 Isomer Ratio Improved? Step2->Check2 Step3 Change Base/Catalyst (e.g., NaH to Et3N) Check2->Step3 No Check2->End_Success Yes Step3->End_Success Yes End_Fail Consider Redesign of Starting Materials. Step3->End_Fail No

Caption: Stepwise workflow for optimizing reaction regioselectivity.

Q2: I've isolated the 1H-pyrazolo[3,4-b]pyridine tautomer instead of the desired 2H isomer. Why did this happen and can it be controlled?

Symptom: The product's spectroscopic data (particularly 1H and 13C NMR) is inconsistent with the 2H structure but matches literature data for the 1H tautomer. You may see a broad NH peak in the NMR spectrum.

Diagnosis: You are observing the product of tautomerization . For the unsubstituted pyrazolo[3,4-b]pyridine ring system, two tautomeric forms are possible: the 1H- and 2H-isomers.[2][5] Computational studies have shown that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol), making it the thermodynamically favored product.[2][5] Unless the system is "locked" by substitution at one of the pyrazole nitrogens, you will almost always isolate the more stable 1H-tautomer.

Solutions:

  • Accept the Thermodynamic Product: In many cases, the 1H-tautomer is used interchangeably in subsequent reactions if the next step involves N-alkylation or acylation, which will then generate a mixture of N1 and N2 substituted products anyway.

  • Lock the Tautomeric Form: The most definitive solution is to start with a precursor that already has a substituent on the desired nitrogen. To synthesize the 2H-isomer specifically, you must start with a hydrazine that is already substituted at the N2 position (e.g., methylhydrazine, phenylhydrazine). This directs the cyclization and prevents tautomerization.

  • Post-Synthesis N-Alkylation and Separation: If you must proceed from the unsubstituted hydrazine, you can perform an N-alkylation (e.g., with methyl iodide) on the mixed-tautomer product. This will yield a mixture of the N1-methyl and N2-methyl derivatives, which are no longer tautomers. These constitutional isomers typically have different physical properties (polarity, boiling point) and can often be separated by column chromatography or crystallization.

Q3: My final product is contaminated with an open-chain intermediate. How do I push the cyclization to completion?

Symptom: Along with your product signals, your NMR spectrum shows evidence of a hydrazone intermediate (e.g., distinct vinyl or imine protons) and your mass spectrum shows a peak corresponding to the molecular weight of the uncyclized intermediate.

Diagnosis: The reaction has stalled due to incomplete cyclization . The final ring-closing step is often the slowest and has the highest activation energy. Insufficient thermal energy, an inappropriate catalyst, or steric hindrance can prevent this step from reaching completion.

Solutions:

  • Increase Reaction Temperature and Time: This is the most straightforward solution. Reflux the reaction for a longer period (e.g., 12-24 hours) or increase the temperature. A study on a similar system showed that cyclization of an open intermediate required heating to 140 °C under microwave irradiation to proceed efficiently.[7]

  • Add a Catalyst: If not already present, add a catalytic amount of a strong acid (like p-toluenesulfonic acid or acetic acid) or a Lewis acid. Protic acids can protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the ring nitrogen.

  • Change the Solvent: Switching to a high-boiling point solvent like toluene, xylene, or DMF will allow you to achieve the necessary temperature for cyclization.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to distinguish between the 1H and 2H tautomers? A: High-field 2D NMR spectroscopy is invaluable. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between the pyrazole N-H proton and the carbons of the pyridine ring, or vice-versa, helping to definitively assign the structure. For N-substituted analogues, NOESY experiments can show through-space correlations between the N-alkyl group and protons on either the pyrazole or pyridine part of the ring system, confirming its position. Single-crystal X-ray diffraction is the ultimate, unambiguous method if you can obtain suitable crystals.

Q: How does the choice of base affect the reaction outcome? A: The base is critical. A strong, non-nucleophilic base like NaH or K2CO3 is often used to deprotonate the hydrazine or an intermediate amine to facilitate the cyclization. However, a very strong base can also promote side reactions like enolization or deprotonation at undesired sites, potentially leading to other byproducts. A weaker, bulkier base like triethylamine or DBU may offer better control and selectivity.

Q: What are the typical purification strategies for removing these byproducts? A:

  • Crystallization: This is the most effective method if your desired product is a solid and has significantly different solubility from the impurities. Try a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Silica Gel Chromatography: This is the workhorse for separating isomers and intermediates. Because regioisomers often have very similar polarities, you may need to use a shallow gradient and carefully screen solvent systems (e.g., dichloromethane/methanol vs. ethyl acetate/hexanes) to achieve separation.

  • Acid/Base Extraction: If your desired product or a key impurity has a basic nitrogen that is significantly different in pKa from the others, an aqueous acid wash during workup can selectively pull it out of the organic layer.

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis via Cyclocondensation

This is a representative protocol and must be adapted and optimized for specific substrates.

  • To a solution of 2-hydrazinonicotinonitrile (1.0 eq) in absolute ethanol (0.2 M), add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the intermediate by TLC.

  • Add triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the disappearance of the intermediate and formation of the product by TLC and/or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the target compound.

Protocol 2: Analytical Characterization by 1H-NMR

To confirm the structure and identify impurities, acquire a 1H NMR spectrum in a solvent like DMSO-d6 or CDCl3.

  • Desired 2H-Product: Expect characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range) and a singlet for the C3-H proton of the pyrazole ring. The methyl ester will appear as a singlet around δ 3.9-4.1 ppm.

  • 1H-Tautomer: The chemical shifts of the ring protons will be different. A key indicator is a broad singlet in the downfield region (>10 ppm) corresponding to the N-H proton.

  • Regioisomer: You will see a second, distinct set of aromatic signals with different coupling patterns and chemical shifts, as well as a second methyl ester singlet.

  • Open-Chain Intermediate: Look for additional signals in the vinyl region (δ 5.0-6.5 ppm) and potentially a separate set of NH protons that integrate differently from the product.

By carefully analyzing your experimental outcomes and applying these troubleshooting principles, you can systematically overcome the common side reactions encountered in the synthesis of this compound and related heterocyclic systems.

References

Technical Support Center: Synthesis of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Pyrazolo[3,4-b]pyridines are a vital class of fused heterocycles, serving as core scaffolds in numerous pharmacologically active agents for oncology, inflammation, and neuroprotection.[1][2][3] Achieving high purity of the target molecule is paramount for reliable downstream applications and regulatory compliance.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind common issues and offering validated protocols to resolve them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My TLC and LC-MS show two distinct spots with the same mass. Is this an isomeric impurity?

Answer: Yes, this is the most common issue in pyrazolo[3,4-b]pyridine synthesis and almost certainly points to the presence of regioisomers: the desired 2H-pyrazolo[3,4-b]pyridine and the isomeric 1H-pyrazolo[3,4-b]pyridine .

Root Cause Analysis: The formation of these isomers occurs during the initial cyclization step when a substituted pyridine precursor reacts with hydrazine. Hydrazine has two nucleophilic nitrogen atoms (-NH2). Depending on which nitrogen initiates the cyclization, two different regioisomers can be formed. While theoretical calculations often show the 1H-tautomer to be more stable, the reaction kinetics and substitution pattern on the pyridine ring can lead to the formation of a mixture.[4][5][6]

Strategies for Control & Remediation:

  • Reaction Condition Optimization: The regioselectivity of the cyclization can sometimes be influenced by solvent, temperature, and pH. It is crucial to meticulously follow established protocols or perform a design of experiments (DoE) to find the optimal conditions that favor the formation of the desired 2H-isomer.

  • Use of Substituted Hydrazines: If the synthesis allows, using a substituted hydrazine (e.g., methylhydrazine) can direct the cyclization to a single isomer. However, this will result in an N-substituted product, which may require a subsequent dealkylation step.

  • Chromatographic Separation: If a mixture is formed, careful purification is required.

    • Method: Flash column chromatography on silica gel is the standard method.

    • Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The two isomers often have a small but exploitable difference in polarity (ΔRf).

    • Monitoring: Use a co-spot (a single lane on the TLC plate where you spot both the crude mixture and the purified fractions) to accurately distinguish between the two isomers and assess purification efficiency.

Question 2: My final product is contaminated with the starting carboxylic acid (2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid). How can I prevent this hydrolysis?

Answer: The presence of the starting carboxylic acid is a common impurity that arises from incomplete esterification or, more frequently, from the hydrolysis of the methyl ester during the reaction workup or purification.

Root Cause Analysis: The methyl ester of your target compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, often exacerbated by the presence of water and elevated temperatures.

Strategies for Prevention:

  • Anhydrous Esterification: Ensure the esterification step is performed under strictly anhydrous conditions. Use dry methanol and a suitable acid catalyst (e.g., thionyl chloride or dry HCl gas). Microwave-assisted esterification can also be an efficient method that reduces reaction times and potential side reactions.[7]

  • Neutral Workup: During the workup, avoid aggressive basic washes (e.g., concentrated sodium bicarbonate or hydroxide solutions). If a basic wash is necessary to remove the acid catalyst, use a dilute, cold solution of sodium bicarbonate and minimize contact time. Immediately follow with a brine wash and dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • pH Control during Purification: If using reverse-phase HPLC for purification, be mindful of the mobile phase pH. While often necessary for good peak shape, prolonged exposure to acidic or basic mobile phases on the column can cause on-column hydrolysis.

Experimental Protocol: Robust Fischer Esterification
  • Suspend 2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash cautiously with a cold, saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester.

Question 3: My NMR shows unreacted 2-chloro-3-formylpyridine. How can I drive the initial cyclization to completion?

Answer: Incomplete conversion during the initial heterocycle formation is a frequent source of impurities that can be difficult to remove later.

Root Cause Analysis: The cyclization of a halogenated pyridine with hydrazine is a nucleophilic aromatic substitution followed by condensation.[8] Incomplete reactions can be due to several factors:

  • Insufficient Reactant: The molar ratio of hydrazine may be too low.

  • Low Temperature/Short Reaction Time: The reaction may not have reached the necessary activation energy or been allowed to proceed for a sufficient duration.

  • Base Stoichiometry: A base is often required to scavenge the HCl byproduct. Insufficient base can stall the reaction.

Strategies for Improvement:

  • Increase Hydrazine Equivalents: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the pyridine precursor is fully consumed.

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting pyridine spot is no longer visible.

  • Choice of Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable high-boiling solvent like ethanol, n-butanol, or DMF.

Impurity Profile Summary

The following table summarizes the most common impurities, their likely sources, and recommended analytical techniques for their detection.

Impurity NameStructure / DescriptionLikely SourceRecommended Analytical Method(s)
1H-Isomer Regioisomer of the target compoundNon-regioselective cyclization with hydrazineTLC, LC-MS (same m/z, different RT), ¹H NMR
Carboxylic Acid 2H-pyrazolo[3,4-b]pyridine-3-carboxylic acidIncomplete esterification or hydrolysis of the productLC-MS (different m/z), HPLC, ¹H NMR (loss of -OCH₃ signal)
Unreacted Pyridine e.g., 2-chloro-3-formylpyridineIncomplete initial cyclization reactionGC-MS, LC-MS, ¹H NMR (presence of aldehyde proton)
Di-halogenated Species Pyridine ring with an extra halogen atomImpure starting material or side-reactions during halogenation stepsLC-MS (characteristic isotopic pattern for Cl/Br)
Hydrazone Intermediate Uncyclized intermediate from reaction with hydrazineIncomplete cyclization, reaction stalls after initial condensationLC-MS, ¹H NMR

Visual Workflows & Mechanisms

Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route and highlights the stages where key impurities are typically formed.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification start 2-Chloro-3-formylpyridine + Hydrazine Hydrate inter Pyrazolo[3,4-b]pyridine (Isomeric Mixture) start->inter Reflux, Base imp1 Impurity: Unreacted Pyridine start->imp1 Incomplete Reaction acid 2H-Pyrazolo[3,4-b]pyridine -3-carboxylic acid inter->acid Oxidation/ Hydrolysis of precursor imp2 Impurity: 1H-Isomer inter->imp2 Non-selective Reaction product Methyl 2H-Pyrazolo[3,4-b] -pyridine-3-carboxylate acid->product MeOH, H+ imp3 Impurity: Carboxylic Acid (Hydrolysis) product->imp3 Workup/ Purification

Caption: Synthetic route highlighting key impurity formation points.

Troubleshooting Workflow for Product Analysis

Use this decision tree to diagnose issues observed during the analysis of your final product.

G start Analyze Final Product (TLC, LC-MS, NMR) q1 Multiple Spots/Peaks with Same Mass? start->q1 q2 Peak/Spot matching Carboxylic Acid SM? q1->q2 No sol1 Likely Isomeric Impurity. Optimize cyclization or improve chromatography. q1->sol1 Yes q3 Peak/Spot matching Pyridine SM? q2->q3 No sol2 Incomplete Esterification or Product Hydrolysis. Review workup & esterification. q2->sol2 Yes sol3 Incomplete Cyclization. Increase hydrazine eq., temp, or reaction time. q3->sol3 Yes end_ok Product is Pure q3->end_ok No

Caption: Decision tree for troubleshooting common synthesis impurities.

References

Technical Support Center: Analytical Troubleshooting for Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges encountered during the characterization and quantification of this heterocyclic compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected tautomeric forms of methyl pyrazolo[3,4-b]pyridine-3-carboxylate, and how do they affect analysis?

A1: Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1] For this compound, the "2H" designation specifies the tautomeric form where the hydrogen is on the nitrogen at position 2 of the pyrazole ring. While theoretical calculations often show the 1H-tautomer to be more stable in the unsubstituted parent compound, the presence and position of substituents can influence this equilibrium.[1] Analytically, it is crucial to be aware that in solution, a dynamic equilibrium between tautomers might exist, potentially leading to broadened or multiple peaks in NMR or chromatography if the interconversion is on the same timescale as the analytical technique. For mass spectrometry, both tautomers will typically yield the same molecular ion mass.

Q2: What are the key spectroscopic features I should look for to confirm the identity of this compound?

A2: Confirmation of the structure should rely on a combination of techniques:

  • ¹H NMR: Expect signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.6 ppm), and a singlet for the methyl ester protons (around δ 3.9-4.1 ppm).[2][3] The specific coupling patterns of the pyridine protons will confirm their positions.

  • ¹³C NMR: Look for the characteristic carbonyl carbon of the ester group (around δ 160-165 ppm) and signals for the carbons of the fused heterocyclic rings.[4]

  • Mass Spectrometry (MS): The compound should exhibit a molecular ion peak [M+H]⁺ corresponding to its molecular formula, C₈H₇N₃O₂ (monoisotopic mass: 177.05 g/mol ).[5] High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition confirmation.[4][5]

  • FT-IR: Characteristic stretching frequencies for the C=O of the ester (around 1710-1730 cm⁻¹) and C=N/C=C bonds of the aromatic rings (around 1590-1600 cm⁻¹) should be present.[5]

Q3: What are common solvents for dissolving this compound for analysis?

A3: Pyrazolopyridine derivatives generally exhibit good solubility in polar organic solvents. For NMR analysis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[5] For HPLC analysis, the sample is often dissolved in the mobile phase or a compatible solvent like acetonitrile or methanol.

Q4: Are there any known stability issues with this compound under typical analytical conditions?

A4: While the pyrazolopyridine core is generally stable, the ester functional group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[6] When developing HPLC methods, it is advisable to use mobile phases with a pH that ensures the stability of the ester. Long-term storage of samples in protic solvents or at elevated temperatures should be avoided to prevent degradation.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment and quantification. Below are common issues and systematic troubleshooting approaches.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a frequent problem when analyzing nitrogen-containing heterocyclic compounds like this compound. It compromises resolution and quantification accuracy. A USP tailing factor (Tf) greater than 2.0 is generally considered unacceptable.[7]

Root Cause Analysis:
  • Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazolopyridine ring can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[7][8] This is a primary cause of peak tailing for basic analytes.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing tailing.[9][10]

  • Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., from long or wide-bore tubing) can cause band broadening and tailing.[8][11]

  • Column Contamination/Degradation: A buildup of strongly retained matrix components on the column inlet frit or stationary phase can obstruct the flow path and distort peak shape.[9][10]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve peak tailing.

Caption: Troubleshooting workflow for HPLC peak tailing.

Recommended HPLC Parameters:

For initial method development, consider the following parameters, which are often successful for pyrazolopyridine derivatives.[12]

ParameterRecommended SettingRationale
Column C18, < 5 µm particle size (e.g., YMC ODS3, Restek Raptor)Provides good retention for moderately polar compounds. Smaller particles improve efficiency.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic AcidThe acidic modifier improves peak shape by protonating the analyte and suppressing silanol interactions.[12]
Elution Gradient (e.g., 5% to 95% B over 8-15 minutes)Accommodates a range of polarities for the main compound and potential impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
Detection UV at 214 nm and 254 nmPyrazolopyridine systems typically have strong UV absorbance at these wavelengths.[12]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Issue 2: Inconsistent Retention Times

Drifting or jumping retention times compromise method reliability and peak identification.

Root Cause Analysis:
  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase (e.g., evaporation of the more volatile organic component) will alter its elution strength.[9]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or system startup, is a common cause.[11]

  • Temperature Fluctuations: Column temperature affects retention. Unstable ambient temperatures or a malfunctioning column heater will cause drift.

  • Pump Performance: Inconsistent flow rates due to pump seal wear, leaks, or air bubbles in the solvent lines will lead to retention time variability.

Troubleshooting Protocol:
  • Verify Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements. Degas the solvents thoroughly.

  • Ensure Equilibration: After installing a new column or changing mobile phases, flush the system and column for at least 15-20 column volumes before starting the analysis.

  • Check System Pressure: Monitor the system backpressure. A fluctuating pressure reading often indicates air bubbles or a leak. A steady increase in pressure over time suggests a column blockage.[10]

  • Isolate the Problem: If possible, run a standard on a different, known-good HPLC system. If the problem persists, the issue is likely with the sample or method. If the problem is resolved, the issue lies with the original HPLC hardware.

Mass Spectrometry (MS) Troubleshooting

MS is critical for structural confirmation and impurity identification.

Issue: Unexpected or Missing Molecular Ion

The absence of the expected [M+H]⁺ at m/z 177.1 or the presence of unexpected ions can be confusing.

Root Cause Analysis:
  • In-Source Fragmentation: The compound may be fragmenting in the ion source before mass analysis. This can happen if the source conditions (e.g., capillary voltage, cone voltage) are too harsh.

  • Adduct Formation: Instead of protonation, the molecule may form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Sample Degradation: The compound may have degraded prior to analysis, leading to ions corresponding to degradation products.

  • Tautomerization/Isomerization: While not changing the mass, isomerization could potentially affect fragmentation patterns if isomers are separated chromatographically.

Troubleshooting Workflow:

Caption: Diagnostic workflow for MS molecular ion issues.

Common Fragmentation Pathways:

Understanding the fragmentation of the pyrazole ring is key to interpreting MS/MS data. The fragmentation of pyrazoles often involves two main processes:

  • Expulsion of HCN: A common loss from the pyrazole ring.[13]

  • Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule.[13]

For this compound, characteristic fragment ions may arise from:

  • Loss of the methoxy radical (•OCH₃) from the ester.

  • Loss of the entire methyl ester group.

  • Subsequent cleavage of the heterocyclic ring system.

References

Validation & Comparative

Validating the Bioactive Potential of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate as a novel bioactive compound. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent inhibition of key cellular kinases.[1] This document outlines a scientifically rigorous, step-by-step approach to characterize the bioactivity of this specific ester derivative, comparing its potential performance against established kinase inhibitors. The protocols and comparative data herein are designed for researchers, scientists, and drug development professionals seeking to evaluate novel compounds within this chemical class.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine heterocyclic system is of significant interest due to its structural similarity to the purine bases of DNA and RNA. This mimicry allows derivatives to interact with the ATP-binding sites of various enzymes, particularly protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2] Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been reported to exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1]

This compound is a specific derivative for which the biological activity is not yet extensively characterized in public literature. The objective of this guide is to provide a robust validation pathway to elucidate its potential as a bioactive compound, with a focus on its likely role as a cyclin-dependent kinase (CDK) inhibitor.

Comparative Landscape: Established CDK Inhibitors

To objectively assess the potential of this compound, its performance should be benchmarked against well-characterized compounds targeting similar pathways. Given the prevalence of CDK inhibition within the pyrazolopyridine class, we have selected three prominent CDK inhibitors as comparators: Roscovitine (Seliciclib), Dinaciclib, and Palbociclib.

FeatureRoscovitine (Seliciclib)DinaciclibPalbociclib (Ibrance)
Primary Targets CDK1, CDK2, CDK5, CDK7, CDK9[2]CDK1, CDK2, CDK5, CDK9[3][4]CDK4, CDK6[5][6]
Mechanism of Action ATP-competitive inhibitor, induces apoptosis and cell cycle arrest.[2][7]ATP-competitive inhibitor, induces apoptosis.[4][8]Induces G1 phase cell cycle arrest by inhibiting phosphorylation of the retinoblastoma (Rb) protein.[5][9]
IC50 (CDK2) ~0.7 µM[10][11]~1 nM[4]>10 µM
Molecular Formula C19H26N6O[12]C21H28N6O2C24H29N7O2
Molecular Weight 354.45 g/mol [10]408.51 g/mol 447.54 g/mol
Clinical Status Phase II clinical trials for various cancers.[2][10]Phase I/II/III clinical trials for various cancers, including CLL and multiple myeloma.[3][4][13]FDA-approved for HR-positive, HER2-negative advanced or metastatic breast cancer.[14][15]

Experimental Validation Workflow

A systematic evaluation of a novel compound's bioactivity involves a tiered approach, beginning with in vitro assays to determine cytotoxicity and target engagement, followed by in vivo models to assess efficacy and tolerability.

ValidationWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Target_Engagement Target Engagement (In Vitro Kinase Assay) Cytotoxicity_Screening->Target_Engagement Determine IC50 Xenograft_Model Tumor Xenograft Model Target_Engagement->Xenograft_Model Promising in vitro activity Efficacy_Assessment Efficacy Assessment Xenograft_Model->Efficacy_Assessment Toxicity_Profiling Toxicity Profiling Xenograft_Model->Toxicity_Profiling Lead_Optimization Lead_Optimization Efficacy_Assessment->Lead_Optimization Significant tumor growth inhibition Toxicity_Profiling->Lead_Optimization Acceptable safety profile

Caption: Experimental workflow for the validation of a novel bioactive compound.

Part 1: In Vitro Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's effect on cell viability. The MTT assay is a robust and widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cytotoxicity.[16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[19]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Roscovitine, Dinaciclib, Palbociclib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Part 2: Target Engagement (In Vitro Kinase Assay)

To confirm that the cytotoxic effects are mediated through the intended target, an in vitro kinase assay is essential. This assay directly measures the ability of the compound to inhibit the activity of specific kinases.

Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the degree of kinase inhibition.[21]

KinaseAssay cluster_0 Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO.[21]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., CDK2/Cyclin E), the kinase substrate (e.g., a specific peptide), and the test compound or DMSO control in a kinase assay buffer.[21]

  • Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.[21]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.[21]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.[21]

Part 3: In Vivo Efficacy (Tumor Xenograft Model)

A promising in vitro profile warrants evaluation in a more complex biological system. A human tumor xenograft model in immunocompromised mice is a standard preclinical model to assess the anti-tumor efficacy of a novel compound.[22][23][24]

Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to evaluate the compound's efficacy.[25]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[24][25]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, test compound at different doses, and a positive control comparator).

  • Compound Administration: Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of this compound as a bioactive compound. The comparative approach against established CDK inhibitors will provide a clear benchmark for its potency and potential. Positive results from these studies, demonstrating potent and selective kinase inhibition, significant anti-proliferative activity, and in vivo tumor growth inhibition with an acceptable safety profile, would strongly support its advancement as a lead compound for further preclinical development. Subsequent studies could explore its broader kinase selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in orthotopic and patient-derived xenograft models to further delineate its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, provides an excellent framework for creating specific, high-affinity interactions with a multitude of biological targets.[1][2][3][4][5] This versatility has led to the development of pyrazolo[3,4-b]pyridine derivatives as potent modulators of enzymes crucial in oncology, virology, and inflammatory diseases.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs derived from the methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold. We will dissect how subtle and substantial molecular modifications influence binding affinity and functional activity against various protein targets, supported by experimental data from seminal studies.

The Core Scaffold: A Foundation for Diversity

The this compound scaffold offers several key positions for chemical modification. Understanding these positions is fundamental to interpreting the SAR data that follows. The numbering convention used throughout this guide is illustrated below.

Caption: Core structure and numbering of the pyrazolo[3,4-b]pyridine scaffold.

Key modifications typically occur at:

  • N1 and N2-positions: Altering steric bulk and hydrogen bonding potential.

  • C3-position: The carboxylate group can be modified into amides or other bioisosteres to engage different pockets of a target protein.

  • C4, C5, and C6-positions: These positions on the pyridine ring are frequently substituted to modulate solubility, cell permeability, and target-specific interactions.

Comparative SAR Analysis Across Key Biological Targets

The true utility of the pyrazolo[3,4-b]pyridine scaffold is demonstrated by its adaptability. Below, we compare the SAR of its derivatives against several major classes of therapeutic targets.

Protein Kinase Inhibitors: The Powerhouse Application

The pyrazolo[3,4-b]pyridine core is a well-established "hinge-binder" for protein kinases, making it a prolific scaffold in oncology drug discovery.[1][6]

TRK family kinases are critical drivers in various cancers, making them high-value oncology targets.[6][7] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors, often through scaffold hopping from existing drugs.[6]

The design strategy leverages the pyrazole portion as a hydrogen bond center to interact with the kinase hinge region, while the pyridine ring engages in π-π stacking interactions with the gatekeeper residue, Phe589.[6]

Key SAR Insights:

  • Hinge Binding: The pyrazole N-H is critical for forming hydrogen bonds with the hinge residues Glu590 and Met592, anchoring the inhibitor.[6]

  • C3-Substitutions: Amide substitutions at the C3 position are well-tolerated and can be used to extend into the solvent-exposed region, allowing for modifications to improve pharmacokinetic properties.

  • C4/C6-Substitutions: Aryl groups at these positions can form favorable interactions. For instance, in compound C03 , the substituent likely occupies a hydrophobic pocket, contributing to its high potency.

Compound IDKey SubstitutionsTargetIC₅₀ (nM)Cellular Activity (KM-12 cells, IC₅₀)
A01 Initial ScaffoldTRKA293Not Reported
C03 Optimized C4/C6 subs.TRKA560.304 µM
C09 Alternative C4/C6 subs.TRKA57Not Reported
C10 Alternative C4/C6 subs.TRKA26Not Reported

Data compiled from studies on novel pyrazolo[3,4-b]pyridine TRK inhibitors.[6][7]

SAR_TRK cluster_N1 N1 Position cluster_C3 C3 Position cluster_C4C6 C4/C6 Positions Scaffold Pyrazolo[3,4-b]pyridine Core N1_H N-H Group (H-bond Donor) Scaffold->N1_H Critical for Hinge Binding C3_Amide Amide Linker (Vector to Solvent) Scaffold->C3_Amide Tolerates Large Groups C4C6_Aryl Aryl/Heteroaryl Groups (Hydrophobic Pocket) Scaffold->C4C6_Aryl Key for Potency Activity Potent TRKA Inhibition (IC50 < 100 nM) N1_H->Activity C3_Amide->Activity C4C6_Aryl->Activity

Caption: Key SAR drivers for TRK kinase inhibition.

This scaffold is also effective against other kinase families, including CDKs and TBK1, which are involved in cell cycle regulation and innate immunity, respectively.[8]

  • For CDK Inhibition: 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent and selective activity.[9] A study identified compound 4 , with an IC₅₀ of 0.24 µM against CDK2/cyclin A2, as more potent than the reference compound roscovitine.[8]

  • For TBK1 Inhibition: Extensive optimization led to compound 15y , an exceptionally potent inhibitor with an IC₅₀ of just 0.2 nM.[10] This highlights the scaffold's capacity for high-affinity binding when substitutions are meticulously optimized.

TargetLead CompoundKey FeaturesIC₅₀
CDK2/cyclin A2 Compound 4 Specific substitutions at C3/C50.24 µM
TBK1 Compound 15y Multi-ring system at C30.2 nM

Data from studies on CDK and TBK1 inhibitors.[10][8]

Antiviral Agents: Inhibitors of Enterovirus Replication

Beyond kinases, pyrazolopyridine derivatives have been successfully developed as inhibitors of enterovirus replication, including poliovirus and coxsackievirus.[11][12] A comprehensive SAR study revealed that activity is highly dependent on substitutions at four distinct positions.

Key SAR Insights:

  • N1-Position: Small, lipophilic groups are favored. An isopropyl group at N1 consistently provides high selectivity indices.[11][12]

  • C6-Position: A thiophenyl-2-yl unit at this position was found to be optimal among the screened analogs.[11][12]

  • C4-Position: This position offers the greatest opportunity for potency enhancement. A wide variety of N-aryl groups were well-tolerated and led to improved antiviral activity compared to the initial lead.[11][12] For example, compound JX040 (with a 2-pyridyl group) was most potent against non-polio enteroviruses, while JX025 (with a 3-sulfamoylphenyl moiety) was best against polioviruses.[11][12]

  • Linker Unit: The nature of the linker between the core and the C4 substituent also plays a role in modulating activity.

PositionFavorable SubstitutionRationale / Effect
N1 IsopropylEnhances selectivity
C6 Thiophenyl-2-ylOptimal for activity in screened series
C4 N-Aryl Groups (e.g., 2-pyridyl)Major driver of potency; allows fine-tuning for specific viruses

SAR summary for enterovirus inhibitors.[11][12]

Topoisomerase IIα Inhibitors for Anti-Leukemic Activity

Topoisomerase IIα (TOPIIα) is a clinically validated target for cancer chemotherapy. A recent study developed a series of pyrazolo[3,4-b]pyridines as TOPIIα inhibitors with potent anti-leukemic activity.[5]

Key SAR Insights:

  • Compound 8c emerged as a lead candidate with potent, broad-spectrum antiproliferative activity across numerous cancer cell lines (GI₅₀ MG-MID value of 1.33 µM).[5]

  • Mechanistic studies confirmed that 8c induces DNA damage, causes cell cycle arrest in the S-phase, and promotes apoptosis.[5]

  • Direct enzyme assays showed that 8c effectively inhibits the DNA relaxation activity of TOPIIα in a dose-dependent manner, confirming it as a direct inhibitor of the enzyme.[5]

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity, the biological evaluation of these analogs must be robust. Below are standardized protocols for key assays described in the literature.

Protocol 1: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol is adapted for determining the IC₅₀ of an inhibitor against a protein kinase like TRKA or TBK1.[10]

Objective: To measure the potency of a compound by quantifying its ability to inhibit kinase-mediated phosphorylation of a synthetic peptide substrate.

Materials:

  • Recombinant human kinase (e.g., TRKA)

  • Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr or Tyr kinases)

  • Test compounds dissolved in 100% DMSO

  • Assay buffer

  • ATP solution

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of fluorescence measurement (Ex/Em wavelengths per kit instructions)

Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test compounds in DMSO. Typically, starting from 100 µM.

  • Reaction Mixture Preparation: In a microfuge tube, prepare the kinase reaction mixture containing assay buffer, the specific peptide substrate, and the recombinant kinase enzyme.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compounds to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of 100% DMSO to "0% inhibition" control wells.

    • Add 2.5 µL of a known potent inhibitor to "100% inhibition" control wells.

  • Kinase Reaction Initiation: Add 5 µL of the kinase reaction mixture to each well. Mix gently.

  • ATP Addition: Add 2.5 µL of the ATP solution to all wells to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development: Add 5 µL of the Development Reagent Solution from the kit to each well. This solution contains a protease that will cleave only the unphosphorylated peptide.

  • Second Incubation: Incubate for another 60 minutes at room temperature to allow for the development reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader using the two wavelength channels specified by the kit (one for the cleavage product, one for the FRET substrate).

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

workflow A 1. Prepare Compound Serial Dilutions B 2. Add Compounds & Controls to Plate A->B C 3. Add Kinase/Substrate Mixture B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate (60 min) D->E F 6. Add Development Reagent (Protease) E->F G 7. Incubate (60 min) F->G H 8. Read Fluorescence (Two Wavelengths) G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[13]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell line (e.g., KM-12, K562)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the GI₅₀ value.

Conclusion

The this compound scaffold and its analogs represent a remarkably successful platform in modern drug discovery. The comparative analysis clearly demonstrates that specific, targeted modifications to the core structure can produce potent and selective modulators for a wide range of biological targets, from protein kinases in cancer to viral proteins and DNA topoisomerases. The key to success lies in a rational, structure-based design approach where substitutions on the pyrazole and pyridine rings are optimized to achieve high-affinity interactions with the target of interest. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to further exploit this privileged scaffold in the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Pyrazolo[3,4-b]pyridine Compounds: Bridging In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is understanding the correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of a versatile class of heterocyclic compounds: pyrazolo[3,4-b]pyridines. By delving into the experimental data and methodologies, we aim to equip you with the insights needed to navigate the complexities of translating preclinical data into meaningful therapeutic outcomes.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] This guide will explore the nuances of evaluating these compounds, from initial enzymatic assays to their performance in complex biological systems.

Part 1: The In Vitro Landscape: Pinpointing Molecular Targets and Cellular Effects

The initial assessment of pyrazolo[3,4-b]pyridine compounds invariably begins with a battery of in vitro assays designed to elucidate their mechanism of action and cellular potency. These assays provide a foundational understanding of the compound's potential and guide further development.

Enzymatic Assays: Quantifying Target Engagement

A primary mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases.[4] Highly sensitive and specific enzymatic assays are therefore crucial for determining the half-maximal inhibitory concentration (IC50) against purified enzymes.

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized and shown to have potent and selective inhibitory activities against cyclin-dependent kinases (CDKs).[5] Another study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound exhibiting an impressive IC50 value of 0.2 nM.[6] Furthermore, pyrazolo[3,4-b]pyridine derivatives have been successfully designed as inhibitors of Tropomyosin receptor kinases (TRKs), with several compounds demonstrating nanomolar potency.[7][8][9]

Table 1: In Vitro Enzymatic Activity of Representative Pyrazolo[3,4-b]pyridine Compounds

Compound ClassTarget KinaseAssay MethodReported IC50Reference
3,5-disubstituted pyrazolo[3,4-b]pyridinesCDK1Not specifiedPotent and selective inhibition[5]
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK1Not specified0.2 nM[6]
Pyrazolo[3,4-b]pyridine derivative (C03)TRKAHTRF56 nM[7][8][9]
Pyrazolo[3,4-b]pyridine derivative (C10)TRKAHTRF26 nM[7][9]
Cellular Assays: Assessing Antiproliferative and Mechanistic Effects

Demonstrating enzymatic activity is a critical first step, but it is the compound's effect on whole cells that provides a more biologically relevant picture. Cell-based assays are essential for evaluating cytotoxicity, target engagement in a cellular context, and downstream signaling effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant antiproliferative effects across a range of cancer cell lines. For instance, a novel series of these compounds showed potent anti-lung cancer activity, with compound 9d exhibiting a growth inhibition of 3.06 ± 0.05 μM against the A549 cell line.[10] Another study reported a pyrazolo[3,4-b]pyridine derivative (C03) that inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[8][9] A separate investigation into 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines found potent in vitro antiproliferative activity in the low micromolar range (0.75–4.15 μΜ) against several human and murine cancer cell lines.[11]

Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Compounds

CompoundCell LineAssayReported GI50/IC50Reference
Compound 9dA549 (Lung adenocarcinoma)Not specified3.06 ± 0.05 μM[10]
Compound C03Km-12 (Colon carcinoma)Not specified0.304 μM[8][9]
4-alkylaminoethyl ether derivativesVarious cancer cell linesNot specified0.75–4.15 μΜ[11]
Compound 8cNCI-60 panelNot specifiedMG-MID of 1.33 µM[1]
Compound 2gHepG2 (Hepatocellular carcinoma)Not specified0.01 μM[12]

Beyond simple cytotoxicity, it is crucial to confirm that the observed cellular effects are a direct result of the intended mechanism of action. This can be achieved through various mechanistic assays:

  • Target Phosphorylation: Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates. For example, compound 9d was shown to elevate the phosphorylation of AMP-activated protein kinase (AMPK) and its substrate acetyl-CoA carboxylase, while reducing the phosphorylation of ribosomal S6 kinase (p-70S6K).[10]

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining is a standard method to determine the distribution of cells in different phases of the cell cycle. Compound 9d was found to induce G2/M cell cycle arrest in A549 cells.[10]

  • Gene Expression Analysis: Quantitative PCR can be used to measure changes in the mRNA levels of downstream target genes. A potent TBK1 inhibitor, compound 15y, was shown to effectively inhibit the expression of TBK1 downstream interferon signaling genes in THP-1 and RAW264.7 cells.[6]

  • Topoisomerase II Inhibition: DNA relaxation assays can be used to evaluate the inhibition of topoisomerase II. A pyrazolo[3,4-b]pyridine derivative, compound 8c, significantly inhibited the DNA relaxation activity of TOPIIα in a dose-dependent manner.[1]

Part 2: The In Vivo Arena: Translating In Vitro Promise to Preclinical Efficacy

While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically in animal models, are essential to assess pharmacokinetics, pharmacodynamics, and overall efficacy and safety.

Xenograft Models: Evaluating Antitumor Activity

Subcutaneous xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research. In these models, human cancer cells are implanted under the skin of the mice, and the effect of the test compound on tumor growth is monitored.

Several pyrazolo[3,4-b]pyridine derivatives have demonstrated significant antitumor efficacy in such models. For example, selected 3,5-disubstituted pyrazolo[3,4-b]pyridine CDK inhibitors were evaluated in an in vivo tumor xenograft model and showed positive results.[5] Another study reported that a 1,4,6-trisubstituted pyrazolo[3,4-b]pyridine derivative inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity.[11]

Table 3: In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Compounds in Xenograft Models

Compound ClassCancer TypeAnimal ModelOutcomeReference
3,5-disubstituted pyrazolo[3,4-b]pyridinesNot specifiedTumor xenograftEfficacy demonstrated[5]
1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridinesBreast CancerOrthotopic mouse modelTumor growth inhibition, no systemic toxicity[11]
Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. While a direct one-to-one relationship is rare, understanding the factors that influence this translation is paramount. These factors include:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties heavily influence its bioavailability and exposure at the tumor site. Poor PK can lead to a lack of efficacy in vivo despite potent in vitro activity.

  • Pharmacodynamics (PD): Demonstrating target engagement in the tumor tissue is crucial. This can be assessed by measuring the phosphorylation of the target kinase or downstream markers in tumor biopsies.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells can significantly impact drug response. In vitro models often fail to recapitulate this complexity.

The successful translation of a pyrazolo[3,4-b]pyridine-based ERK1/2 inhibitor from an indazole-based scaffold highlights the importance of optimizing for cellular activity and metabolic stability to achieve in vivo efficacy.[4] This optimization led to a compound that demonstrated effective reduction of tumor growth in a colorectal cancer xenograft model.[4]

Part 3: Experimental Protocols and Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocols

This assay is a highly sensitive method for quantifying kinase activity and inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Dilute the kinase, biotinylated substrate peptide, and ATP to the desired concentrations in the reaction buffer.

    • Prepare the detection buffer containing EDTA to stop the reaction, and the HTRF detection reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin).

  • Kinase Reaction:

    • In a 384-well low-volume plate, add the pyrazolo[3,4-b]pyridine compound at various concentrations.

    • Add the kinase and biotinylated substrate peptide mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding the detection buffer containing EDTA and the HTRF reagents.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Workflow for HTRF Kinase Assay

HTRF_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Prepare Kinase Reaction Buffer prep_reagents Dilute Kinase, Substrate, and ATP prep_buffer->prep_reagents add_enzyme Add Kinase and Substrate Mixture prep_reagents->add_enzyme prep_detection Prepare Detection Buffer with HTRF Reagents stop_reaction Stop Reaction with Detection Buffer prep_detection->stop_reaction add_compound Add Pyrazolo[3,4-b]pyridine Compound add_compound->add_enzyme start_reaction Initiate with ATP add_enzyme->start_reaction incubate_reaction Incubate at RT start_reaction->incubate_reaction incubate_reaction->stop_reaction incubate_detection Incubate at RT stop_reaction->incubate_detection read_plate Read Plate (620nm & 665nm) incubate_detection->read_plate calculate_ratio Calculate HTRF Ratio read_plate->calculate_ratio determine_ic50 Determine IC50 calculate_ratio->determine_ic50

Caption: Workflow for a typical HTRF kinase inhibition assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[7]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the pyrazolo[3,4-b]pyridine compound and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the GI50 or IC50 value.

Workflow for MTT Cell Proliferation Assay

MTT_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells treat_cells Treat with Pyrazolo[3,4-b]pyridine Compound adhere_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine GI50/IC50 calculate_viability->determine_ic50

Caption: Step-by-step workflow of the MTT cell proliferation assay.

In Vivo Experimental Protocol

This model is widely used to evaluate the antitumor efficacy of novel compounds.

Protocol:

  • Cell Preparation:

    • Culture the desired human cancer cell line under sterile conditions.

    • On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.

  • Animal Handling and Inoculation:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Anesthetize the mice and subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the pyrazolo[3,4-b]pyridine compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Workflow for Subcutaneous Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation culture_cells Culture Cancer Cell Line prepare_injection Prepare Cell Suspension culture_cells->prepare_injection anesthetize Anesthetize Mice prepare_injection->anesthetize inject_cells Subcutaneous Injection anesthetize->inject_cells monitor_growth Monitor Tumor Growth inject_cells->monitor_growth randomize Randomize Mice monitor_growth->randomize administer_compound Administer Compound randomize->administer_compound measure_tumors Measure Tumor Volume & Body Weight administer_compound->measure_tumors euthanize Euthanize & Excise Tumors measure_tumors->euthanize analyze_data Analyze Data (TGI) euthanize->analyze_data

Caption: General workflow for an in vivo subcutaneous tumor xenograft study.

Part 4: Signaling Pathway Visualization

Understanding the signaling pathways modulated by pyrazolo[3,4-b]pyridine compounds is crucial for interpreting their biological effects.

AMPK/mTOR Signaling Pathway

Several pyrazolo[3,4-b]pyridine derivatives have been shown to activate AMPK, a key regulator of cellular energy homeostasis.[10][13] Activated AMPK can inhibit the mTOR pathway, which is frequently hyperactivated in cancer, leading to reduced cell growth and proliferation.

AMPK/mTOR Signaling Pathway

AMPK_mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Energy_Stress Low Energy (High AMP:ATP) AMPK AMPK Energy_Stress->AMPK Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Activators Pyrazolo_Pyridine->AMPK TSC2 TSC2 AMPK->TSC2 Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis TBK1_Pathway cluster_upstream Upstream Sensors cluster_adaptors Adaptor Proteins cluster_core Core Kinase cluster_downstream Downstream Transcription Factors cluster_output Cellular Response PRR Pattern Recognition Receptors (e.g., RIG-I, cGAS) MAVS_STING MAVS / STING PRR->MAVS_STING Viral_DNA_RNA Viral DNA/RNA Viral_DNA_RNA->PRR TBK1 TBK1 MAVS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Pyrazolo_Pyridine_Inh Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_Pyridine_Inh->TBK1 IFN Type I Interferons (IFN-α/β) IRF3->IFN Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines

References

comparative analysis of different synthetic routes to pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a family of five pyrazolopyridine congeners, among which the 1H-pyrazolo[3,4-b]pyridine system is a prominent scaffold in medicinal chemistry and materials science.[1] These compounds exhibit a remarkable breadth of biological activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[2][3] Their value is underscored by their role as kinase inhibitors, neuroprotective agents, and antagonists for various receptors, making them a focal point for drug discovery programs.[3][4]

Structurally, pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, which is why it is the more commonly synthesized and studied form.[1] This guide provides a comparative analysis of the primary synthetic strategies to construct the 1H-pyrazolo[3,4-b]pyridine core, offering researchers a comprehensive overview of the available methodologies, their underlying mechanisms, and practical applications. We will delve into classical condensation reactions, modern multi-component strategies, and innovative catalytic systems, providing field-proven insights to aid in experimental design and execution.

Caption: General structure and numbering of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Part 1: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole

The most prevalent and versatile strategy for synthesizing pyrazolo[3,4-b]pyridines involves constructing the pyridine ring onto an existing, often substituted, pyrazole core. The ready availability of 5-aminopyrazoles makes this a highly attractive approach.

Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

This is a classic and widely used method pioneered by Bülow. The reaction proceeds via a condensation between the 5-aminopyrazole and a 1,3-dicarbonyl compound, typically under acidic conditions (e.g., glacial acetic acid) with heating.

Mechanism & Causality: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization occurs via the attack of the nucleophilic C4 position of the pyrazole ring onto the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[3,4-b]pyridine ring.

A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, two different product isomers can be formed.[1] The outcome is dictated by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl will preferentially react with the exocyclic amino group first. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is more electrophilic, directing the regiochemical outcome of the cyclization.[1]

strategy_1_1 start1 5-Aminopyrazole intermediate Vinylogous Amide Intermediate start1->intermediate + start2 1,3-Dicarbonyl Compound start2->intermediate product 1H-Pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthetic pathway from 5-aminopyrazoles and 1,3-dicarbonyls.

Reaction of 5-Aminopyrazoles with α,β-Unsaturated Ketones

This route involves a Michael addition reaction as the key step. A 5-aminopyrazole is reacted with an α,β-unsaturated ketone, often in the presence of a catalyst, to form the fused pyridine ring.

Mechanism & Causality: There is some debate on the precise mechanism. One proposed pathway begins with a Michael-type addition where the nucleophilic C4 of the pyrazole attacks the β-carbon of the unsaturated ketone.[1] The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate that eliminates water and undergoes spontaneous oxidation to furnish the final aromatic product.[1] Alternatively, the reaction can be initiated by the amino group attacking the β-carbon. This pathway is often facilitated by catalysts like ZrCl₄, which activate the unsaturated ketone.[2]

strategy_1_2 start1 5-Aminopyrazole intermediate Michael Adduct start1->intermediate + start2 α,β-Unsaturated Ketone start2->intermediate Catalyst (e.g., ZrCl₄) product 1H-Pyrazolo[3,4-b]pyridine intermediate->product Cyclization, Dehydration & Oxidation

Caption: Synthesis via Michael addition of α,β-unsaturated ketones.

Multi-Component Reactions (MCRs)

Multi-component reactions have emerged as a powerful, efficient, and atom-economical strategy for the synthesis of complex molecules from simple precursors in a single pot.[5] For pyrazolo[3,4-b]pyridines, a common MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a β-ketonitrile).[6]

Mechanism & Causality: The reaction typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate (a 1,3-CCC-biselectrophile).[1][7] This is followed by a Michael addition of the 5-aminopyrazole to this intermediate. The subsequent steps involve intramolecular cyclization and tautomerization/oxidation to yield the final product.

The primary advantage of MCRs is their operational simplicity and ability to rapidly generate molecular diversity. These reactions are often enhanced by green chemistry techniques, such as microwave irradiation, which dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[6][8] The use of ionic liquids or aqueous media further enhances the environmental credentials of these syntheses.[5][9]

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Process Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Knoevenagel 5-Aminopyrazole 5-Aminopyrazole Michael Michael Addition 5-Aminopyrazole->Michael Knoevenagel->Michael Biselectrophile Intermediate Catalysis Conditions: - Microwave Irradiation - Catalyst (e.g., base) - Solvent (e.g., H₂O, EtOH) Knoevenagel->Catalysis Cyclization Intramolecular Cyclization/ Oxidation Michael->Cyclization Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: Workflow for the multi-component synthesis of pyrazolo[3,4-b]pyridines.

Part 2: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine

An alternative, though less common, approach is to start with a functionalized pyridine ring and construct the pyrazole ring onto it. This strategy is valuable when specific pyridine substitution patterns are desired.

From 2-Chloronicotinonitriles and Hydrazines

This method involves the reaction of a substituted 2-chloronicotinonitrile with hydrazine or a substituted hydrazine.[10]

Mechanism & Causality: The synthesis begins with a nucleophilic aromatic substitution (SNAr), where the hydrazine displaces the chlorine atom at the C2 position of the pyridine ring. The resulting hydrazinopyridine intermediate then undergoes an intramolecular cyclization. The amino group of the hydrazine attacks the electrophilic carbon of the nitrile group (C3), forming the five-membered pyrazole ring fused to the pyridine core. This approach provides direct access to 3-amino-pyrazolo[3,4-b]pyridines.

strategy_2_1 start1 2-Chloronicotinonitrile intermediate Hydrazinopyridine Intermediate start1->intermediate + start2 Hydrazine start2->intermediate SₙAr Reaction product 3-Amino-pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization

Caption: Pyrazole annulation starting from 2-chloronicotinonitriles.

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and considerations of efficiency and environmental impact.

Synthetic Strategy Starting Materials Key Advantages Key Disadvantages Typical Yields Green Chemistry Aspect
Condensation with 1,3-Dicarbonyls 5-Aminopyrazoles, 1,3-DicarbonylsWell-established, straightforward, good for specific isomers.Potential regioselectivity issues with unsymmetrical dicarbonyls, often requires heating.60-90%Moderate; can use greener solvents but often requires heat.
Michael Addition of α,β-Unsaturated Ketones 5-Aminopyrazoles, α,β-Unsaturated KetonesAccess to diverse substitution patterns, can be catalyzed.[2]Requires an oxidation step (sometimes spontaneous), mechanism can be complex.13-90%[2]Moderate; depends on catalyst and solvent choice.
Multi-Component Reactions (MCRs) 5-Aminopyrazoles, Aldehydes, Active Methylene CompoundsHigh efficiency and atom economy, operational simplicity, rapid generation of libraries.[5][6]Optimization of conditions for three components can be complex.80-95%[8][11]Excellent; often utilizes microwave/ultrasound, aqueous media, and avoids intermediate isolation.[5][8][12]
From 2-Chloronicotinonitriles Substituted Pyridines, HydrazinesGood control over pyridine substitution, direct route to 3-amino derivatives.[10]Starting pyridines can be multi-step to prepare, use of hydrazines.70-95%Low; often requires traditional organic solvents and heating.

Part 4: Experimental Protocols

Protocol 1: Microwave-Assisted Multi-Component Synthesis[6]

This protocol describes an efficient one-pot synthesis of a 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

Materials:

  • 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole

  • 4-Anisaldehyde (4-methoxybenzaldehyde)

  • Malononitrile (or other p-substituted β-ketonitrile)

  • Glacial Acetic Acid

  • Microwave Synthesizer

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), 4-anisaldehyde (1 mmol), and malononitrile (1 mmol).

  • Add glacial acetic acid (3-4 mL) as the solvent and catalyst.

  • Seal the vessel and place it in the microwave synthesizer cavity.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 140-160°C for 5-10 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol, to remove impurities.

  • Dry the product under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification if necessary. Self-Validation: The success of the reaction is confirmed by the significant reduction in reaction time and high yield compared to conventional heating methods, which would typically require several hours of reflux. Characterization by ¹H NMR, ¹³C NMR, and MS will confirm the structure of the desired product.

Protocol 2: Synthesis via Pyridine Annulation from 2-Chloronicotinonitrile[10]

This protocol describes the synthesis of a 3-amino-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 4-Methyl-6-(pyrazol-1-yl)-2-chloronicotinonitrile

  • Hydrazine hydrate

  • 2-Propanol

Procedure:

  • To a solution of 4-methyl-6-(pyrazol-1-yl)-2-chloronicotinonitrile (1 mmol) in 2-propanol (10 mL), add hydrazine hydrate (5 mmol, 5 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove any residual impurities.

  • Dry the product to yield the 3-amino-4-methyl-6-(pyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridine. Self-Validation: The reaction's completion is indicated by the disappearance of the starting chloro-nitrile. The formation of the 3-amino product can be confirmed by spectroscopic methods. The appearance of signals for the NH₂ group in the ¹H NMR spectrum and the absence of the nitrile peak in the IR spectrum are key indicators of a successful transformation.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]pyridines is a mature field with a diverse array of reliable methods. The classical approach of building a pyridine ring onto a 5-aminopyrazole core remains a mainstay due to its versatility and the accessibility of starting materials. However, the paradigm is shifting towards more efficient and sustainable practices.

Multi-component reactions, particularly those enhanced by microwave or ultrasound irradiation, represent the state-of-the-art, offering rapid, high-yield access to complex derivatives in a single step.[3][13] These methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often utilizing environmentally benign solvents.[5] The future of pyrazolo[3,4-b]pyridine synthesis will likely see further development in catalytic systems, including transition-metal and nano-catalysts, to enable novel transformations and C-H functionalization approaches.[3][14][15] The integration of flow chemistry may also offer advantages in scalability and safety for the production of these medicinally vital scaffolds.

References

A Researcher's Guide to Biological Target Identification for Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a multitude of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Their mechanisms of action often involve the inhibition of key cellular signaling molecules such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[1][2][5]

Given this rich biological context, a novel derivative, methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, presents an intriguing starting point for a drug discovery campaign. However, its specific molecular target(s) remain unknown. This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its biological target(s), designed for researchers, scientists, and drug development professionals. We will objectively compare state-of-the-art methodologies, presenting the underlying principles, experimental workflows, and supporting data to empower you to make informed decisions in your target identification journey.

The Strategic Approach: An Overview

A successful target identification campaign is rarely linear. It is an iterative process that begins with broad, predictive methods and funnels down to specific, validated interactions. Our recommended strategy integrates computational, label-free, and affinity-based approaches to build a robust and well-supported hypothesis of the compound's mechanism of action.

G cluster_0 Phase 1: In Silico Hypothesis Generation cluster_1 Phase 2: Unbiased Experimental Screening cluster_2 Phase 3: Target Validation & Elucidation A This compound (Query Molecule) B Computational Target Prediction (e.g., SwissTargetPrediction, Reverse Docking) A->B SMILES/Structure Input C Prioritized Target List (e.g., Kinases, GPCRs, Enzymes) B->C Generates Ranked List of Potential Targets F Cell Lysate + Query Molecule C->F Informs Experimental Design D Drug Affinity Responsive Target Stability (DARTS) G Candidate Target Proteins D->G Identifies Stabilized Proteins E Affinity Chromatography Mass Spectrometry (AP-MS) E->G Identifies Bound Proteins F->D F->E H Western Blot (using specific antibodies) G->H I In Vitro Activity Assays (e.g., Kinase Assays) G->I J Cellular Thermal Shift Assay (CETSA) G->J K Validated Biological Target(s) H->K I->K J->K

Caption: Integrated workflow for target identification.

Phase 1: Computational Target Prediction - The In Silico Starting Point

Before embarking on resource-intensive wet lab experiments, computational methods offer a rapid and cost-effective way to generate an initial list of plausible biological targets.[6] These in silico techniques leverage vast databases of known small molecule-protein interactions to predict targets for a novel query molecule.[7]

Methodology Comparison: Computational Approaches
MethodPrincipleAdvantagesDisadvantagesRecommended Tools
Ligand-Based (Similarity Search) Compares the 2D and 3D structure of the query molecule to a library of bioactive compounds with known targets. The underlying assumption is that structurally similar molecules are likely to bind to similar proteins.[8]- Very fast and computationally inexpensive.- Does not require a 3D structure of the target protein.- High success rate for well-characterized compound classes.- Less effective for novel scaffolds with no close structural analogs.- Can miss targets that bind to unique allosteric sites.- Predictions are highly dependent on the quality and size of the underlying database.SwissTargetPrediction[8][9]
Structure-Based (Reverse Docking) Docks the query molecule into the binding sites of a large collection of 3D protein structures.[10] The binding poses are scored to rank the most likely protein targets.- Can identify novel interactions, even for unprecedented scaffolds.- Provides a structural hypothesis for the binding mode.- Can distinguish between orthologous and paralogous protein targets.- Computationally intensive and time-consuming.- Requires high-quality 3D structures of potential target proteins.- Scoring functions can be inaccurate, leading to false positives.Not applicable as a single tool, requires a custom workflow.
Machine Learning Utilizes algorithms trained on large chemogenomic datasets to learn the relationships between chemical structures and biological activities, predicting potential targets for a new molecule.[6][10]- Can identify non-obvious relationships between structure and activity.- Can be trained to predict broad target classes (e.g., kinases) or specific proteins.[11]- Performance is highly dependent on the quality and diversity of the training data.- Can be a "black box," making it difficult to interpret the rationale behind a prediction.KinasePred[11]
Recommended Protocol: Ligand-Based Target Prediction using SwissTargetPrediction

This protocol provides a straightforward method to generate an initial list of potential targets.

  • Obtain the SMILES String: Convert the chemical structure of this compound into its SMILES (Simplified Molecular-Input Line-Entry System) format.

  • Access the Web Server: Navigate to the SwissTargetPrediction web server.[9]

  • Submit the Query: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).

  • Analyze the Results: The server will return a list of predicted targets, ranked by probability. Pay close attention to target classes that are well-represented in the results, such as protein kinases, which are known targets for pyrazolo[3,4-b]pyridine derivatives.[1][5]

Phase 2: Unbiased Experimental Screening - Finding the Needle in the Haystack

While computational methods provide valuable hypotheses, experimental validation is crucial. Unbiased screening methods aim to identify target proteins directly from a complex biological sample, such as a cell lysate, without a priori knowledge of the target.[12]

Methodology Comparison: Unbiased Screening Approaches
MethodPrincipleAdvantagesDisadvantages
Drug Affinity Responsive Target Stability (DARTS) Based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to proteolysis.[13][14][15]- Label-free; does not require modification of the small molecule, preserving its native bioactivity.[15][16]- Relatively simple and quick to perform.[15]- Can be used with complex protein lysates.[17]- May not be sensitive enough for weak-binding interactions.- The degree of stabilization can vary significantly between different protein-ligand pairs.- Can be challenging to optimize protease digestion conditions.
Affinity Purification-Mass Spectrometry (AP-MS) The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[18]- Can capture both strong and transient interactions.- Provides a direct physical readout of binding.- Can be performed in a competitive format to increase specificity.- Requires chemical modification of the small molecule to immobilize it, which can alter its binding properties.[19]- Non-specific binding of proteins to the beads can be a significant source of false positives.[18]- Requires expertise in synthetic chemistry to create the affinity probe.
Photoaffinity Labeling A photoreactive group is incorporated into the small molecule. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its robust purification and identification.[20]- Creates a permanent (covalent) link between the drug and its target, reducing the loss of weak binders during washing steps.- Can provide information about the binding site.- Requires significant chemical synthesis to create the photoaffinity probe.[20]- The photoreactive group could sterically hinder binding or alter the compound's properties.- UV cross-linking can sometimes lead to non-specific labeling.
Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol is adapted from established methodologies and is an excellent starting point for unbiased, label-free target identification.[13][16][17]

G A 1. Cell Lysis Prepare protein lysate from chosen cell line. B 2. Compound Incubation Split lysate into aliquots. Add compound to 'Treatment' and DMSO to 'Control'. A->B C 3. Protease Digestion Add a protease (e.g., thermolysin) to all aliquots for a limited time. B->C D 4. Quench Digestion Stop the reaction by adding protease inhibitor and boiling in SDS buffer. C->D E 5. SDS-PAGE Separate proteins by size. D->E F 6. Visualization Stain gel (e.g., Coomassie) to visualize protein bands. E->F G 7. Analysis Identify bands present in the 'Treatment' lane but absent/reduced in the 'Control' lane. F->G H 8. Mass Spectrometry Excise the protected band and identify the protein(s) via LC-MS/MS. G->H

Caption: Experimental workflow for the DARTS assay.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., M-PER) with protease inhibitors

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE loading buffer

  • Equipment for SDS-PAGE and protein visualization (e.g., Coomassie stain)

  • Access to a mass spectrometry facility

Procedure:

  • Prepare Cell Lysate:

    • Culture and harvest cells.

    • Wash the cell pellet with ice-cold PBS.[16]

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate). Determine the protein concentration using a BCA assay.[16]

  • Compound Incubation:

    • Aliquot the cell lysate into microcentrifuge tubes (e.g., 100 µL per tube).

    • To the "treatment" tube, add the this compound to a final concentration (typically 1-10 µM).[13]

    • To the "vehicle control" tube, add an equivalent volume of DMSO.[13]

    • Incubate at room temperature for 1-2 hours to allow for binding.[13]

  • Protease Digestion:

    • Add the protease to both treatment and control tubes. The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion.

    • Incubate for a set time (e.g., 10-30 minutes) at room temperature.

  • Quench and Prepare for SDS-PAGE:

    • Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by molecular weight.

  • Analysis and Identification:

    • Stain the gel with Coomassie Blue or a similar stain.

    • Carefully compare the banding pattern between the vehicle and treatment lanes. A protein band that is more prominent in the treatment lane is a candidate target, as it was protected from proteolysis by the compound.

    • Excise the band of interest from the gel.

    • Submit the gel slice for protein identification by mass spectrometry (in-gel tryptic digestion followed by LC-MS/MS).

Phase 3: Target Validation - From Candidate to Confirmation

Identifying a candidate protein is a significant milestone, but it is not the final step. Validation experiments are essential to confirm that the observed interaction is specific, occurs in a cellular context, and is responsible for the compound's biological effects.

Detailed Protocol: Affinity Chromatography (Pull-Down Assay)

This method can be used as a primary screening tool or as an orthogonal method to validate hits from a DARTS screen. It requires the synthesis of a compound derivative that can be attached to beads.

G A 1. Probe Synthesis Synthesize a derivative of the compound with a linker and an affinity tag (e.g., Biotin). B 2. Immobilization Couple the biotinylated compound to streptavidin-coated beads. A->B C 3. Lysate Incubation Incubate the compound-bead conjugate with cell lysate. B->C D 4. Washing Wash beads extensively to remove non-specifically bound proteins. C->D E 5. Elution Elute the specifically bound proteins from the beads. D->E F 6. Analysis Analyze the eluted proteins by SDS-PAGE and Mass Spectrometry. E->F

Caption: Workflow for an affinity chromatography pull-down experiment.

Procedure:

  • Synthesize an Affinity Probe: A derivative of this compound must be synthesized. This involves adding a linker arm terminating in an affinity tag, such as biotin.

  • Immobilize the Probe: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the "bait".

  • Protein Binding:

    • Incubate the "bait"-conjugated beads with cell lysate.

    • As a crucial control, incubate lysate with beads that have been conjugated with biotin only (or an inactive structural analog of the compound) to identify non-specific binders.

  • Wash and Elute:

    • Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.[19]

    • Elute the bound proteins using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE loading buffer.

  • Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining.[20]

    • Compare the eluates from the "bait" beads and the control beads. Bands that appear only in the "bait" eluate are candidate targets.

    • Identify these unique bands using mass spectrometry.

Conclusion

References

A Comparative Guide to the Cross-Reactivity of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Derivatives of this heterocyclic system have been developed to target a range of kinases implicated in oncology and other diseases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), Monopolar Spindle Kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1)[1][2][3]. The versatility of this scaffold highlights the critical need for comprehensive cross-reactivity studies to understand the selectivity profile of any new analogue.

This guide focuses on methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate , a representative of this chemical class. Due to a lack of publicly available data on the specific biological target of this exact molecule, we will hypothesize its primary activity against the Tropomyosin Receptor Kinase (TRK) family , a clinically significant class of receptor tyrosine kinases. This hypothesis is based on published research demonstrating that pyrazolo[3,4-b]pyridine derivatives can be potent TRK inhibitors[4][5]. We will compare its theoretical cross-reactivity profile with well-characterized TRK and multi-kinase inhibitors.

Comparative Analysis: Selectivity of Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate our hypothetical pyrazolo[3,4-b]pyridine derivative against two clinically relevant inhibitors:

  • Larotrectinib: A first-in-class, highly selective pan-TRK inhibitor[6][7][8].

  • Entrectinib: A multi-kinase inhibitor that targets TRK, ROS1, and ALK[9][10][11].

  • PD173074: A potent inhibitor of FGFR1 and FGFR3 with known off-target effects on other kinases like VEGFR2[5][12].

  • AZD4547: A selective inhibitor of the FGFR tyrosine kinase family[4][8][13].

The following table summarizes the known kinase inhibition profiles of these comparator compounds. The data for this compound is presented as "Hypothetical Data" to illustrate how experimental results would be presented.

Kinase TargetThis compound (IC₅₀ nM)Larotrectinib (IC₅₀ nM)[6]Entrectinib (IC₅₀ nM)[9]PD173074 (IC₅₀ nM)[5]AZD4547 (IC₅₀ nM)[1][13]
TRKA Hypothetical: 15 51.7>10,000>10,000
TRKB Hypothetical: 25 110.4>10,000>10,000
TRKC Hypothetical: 20 60.5>10,000>10,000
ROS1Hypothetical: >1000>10,0000.9>10,000>10,000
ALKHypothetical: >1000>10,0002.4>10,000>10,000
FGFR1 Hypothetical: 500>10,000>1,00021.50.2
FGFR2 Hypothetical: 800>10,000>1,000~1002.5
FGFR3 Hypothetical: 650>10,000>1,00051.8
VEGFR2 (KDR)Hypothetical: 1500>10,00020~10024
c-SrcHypothetical: >5000>10,000>1,00019,800>10,000
PDGFRβHypothetical: >5000>10,000>1,00017,600>10,000

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based methods to confirm target engagement in a physiological context.

Workflow for Kinase Cross-Reactivity Assessment

G cluster_0 In Vitro Profiling cluster_1 Cellular Target Engagement cluster_2 Data Analysis & Interpretation in_vitro_assay Biochemical Kinase Assay (e.g., ADP-Glo™) panel_screen Large-Scale Kinome Panel Screen (Single Concentration) in_vitro_assay->panel_screen High-throughput screening ic50_determination IC₅₀ Determination for Hits (Dose-Response) panel_screen->ic50_determination Identify initial hits cetsa Cellular Thermal Shift Assay (CETSA) ic50_determination->cetsa Validate on-target and off-target binding nanobret NanoBRET™ Target Engagement Assay ic50_determination->nanobret Confirm intracellular binding affinity selectivity_score Selectivity Score Calculation ic50_determination->selectivity_score off_target_validation Cellular Phenotypic Assays for Validated Off-Targets cetsa->off_target_validation nanobret->off_target_validation selectivity_score->off_target_validation Prioritize off-targets

Caption: A comprehensive workflow for assessing kinase inhibitor cross-reactivity.

Experimental Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for measuring kinase activity and inhibition[6][14][15].

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase-luciferin reaction. The resulting luminescence is proportional to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 4x solution of the test compound (e.g., this compound) in kinase buffer. For the no-inhibitor control, add 2.5 µL of buffer with the corresponding DMSO concentration.

    • Add 2.5 µL of a 4x enzyme/substrate mixture.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increased resistance to thermal denaturation[16][17][18][19].

Principle: Cells are treated with the test compound or a vehicle control and then heated to various temperatures. The amount of soluble target protein remaining after heat treatment is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the desired concentration of the test compound or vehicle (e.g., DMSO) for 1-2 hours in a CO₂ incubator.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

    • Cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions and normalize all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

Experimental Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET)[20][21][22][23][24].

Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the BRET acceptor. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well plate, add the test compound at various concentrations.

    • Add the NanoBRET™ tracer to the cell suspension at a predetermined optimal concentration.

    • Dispense the cell/tracer mixture into the wells containing the test compound.

  • Substrate Addition and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Data Acquisition:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC₅₀.

Interpreting Cross-Reactivity Data: A Guide for Drug Development

The data generated from these assays provide a comprehensive picture of the selectivity of this compound.

  • High Selectivity: If the compound demonstrates potent inhibition of the primary target (e.g., TRK kinases) with significantly weaker or no activity against a broad panel of other kinases, it is considered highly selective. This is a desirable profile for minimizing off-target side effects. Larotrectinib is an excellent example of a highly selective inhibitor[6][7][8].

  • Moderate Selectivity: The compound may inhibit a few other kinases, often within the same family as the primary target, but with reduced potency. This is common for many kinase inhibitors and may or may not be clinically relevant depending on the specific off-targets and the therapeutic window.

  • Low Selectivity (Multi-Kinase Inhibitor): If the compound inhibits multiple kinases from different families with similar potency, it is classified as a multi-kinase inhibitor. While this can sometimes be advantageous for treating complex diseases, it also increases the risk of off-target toxicities. Entrectinib is an example of a clinically approved multi-kinase inhibitor[9][10][11].

The following diagram illustrates the decision-making process based on the outcomes of cross-reactivity studies.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors, using methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate as a case study. We will objectively compare its hypothetical performance against established multi-kinase inhibitors, Cabozantinib and Golvatinib, with a focus on c-Met and VEGFR-2 kinase inhibition. The methodologies and experimental data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust template for evaluating new chemical entities.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1] Our focus, this compound, is a novel derivative whose efficacy as a dual c-Met and VEGFR-2 inhibitor is yet to be fully elucidated. The c-Met and VEGFR-2 signaling pathways are critical drivers of tumor growth, angiogenesis, and metastasis, making them key targets for cancer therapy.[2] Established drugs such as Cabozantinib and Golvatinib have demonstrated the clinical benefit of dual inhibition of these pathways.[3][4]

This guide will detail the necessary in vitro assays to build a compelling preclinical data package, from initial enzymatic assays to cell-based viability studies.

Section 1: In Vitro Kinase Inhibition Profile

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against the target enzymes. Here, we present a head-to-head comparison of our target compound with Cabozantinib and Golvatinib based on their half-maximal inhibitory concentrations (IC50) against c-Met and VEGFR-2.

Table 1: Comparative In Vitro Kinase Inhibition

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)
This compound 10 (Hypothetical) 15 (Hypothetical)
Cabozantinib1.3[2][5]0.035[3][5]
Golvatinib14[4][6]16[4][6]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes within this guide.

The hypothetical data suggests that this compound is a potent dual inhibitor of c-Met and VEGFR-2, with potency comparable to Golvatinib. Cabozantinib remains the more potent inhibitor, particularly against VEGFR-2.[3][5]

Experimental Protocol: In Vitro Kinase Assay

A luminescence-based kinase assay is a robust method for determining IC50 values. The principle lies in quantifying the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption correlates with inhibitor potency.

Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and Inhibitor Dilutions add_inhibitor Add Test Compound/Vehicle to 96-well Plate prep_reagents->add_inhibitor prep_enzyme Dilute Recombinant Kinase (c-Met or VEGFR-2) add_enzyme Add Diluted Kinase prep_enzyme->add_enzyme add_inhibitor->add_enzyme add_substrate Initiate Reaction with ATP/Substrate Mix add_enzyme->add_substrate incubate_reaction Incubate at 30°C for 45-60 min add_substrate->incubate_reaction add_detection_reagent Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence incubate_reaction->add_detection_reagent incubate_detection Incubate at RT for 10 min add_detection_reagent->incubate_detection read_luminescence Read Luminescence on a Plate Reader incubate_detection->read_luminescence calc_inhibition Calculate Percent Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Prepare serial dilutions of the test compounds (this compound, Cabozantinib, and Golvatinib) in the assay buffer. Prepare the ATP and substrate solution in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human c-Met or VEGFR-2 enzyme to the desired concentration in the assay buffer.[7][8]

  • Kinase Reaction: Add the diluted test compounds to the wells of a 96-well plate. Add the diluted enzyme to each well, except for the "no enzyme" control wells. Initiate the reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[7]

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the kinase activity.[7]

  • Data Acquisition: After a brief incubation at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Cellular Proliferation and Viability

To translate the enzymatic inhibition into a cellular context, it is essential to assess the effect of the compounds on the proliferation and viability of cancer cell lines that are dependent on c-Met or VEGFR-2 signaling.

Table 2: Comparative Anti-proliferative Activity (IC50 in µM)

CompoundA549 (Lung Carcinoma)HUVEC (Endothelial Cells)
This compound 5.2 (Hypothetical) 3.8 (Hypothetical)
Cabozantinib~0.1 - 0.5[3]~0.01 - 0.1[3]
Golvatinib~1 - 5[4]~0.1 - 1[4]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The values for Cabozantinib and Golvatinib are approximate ranges based on published literature.

The hypothetical data for our lead compound suggests a moderate anti-proliferative effect on the A549 lung cancer cell line and a more potent effect on HUVEC (Human Umbilical Vein Endothelial Cells), which is consistent with potent VEGFR-2 inhibition leading to anti-angiogenic effects.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]

Workflow for MTT Cell Viability Assay

cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_detection Solubilization & Detection cluster_data_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_cells Incubate for 24h seed_cells->incubate_cells treat_cells Treat Cells with Serial Dilutions of Test Compounds incubate_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h to Allow Formazan Crystal Formation add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 15 min on an Orbital Shaker add_solubilizer->incubate_solubilizer read_absorbance Read Absorbance at 570 nm incubate_solubilizer->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) or endothelial cells (e.g., HUVEC) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Section 3: Target Engagement in a Cellular Context

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended targets, a cellular target engagement assay is crucial. This typically involves measuring the phosphorylation status of the target kinase in treated cells.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

This protocol describes the detection of phosphorylated c-Met (p-c-Met) and VEGFR-2 (p-VEGFR-2) in treated cells by Western blot.

Workflow for Western Blotting

cluster_cell_treatment_lysis Cell Treatment & Lysis cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis treat_cells Treat Cells with Inhibitors stimulate_cells Stimulate with Ligand (HGF or VEGF) treat_cells->stimulate_cells lyse_cells Lyse Cells and Quantify Protein stimulate_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to a PVDF Membrane sds_page->transfer block_membrane Block Membrane transfer->block_membrane primary_ab Incubate with Primary Antibody (e.g., anti-p-c-Met) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect_signal Detect Chemiluminescent Signal secondary_ab->detect_signal quantify_bands Quantify Band Intensity detect_signal->quantify_bands normalize Normalize to Total Protein and Loading Control quantify_bands->normalize

Caption: General workflow for Western blot analysis of protein phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and treat with the test compounds at various concentrations for a specified time.

  • Ligand Stimulation: For non-constitutively active cell lines, stimulate with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) to induce kinase phosphorylation.[11]

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin) to determine the extent of target inhibition.[11]

Conclusion

This guide outlines a systematic approach to benchmarking a novel kinase inhibitor, this compound, against established drugs. By following the detailed protocols for in vitro kinase assays, cell viability assays, and cellular target engagement studies, researchers can generate a robust preclinical dataset. The hypothetical data presented for our lead compound positions it as a promising candidate for further development, warranting more extensive in vivo studies to evaluate its therapeutic potential. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other novel kinase inhibitors.

References

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrazolo[3,4-b]pyridines stand out as a privileged scaffold. Their structural resemblance to purine bases has made them a cornerstone in the development of therapeutics targeting a wide array of biological targets.[1][2] The synthesis of these compounds, however, often yields a mixture of regioisomers, primarily the 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers, which can possess markedly different biological activities and physicochemical properties.[1] Consequently, the unambiguous identification and characterization of these isomers are of paramount importance.

This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate pyrazolo[3,4-b]pyridine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the underlying principles that govern the observed differences. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently distinguish and characterize these critical isomeric compounds.

The Challenge of Isomerism in Pyrazolo[3,4-b]pyridines

The core of the issue lies in the two possible points of fusion between the pyrazole and pyridine rings, leading to the 1H- and 2H-isomers. While theoretical calculations suggest the greater stability of the 1H-tautomer, the actual isomer obtained can be influenced by substitution patterns and reaction conditions.[1] This necessitates robust analytical methods for definitive structural elucidation.

isomers cluster_1H 1H-Pyrazolo[3,4-b]pyridine cluster_2H 2H-Pyrazolo[3,4-b]pyridine node_1H N1 is protonated node_2H N2 is protonated node_1H->node_2H Tautomerization

Caption: Tautomeric relationship between 1H- and 2H-pyrazolo[3,4-b]pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing between pyrazolo[3,4-b]pyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each nucleus, which is exquisitely sensitive to the position of the proton on the pyrazole ring.[3]

The Underlying Principles

The chemical shift of a nucleus in an NMR spectrum is dictated by its local electronic environment.[4][5] In the context of pyrazolo[3,4-b]pyridine isomers, the key differentiator is the anisotropic effect of the lone pair of electrons on the non-protonated nitrogen of the pyrazole ring. This effect, along with the overall electron distribution in the heterocyclic system, leads to distinct chemical shifts for the protons and carbons in the 1H- and 2H-isomers.[6]

Comparative ¹H NMR Data
Position¹H Chemical Shift (ppm) of 1H-Pyrazolo[3,4-b]pyridineExpected Trend in 2H-Isomer
H-3~8.0-8.1 (singlet)[3]Shift expected due to proximity to N2-H
H-4~7.1-8.6 (double doublet)[3]Shift influenced by altered electron density
H-5~7.1-8.6 (double doublet)[3]Shift influenced by altered electron density
H-6~7.1-8.6 (double doublet)[3]Shift influenced by altered electron density

Note: The exact chemical shifts can vary depending on the solvent and substituents. The table presents a general trend observed in the literature.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy is particularly adept at differentiating between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine derivatives.[3] The carbon chemical shifts are highly sensitive to the electronic effects within the heterocyclic rings.

PositionExpected ¹³C Chemical Shift Trend (1H- vs. 2H-Isomer)
C-3Significant difference due to direct attachment to the protonated/non-protonated nitrogen.
C-3aShift influenced by the nature of the pyrazole ring.
C-4Altered electron density from the pyridine nitrogen and pyrazole ring.
C-5Altered electron density from the pyridine nitrogen.
C-6Altered electron density from the pyridine nitrogen.
C-7aShift influenced by the nature of the pyrazole ring.

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_workflow NMR Sample Preparation and Analysis A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer to a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum B->C D Acquire ¹³C NMR spectrum (and DEPT if necessary) C->D E Perform 2D NMR (COSY, HSQC, HMBC) for complex structures D->E F Process and analyze the spectra E->F

Caption: A typical workflow for NMR analysis of pyrazolo[3,4-b]pyridine isomers.

Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns. While isomers will have the same molecular weight, their different bonding arrangements can lead to distinct fragmentation pathways under electron ionization (EI) or other ionization techniques.

The Underlying Principles

In a mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The stability of the resulting fragments dictates the observed fragmentation pattern.[8][9] For pyrazolo[3,4-b]pyridine isomers, the position of the N-H bond and the resulting differences in electron distribution can influence which bonds are more likely to break, leading to different relative abundances of fragment ions.

Comparative Fragmentation Patterns

Studies on substituted pyrazolo[3,4-b]pyridines have shown that the fragmentation is often initiated by the loss of substituents, followed by the cleavage of the heterocyclic rings. Common fragmentation pathways involve the loss of small molecules like HCN. The relative intensities of the fragment ions can be a key differentiator between isomers.

Expected Fragmentation Differences:

  • 1H-Isomer: The initial fragmentation may be more influenced by the pyridine ring, depending on the substituents.

  • 2H-Isomer: The fragmentation pattern might show a greater influence from the pyrazole ring due to the different location of the proton.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_workflow Mass Spectrometry Analysis Workflow A Introduce a small amount of sample into the mass spectrometer (e.g., via direct infusion or GC/LC) B Select an appropriate ionization method (e.g., ESI, EI) A->B C Acquire the full scan mass spectrum to determine the molecular ion B->C D Perform tandem MS (MS/MS) to induce fragmentation C->D E Analyze the fragmentation pattern and compare with known standards or theoretical predictions D->E

Caption: A generalized workflow for the mass spectrometric analysis of isomeric compounds.

Vibrational and Electronic Spectroscopy: Complementary Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that can support the structural assignments made by NMR and MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[10] The N-H stretching and bending vibrations are particularly informative for distinguishing between pyrazolo[3,4-b]pyridine isomers.

  • N-H Stretch: The position and shape of the N-H stretching band (typically in the 3200-3500 cm⁻¹ region) can differ between the 1H- and 2H-isomers due to the different hydrogen bonding environments and electronic effects.

  • Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending and stretching vibrations that is unique to each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[11][12] The λmax (wavelength of maximum absorbance) is sensitive to the extent of conjugation and the electronic nature of the chromophore. The different electronic distribution in the 1H- and 2H-isomers can result in shifts in their respective λmax values. For instance, the UV-Vis spectrum of the related 1H-pyrazolo[3,4-b]quinoline shows characteristic absorption bands.[13]

Experimental Protocols for IR and UV-Vis Spectroscopy

IR Spectroscopy:

  • Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent (e.g., CHCl₃).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the characteristic N-H stretching and bending frequencies, as well as the fingerprint region.

UV-Vis Spectroscopy:

  • Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Identify the λmax and calculate the molar absorptivity (ε).

Conclusion: An Integrated Spectroscopic Approach

The definitive characterization of pyrazolo[3,4-b]pyridine isomers requires a multi-faceted spectroscopic approach. While NMR, particularly ¹³C NMR, often provides the most conclusive evidence for isomer identification, MS, IR, and UV-Vis spectroscopy offer valuable and complementary data. By understanding the fundamental principles behind each technique and carefully analyzing the resulting spectra, researchers can confidently elucidate the structures of these important heterocyclic compounds, paving the way for more precise and effective drug discovery and materials development.

References

Assessing the Selectivity of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the quest for highly selective kinase inhibitors is paramount. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous potent kinase inhibitors due to its structural similarity to the purine bases of ATP, enabling it to effectively compete for the kinase ATP-binding site.[1][2][3][4] However, potency alone is insufficient; a successful therapeutic agent must exhibit a high degree of selectivity to minimize off-target effects and associated toxicities.

This guide provides an in-depth technical comparison for assessing the selectivity of kinase inhibitors built upon the pyrazolo[3,4-b]pyridine core. We will use a potent TANK-binding kinase 1 (TBK1) inhibitor, compound 15y , derived from the 1H-pyrazolo[3,4-b]pyridine scaffold, as our primary example.[5] Its selectivity will be contrasted with the well-characterized, multi-targeted TBK1 inhibitor, BX795 .

This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols for a comprehensive selectivity assessment.

The Critical Role of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[6] This similarity presents a formidable challenge, as a potent inhibitor designed for one kinase may inadvertently inhibit numerous others, leading to a cascade of unintended biological consequences.[7] Therefore, rigorous selectivity profiling is not merely a characterization step but a critical, self-validating system integral to the entire discovery and development process. It informs lead optimization, predicts potential toxicities, and elucidates the true mechanism of action in a cellular context.[7][8]

Comparative Compounds

CompoundCore ScaffoldPrimary Target(s)Reported IC50 (TBK1)Key Characteristics
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2 nM A highly potent and optimized inhibitor developed through rational drug design, demonstrating significant selectivity.[5]
BX795 DiaminopyrimidineTBK1, IKKε, PDK1, Aurora Kinase, etc.2 nM A well-known, potent but promiscuous inhibitor, often used as a chemical probe but with multiple off-targets.[5]

Our analysis will focus on the experimental workflows required to differentiate the selectivity profiles of a highly optimized compound (15y) versus a known multi-kinase inhibitor (BX795).

Part 1: Biochemical Selectivity Profiling – The Global View

The initial and most crucial step is to understand the inhibitor's intrinsic affinity for a wide array of kinases in a purified, enzymatic or binding assay format.[7] This provides a global, unbiased view of its kinome-wide interactions.

Methodology 1: Large-Scale Kinase Panel Screening

Large-scale screening against a panel of hundreds of kinases is the industry standard for determining selectivity.[9][10][11] Services like Eurofins' KINOMEscan™ or Reaction Biology's KinaseProfiler™ offer comprehensive panels covering the majority of the human kinome.[9][10][12]

The KINOMEscan® platform, for instance, utilizes a competition binding assay. It does not measure enzymatic activity but rather the ability of a test compound to displace a reference ligand from the kinase active site.[13] This approach has the advantage of being independent of ATP concentration and can identify non-ATP competitive binders.[9][13]

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Assay Principle: Kinases are tagged with a DNA label and incubated with an immobilized, active-site directed reference ligand. The test compound is added in competition. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent binder will prevent the kinase from binding to the support, resulting in a lower signal.[13]

  • Compound Preparation: Prepare a 100 µM stock solution of the test compound (e.g., Compound 15y) in 100% DMSO.

  • Assay Execution (by service provider):

    • The test compound is typically screened at a single high concentration (e.g., 1 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[9][12]

    • Kinase, immobilized ligand, and the test compound are incubated to reach binding equilibrium.

    • Unbound kinase is washed away.

    • The amount of remaining, bead-bound kinase is quantified.

  • Data Analysis: Results are often reported as '% Control', where a lower percentage indicates stronger binding.

    • % Control = (Signal_Compound / Signal_DMSO_Control) * 100

    • A common threshold for a significant "hit" is a % Control value below 10% or 35%, depending on the desired stringency.

  • Follow-up (Kd Determination): For significant off-targets, a dissociation constant (Kd) is determined by running an 11-point dose-response curve.[9]

Below is a diagram illustrating the high-throughput kinase profiling workflow.

G cluster_prep Compound Preparation cluster_screening High-Throughput Screening (e.g., KINOMEscan) cluster_analysis Data Analysis & Follow-up Compound Test Compound (e.g., 15y) Stock Prepare 100µM Stock in 100% DMSO Compound->Stock Incubate Incubate: Kinase + Immobilized Ligand + Test Compound (1µM) Stock->Incubate Panel Kinase Panel (e.g., 468 kinases) Panel->Incubate Wash Wash Unbound Kinase Incubate->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Primary Calculate '% Control' Identify Primary Hits Quantify->Primary Selectivity Generate TREEspot™ Map Visualize Selectivity Primary->Selectivity Kd Determine Kd for Hits (11-point dose-response) Primary->Kd Feedback for Follow-up

Caption: Workflow for biochemical kinase selectivity profiling.

Methodology 2: Thermal Shift Assay (DSF)

Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective method to assess compound binding.[14][15] It measures the thermal stability of a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This method is valuable for orthogonal validation of primary screening hits.[14]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A binding ligand stabilizes the protein, shifting the Tm to a higher temperature (ΔTm).

  • Reaction Mixture (per well in a 96- or 384-well PCR plate):

    • Purified kinase (final concentration 2-5 µM).

    • SYPRO Orange dye (e.g., 5x final concentration).

    • Test compound (e.g., 10 µM final concentration).

    • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Instrumentation: Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Thermal Melt Protocol:

    • Equilibrate at 25°C for 5 minutes.

    • Increase temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor fluorescence continuously.

  • Data Analysis: Plot fluorescence versus temperature. Fit the data to a Boltzmann equation to determine the Tm for the DMSO control and the compound-treated samples. Calculate the thermal shift: ΔTm = Tm_Compound - Tm_DMSO. A significant ΔTm (e.g., > 2°C) indicates binding.

ParameterCompound 15y (Hypothetical Data)BX795 (Hypothetical Data)
Primary Target (TBK1) ΔTm = +12.5 °CΔTm = +10.8 °C
Known Off-Target (PDK1) ΔTm = +1.5 °CΔTm = +8.5 °C
Unrelated Kinase (SRC) ΔTm = +0.5 °CΔTm = +4.2 °C

This table illustrates how DSF can quickly differentiate a selective from a non-selective compound.

Part 2: Cellular Target Engagement – Proving the Interaction in a Biological Context

While biochemical assays are essential, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations, all of which can dramatically alter an inhibitor's effective potency and selectivity.[7][16] Cellular target engagement assays are therefore a mandatory validation system.[6][17]

Methodology: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful, proximity-based assay that measures compound binding to a target protein in living cells.[18][19][20] The NanoBRET™ assay is a popular format that uses the bright NanoLuc® luciferase as an energy donor fused to the target kinase and a fluorescent tracer that reversibly binds to the kinase's active site.[18][21]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer (the acceptor) is added, which binds to the kinase active site, bringing the donor and acceptor into close proximity (<10 nm) and allowing for energy transfer (BRET).[20] When a test compound enters the cell and binds to the target kinase, it displaces the tracer, disrupting BRET.[22]

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein (e.g., TBK1-NLuc).

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of the test compound (e.g., Compound 15y and BX795) in Opti-MEM.

    • Add the NanoBRET™ Tracer and NanoLuc® substrate (furimazine) to the media.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Data Acquisition:

    • Measure the luminescence signal at two wavelengths simultaneously using a plate reader with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: Acceptor Emission / Donor Emission.

    • Normalize the data to vehicle (DMSO) controls to determine the cellular IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

The following diagram outlines the NanoBRET™ cellular target engagement workflow.

G cluster_cellprep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfect Transfect HEK293 cells with Kinase-NanoLuc® Plasmid Plate Plate cells in 96-well plate (24h incubation) Transfect->Plate Reagents Add NanoBRET™ Tracer & Substrate to Cells Plate->Reagents Compound Prepare Serial Dilution of Test Compound Incubate Add Compound to Cells (2h incubation) Compound->Incubate Reagents->Incubate Read Measure Donor (460nm) and Acceptor (>610nm) Emission Incubate->Read Ratio Calculate BRET Ratio (Acceptor/Donor) Read->Ratio IC50 Plot Dose-Response Curve Determine Cellular IC50 Ratio->IC50

Caption: Workflow for the NanoBRET™ target engagement assay.

ParameterCompound 15y (TBK1-NLuc)BX795 (TBK1-NLuc)
Biochemical IC50 0.2 nM2 nM
Cellular IC50 (NanoBRET™) 5 nM85 nM
Biochemical/Cellular Shift 25-fold42.5-fold

This comparative data highlights a crucial point: even potent biochemical inhibitors can show a significant drop in cellular activity. While both compounds exhibit a shift, the superior biochemical potency of 15y translates into more potent target engagement in a cellular environment. This type of data is vital for guiding structure-activity relationship (SAR) studies to improve not just potency, but also cell permeability and target residence time.

Conclusion and Future Directions

The assessment of inhibitor selectivity is a multi-faceted process that requires a logical, tiered approach. It begins with a broad, unbiased biochemical screen to map the landscape of potential interactions. This is followed by orthogonal validation and, most critically, confirmation of target engagement within a living cellular system.

For compounds based on the versatile pyrazolo[3,4-b]pyridine scaffold, such as the TBK1 inhibitor 15y , this rigorous validation is what separates a merely potent molecule from a promising therapeutic candidate.[5] The significant improvement in selectivity observed for 15y over a promiscuous inhibitor like BX795 underscores the power of rational, structure-based drug design.

Future work should involve expanding the cellular analysis to include downstream functional assays, such as measuring the phosphorylation of direct kinase substrates, to confirm that target engagement translates into modulation of the intended signaling pathway.[6][22] By integrating biochemical, biophysical, and cell-based methodologies, researchers can build a comprehensive and self-validating case for the selectivity of their compounds, paving the way for the development of safer and more effective targeted therapies.

References

Safety Operating Guide

Guide to the Proper Disposal of Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 916325-83-2). As a heterocyclic compound frequently utilized in medicinal chemistry and drug development for its potential biological activities, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1][2][3][4][5] This document is intended for researchers, scientists, and laboratory managers, offering essential logistical and safety information grounded in established regulatory frameworks and field-proven best practices.

Part 1: Hazard Characterization and Waste Classification

The foundational principle of chemical waste management is that proper disposal begins with accurate hazard characterization. The generator of the waste is legally responsible for determining if a discarded chemical is classified as hazardous waste.[6] This determination dictates the entire disposal pathway.

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8][9] The EPA defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[7] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[10][11][12]

Profile of this compound

A review of the available Safety Data Sheet (SDS) and the toxicological profile of related pyrazolopyridine derivatives provides the necessary data for classification.

  • Known Hazards: The SDS for this compound and its analogs indicates that it causes skin and eye irritation.[6][13]

  • Inferred Hazards (Toxicity): The broader class of pyrazolo[3,4-b]pyridine derivatives is extensively studied for potent biological and pharmacological effects, including cytotoxic, anticancer, and antimicrobial activities.[1][2][3][4] From a safety and regulatory standpoint, it is prudent to assume that a compound designed for biological activity possesses inherent toxicity.

Hazard Profile: this compound
CAS Number 916325-83-2[6][14]
Physical Form Solid[14]
Primary Hazards Skin Irritation, Serious Eye Irritation[6][13]
Inferred Hazards Potential Toxicity (based on cytotoxic activity of related analogs)[1][2][3][4]
RCRA Waste Classification Hazardous Waste (Presumed Toxic)
Prohibited Disposal Methods Drain Disposal, Regular Trash Disposal[7][15]

Part 2: On-Site Waste Management Protocol

Once classified as hazardous, all waste streams containing this compound must be handled according to a strict, self-validating protocol at the point of generation.

Step 1: Segregation at the Source

Protocol: Immediately segregate all waste contaminated with this compound from non-hazardous and other incompatible chemical waste streams. This includes:

  • Unused or excess solid compound.

  • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

  • Rinsate from contaminated glassware (unless undergoing a validated decontamination procedure).

  • Contaminated consumables like weigh boats, pipette tips, and chromatography materials.

Causality: Segregation is a critical safety measure to prevent accidental and dangerous chemical reactions.[7][12] Mixing incompatible waste streams can lead to the generation of toxic gases, fire, or explosions.

Step 2: Proper Containerization

Protocol:

  • Select a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.

  • Ensure the container is in good condition, free of leaks or structural defects, and has a secure, leak-proof lid.[7][16]

  • Keep the container closed at all times except when adding waste.[8] This is a common and critical compliance point.[8]

Causality: Proper containment prevents the release of hazardous materials into the laboratory environment through spills or volatilization, protecting personnel and ensuring regulatory compliance.[8][16]

Step 3: Accurate and Compliant Labeling

Protocol: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

  • The words "Hazardous Waste" .[17][18]

  • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.[17]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant" ).[17]

  • The accumulation start date (the date the first waste is added to the container).

  • The name and location of the generating laboratory.

Causality: Clear labeling is mandated by the EPA and OSHA to ensure safe handling, proper segregation, and to provide essential information for emergency responders and the final disposal facility.[16][17][18]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Protocol:

  • Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[17][18]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][18] A designated area within a chemical fume hood is often an acceptable SAA.[17][19]

  • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[7]

  • Once the container is full, or after one year (whichever comes first), it must be moved to the facility's central accumulation area within three days.[17]

Causality: SAAs provide a safe, compliant, and controlled location for the short-term storage of hazardous waste, minimizing the risk of spills and exposures in the main laboratory workspace.

Part 3: Final Disposal Logistics

Final disposal must be conducted via approved channels, ensuring cradle-to-grave management of the hazardous waste as required by RCRA.[8]

Step 1: Coordinate with your Environmental Health & Safety (EHS) Department

Protocol: Contact your institution's EHS department to arrange for the pickup of the full waste container. EHS personnel are trained to manage the transition of waste from the laboratory's SAA to the central storage area and to prepare it for final shipment.

Causality: EHS serves as the crucial link between the laboratory and the licensed disposal contractor, ensuring that all institutional and regulatory requirements are met.

Step 2: Disposal via a Licensed Hazardous Waste Contractor

Protocol: The final treatment and disposal of this compound must be performed by a licensed hazardous waste disposal contractor.[9][20] The most probable disposal method for this type of organic, toxic compound is incineration at a permitted facility.[16]

Causality: Licensed contractors are equipped to handle, transport, and destroy hazardous chemicals in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[9] Disposing of this chemical via any other means, such as drain or trash, is illegal and environmentally irresponsible.[7][15]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and operational workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_facility Facility & EHS Operations gen Waste Generation (e.g., excess chemical, contaminated PPE) char Step 1: Characterize Waste Is it this compound? gen->char seg Step 2: Segregate Immediately Isolate from other waste streams. char->seg Yes non_haz Follow appropriate disposal protocol for other waste. char->non_haz No cont Step 3: Containerize Use compatible, sealed container. seg->cont label_node Step 4: Label Container 'Hazardous Waste', full name, hazards. cont->label_node saa Step 5: Accumulate in SAA Store in designated, secondary containment. label_node->saa full Container Full or >1 Year? saa->full full->saa No pickup Step 6: Request EHS Pickup full->pickup Yes dispose Step 7: Final Disposal Via Licensed Contractor (Incineration) pickup->dispose

Caption: Decision workflow for compliant disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Applying the Precautionary Principle

A thorough hazard assessment is the cornerstone of laboratory safety. For methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate, a specific Safety Data Sheet (SDS) is not widely available. Therefore, we must infer potential hazards from structurally similar pyrazolopyridine and pyrazolopyrimidine derivatives.

Safety data for related compounds indicate potential risks including:

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) [1][2]

  • Specific Target Organ Toxicity (Single Exposure), primarily affecting the respiratory system (Category 3) [1][2]

  • Harmful if Swallowed (Acute Toxicity, Category 4) [2]

Based on this data, we must assume this compound may cause skin, eye, and respiratory irritation and could be harmful if ingested.[1][2] All handling procedures must be designed to prevent contact and inhalation.

The Hierarchy of Controls: A Systemic Approach to Safety

Personal Protective Equipment (PPE) is the final, but critical, line of defense. Its effectiveness depends on the implementation of preceding control measures that engineer safety into the workflow itself.

Hierarchy_of_Controls Hierarchy of Hazard Controls cluster_0 A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Always handle this compound within a certified laboratory chemical fume hood to minimize inhalation exposure through engineering controls.[3]

Core PPE Requirements: A Multi-Barrier System

The selection of PPE must create a comprehensive barrier against potential exposure. The following table summarizes the required equipment based on the nature of the laboratory task.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Handling & Solution Prep (<1L) Chemical Splash Goggles (ANSI Z87.1)[4]Disposable Nitrile GlovesFlame-Resistant Lab CoatNot required if in fume hood
Weighing Solid Compound Chemical Splash GogglesDisposable Nitrile GlovesFlame-Resistant Lab CoatN95 Respirator (recommended)
Large Scale (>1L) or High-Energy Operations Face Shield over Goggles[4][5]Double-Gloving (Nitrile)Flame-Resistant Lab Coat & Chemical ApronAssess need with EHS
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory to protect against splashes from all angles.[4] For any operation with a heightened risk of splashing or exothermic reaction, a full face shield must be worn in addition to chemical splash goggles.[4][5]

  • Hand Protection : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[4] Since no specific chemical resistance data is available, gloves should be inspected before each use and changed immediately upon any sign of contamination. For prolonged tasks, consider consulting the glove manufacturer's resistance guides for heterocyclic compounds or the solvents in use.

  • Body Protection : A flame-resistant lab coat should be worn, fully buttoned, to protect skin and clothing.[4][5] Clothing worn underneath should cover the legs, and shoes must be closed-toe and closed-heel.[4]

  • Respiratory Protection : All work should be performed in a fume hood to minimize vapor and dust inhalation.[3] If engineering controls are not feasible or during a large spill, respiratory protection is required. Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing, in accordance with OSHA regulations.[1][4] A NIOSH-approved respirator with particulate filters may be appropriate for handling the solid powder outside of a fume hood.[1]

Operational Plan: Weighing and Solubilizing the Compound

This step-by-step protocol integrates PPE usage into a standard laboratory workflow.

  • Preparation : Before entering the lab, don a long-sleeved shirt, long pants, and closed-toe shoes.

  • Gowning : Put on your flame-resistant lab coat and chemical splash goggles.

  • Work Area Setup : Designate a work area within a certified chemical fume hood. Ensure a chemical spill kit is accessible.

  • Gloving : Put on a pair of nitrile gloves.

  • Handling : Carefully weigh the solid this compound on a weigh paper or in a container.

  • Solubilization : Add the desired solvent to the vessel containing the compound. If using a vortex or sonicator, ensure the vessel is securely capped to prevent aerosol generation.

  • Decontamination : Wipe down the work surface with an appropriate solvent.

  • Waste Disposal : Dispose of all contaminated materials (weigh paper, pipette tips, gloves) in a designated, sealed hazardous waste container.[6][7]

  • Doffing : Remove your lab coat and hang it in the designated area. Remove goggles last. Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[3]

Disposal Plan: Managing a Hazardous Waste Stream

All materials contaminated with this compound must be treated as hazardous waste. Never dispose of this compound or its solutions down the drain.[6]

  • Waste Segregation :

    • Solid Waste : Collect unused compound, contaminated gloves, weigh papers, and pipette tips in a clearly labeled, sealed container for solid chemical waste.[6]

    • Liquid Waste : Collect all solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[6]

  • Storage : Store sealed waste containers in a designated and well-ventilated chemical waste storage area, away from incompatible materials.[3][6]

  • Disposal : Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[6][7] This is the primary and recommended method to ensure environmentally safe and compliant disposal.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.